Photobiotin acetate
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide;acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O4S.C2H4O2/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22;1-2(3)4/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34);1H3,(H,3,4)/t18-,20-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBLNTOMOSLSQM-AYEYRVMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N9O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585051 | |
| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96087-38-6 | |
| Record name | Acetic acid--N-(3-{[3-(4-azido-2-nitroanilino)propyl](methyl)amino}propyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Photobiotin acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Photobiotin Acetate Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, experimental protocols, and applications of photobiotin acetate labeling, a powerful technique for the non-specific biotinylation of proteins and nucleic acids.
The Core Mechanism of this compound Labeling
This compound is a photoactivatable biotinylation reagent that enables the covalent attachment of biotin to a wide range of target molecules, including proteins and nucleic acids.[1] Its utility lies in its ability to label molecules that may lack specific reactive functional groups required by other biotinylation methods.[2] The core of its function resides in a nitrophenyl azide group, which is inert until activated by light.
Upon exposure to ultraviolet (UV) light, typically in the range of 260-475 nm, the aryl azide moiety of this compound undergoes a photolytic reaction. This process transforms the azide into a highly reactive aryl nitrene intermediate. This aryl nitrene is extremely reactive and can readily insert into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in its vicinity, forming stable covalent bonds with the target molecule. This non-specific reactivity allows for the labeling of a broad spectrum of biomolecules.
The structure of this compound consists of three key components:
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A Biotinyl Group: This provides the high-affinity binding site for avidin or streptavidin, which is crucial for subsequent detection or purification steps.
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A Linker Arm: A spacer that connects the biotinyl group to the photoreactive group, minimizing steric hindrance and ensuring the accessibility of the biotin for binding to avidin or streptavidin.
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A Photoreactive Nitrophenyl Azide Group: This is the functional component that mediates the light-induced covalent attachment to the target molecule.
Caption: The structure of this compound and its light-activated labeling mechanism.
Quantitative Data on Labeling Efficiency
| Parameter | Target Molecule | Observation | Reference |
| Detection Limit | DNA | As little as 0.5 pg of target DNA can be detected with probes prepared using photobiotin. | |
| Detection Limit | Protein (Tubulin) | Detection limits below 10 pg were achieved when using avidin-alkaline phosphatase for detection. | |
| Sensitivity Increase | Proteins | A 64- to 1024-fold increase in sensitivity was observed compared to Coomassie blue staining. | |
| Labeling Density | DNA | Can be controlled by adjusting the ratio of photobiotin to nucleic acid and the irradiation time. |
Experimental Protocols
The following are detailed methodologies for the labeling of proteins and nucleic acids using this compound. It is crucial to perform these procedures in a darkened environment to prevent premature activation of the this compound.
Protein Labeling Protocol
This protocol is adapted for the general labeling of proteins in solution.
Materials:
-
This compound
-
Protein solution (1-10 mg/mL in a suitable buffer)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
UV lamp (e.g., mercury vapor lamp or a lamp with output at 350-370 nm)
-
Ice bath
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare Protein Solution: Dissolve or dilute the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they can compete with the target protein for labeling.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, add the protein solution. Then, add the this compound solution to the protein solution. The final concentration of this compound should be optimized for each specific application, but a starting point is a 10- to 20-fold molar excess of this compound to the protein.
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Irradiation: Place the open reaction tube on ice, approximately 5-10 cm below the UV lamp. Irradiate for 15-30 minutes. The optimal irradiation time and distance may need to be determined empirically.
-
Purification: After irradiation, remove the unreacted this compound. This can be achieved using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
Quantification and Storage: The extent of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The biotinylated protein can be stored at -20°C or -80°C.
References
An In-Depth Technical Guide to Photobiotin Acetate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of photobiotin acetate, a versatile tool in molecular and cellular biology. It is designed to equip researchers with the technical knowledge required for its effective use in labeling nucleic acids and proteins, identifying molecular interactions, and aiding in drug discovery.
Core Chemical and Physical Properties
This compound is a photoactivatable analog of biotin that enables the non-specific labeling of various biomolecules upon activation with light.[1][2][3] It is composed of a biotin moiety, a charged linker arm, and a photoreactive aryl azide group.[3][4] This structure allows for the covalent attachment to target molecules, facilitating their detection, purification, and analysis.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₅N₉O₄S · C₂H₄O₂ | |
| Molecular Weight | 593.70 g/mol | |
| Appearance | Film or powder | |
| Solubility | 10 mg/mL in water | |
| Storage Conditions | -20°C, protected from light | |
| Photoactivation Wavelength | 260-475 nm |
Mechanism of Action: Photoactivated Labeling
The utility of this compound lies in its photoreactive aryl azide group. Upon exposure to light within its activation range (260-475 nm), the aryl azide is converted into a highly reactive aryl nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including proteins and nucleic acids, effectively "labeling" them with biotin. This non-specific insertion allows for the labeling of molecules that may lack specific reactive groups required by other labeling methods.
References
Solubility and Stability of Photobiotin Acetate in Buffers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photobiotin acetate is a photo-activatable biotinylating reagent widely employed in life sciences for the non-specific labeling of nucleic acids and proteins. Its utility in proximity-dependent biotinylation techniques, such as BioID, has made it a valuable tool for mapping protein-protein interactions and elucidating complex signaling pathways. Successful application of this compound hinges on its solubility and stability in various biological buffers. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and insights into its application in studying cellular signaling. While specific quantitative data in all buffer systems is not exhaustively available in public literature and often requires empirical determination, this guide furnishes the fundamental principles and practical methodologies to empower researchers in optimizing their experimental workflows.
Core Concepts: Chemical Structure and Reactivity
This compound is comprised of three key functional moieties: a biotin group for high-affinity binding to avidin and streptavidin, a photoreactive aryl azide group, and a linker arm. The acetate salt form enhances its hydrophilicity.
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Biotin Moiety: Provides the basis for detection and purification of labeled molecules.
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Aryl Azide Moiety: This group is chemically inert in the dark but upon exposure to UV light (typically 260-475 nm), it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its immediate vicinity, leading to covalent labeling.[1]
-
Amide Linkage: Connects the biotin to the photoreactive group and can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.
Solubility of this compound
The solubility of this compound is a critical parameter for ensuring its effective concentration in labeling experiments. The available data and general principles are summarized below.
Quantitative Solubility Data
| Solvent | Concentration | Conditions | Reference(s) |
| Water (H₂O) | 10 mg/mL | Frozen, protected from light | [2] |
Factors Influencing Solubility in Biological Buffers
While the solubility in pure water is established, solubility in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES can be influenced by several factors:
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pH: The protonation state of the molecule can affect its solubility. While this compound does not have readily ionizable groups within the typical biological pH range (6-8), extreme pH values can influence its stability and, consequently, its apparent solubility over time.
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Ionic Strength: The concentration of salts in the buffer can impact solubility through effects on the activity of water and interactions with the solute.
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Buffer Species: While less common, direct interactions between the buffer components and this compound could potentially influence solubility.
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Temperature: Solubility of solids in liquids generally increases with temperature, although this needs to be balanced with the potential for increased degradation at higher temperatures.
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Co-solvents: For achieving higher concentrations, the use of organic co-solvents like Dimethyl Sulfoxide (DMSO) is a common strategy for biotin and its derivatives. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it into the aqueous buffer to avoid precipitation.
Stability of this compound
The stability of this compound is paramount for reproducible and reliable experimental outcomes. Degradation can occur through hydrolysis of the amide linkage or decomposition of the aryl azide group.
General Storage and Handling Recommendations
| Storage Condition | Duration | Notes | Reference(s) |
| -20°C, Frozen | At least 5 months | Must be protected from light. | [2] |
Chemical Stability Considerations
-
Hydrolysis: The amide bond in the linker arm is susceptible to hydrolysis, a reaction catalyzed by acid or base.[3][4] At neutral pH and ambient temperature, this process is generally slow. However, prolonged incubation in buffers with pH values significantly deviating from neutral, especially at elevated temperatures, can lead to cleavage of the biotin from the photoreactive group.
-
Photodegradation: The aryl azide group is inherently light-sensitive. Exposure to UV and even strong visible light will lead to its decomposition, rendering the molecule incapable of photo-crosslinking. Therefore, all handling and storage of this compound and its solutions should be performed in the dark or under dim light conditions.
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Reaction with Thiols: Aryl azides can be reduced by thiol-containing reagents such as dithiothreitol (DTT) and β-mercaptoethanol. These reducing agents should be avoided in buffers used with this compound prior to the photoactivation step.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound in a buffer of interest.
Protocol 1: Determination of Aqueous Solubility
This protocol provides a method for determining the saturation solubility of this compound in a desired biological buffer.
dot
Caption: Workflow for determining the aqueous solubility of this compound.
Protocol 2: Assessment of Stability in Aqueous Buffers
This protocol outlines a method to assess the stability of this compound in a specific buffer over time at different temperatures using High-Performance Liquid Chromatography (HPLC).
dot
Caption: Experimental workflow for assessing the stability of this compound.
Application in Signaling Pathway Analysis
This compound is a powerful tool for proximity-dependent biotinylation to identify protein-protein interactions within signaling cascades. A protein of interest is fused to a promiscuous biotin ligase (like TurboID), which then biotinylates nearby proteins upon addition of biotin. Photoactivatable biotin can be used in analogous light-induced proximity labeling experiments.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. Proximity labeling can be used to map the protein interactome of key components of this pathway, such as β-catenin, to discover novel regulators.
dot
References
The Dawn of Controllable Capture: A Technical Guide to the Discovery and Development of Photoactivatable Biotin
For Immediate Release
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, development, and application of photoactivatable biotin. This powerful tool has revolutionized the study of molecular interactions by enabling the light-controlled labeling and capture of biomolecules in their native environments. This guide details the core chemistry, experimental protocols, and quantitative data necessary for the successful implementation of this technology.
Introduction: Beyond Conventional Biotinylation
The extraordinarily high affinity of biotin for avidin and streptavidin (with a dissociation constant, K_d, in the femtomolar range) has made the biotin-avidin system a cornerstone of molecular biology for decades.[1][2] However, the irreversible and non-specific nature of conventional biotinylation methods limits their application in studying dynamic molecular interactions. The advent of photoactivatable biotin introduced a critical element of temporal and spatial control, allowing researchers to initiate biotinylation at a specific time and location by applying light. This has opened new avenues for capturing transient interactions and mapping molecular neighborhoods within living cells.
Photoactivatable biotin probes typically consist of three key components: a biotin moiety for affinity capture, a photoactivatable group that forms a covalent bond with nearby molecules upon light exposure, and a linker connecting the two. The most common photoactivatable groups are aryl azides and diazirines, each with distinct properties and applications.
Core Chemical Structures and Mechanisms
The functionality of photoactivatable biotin hinges on the light-induced generation of highly reactive intermediates that can form covalent bonds with a wide range of molecules, including proteins, nucleic acids, and lipids.
Aryl Azide-Based Probes
Aryl azides are activated by UV light (typically in the 250-400 nm range) to form a highly reactive nitrene intermediate.[3] This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to double bonds, resulting in a stable covalent linkage to the target molecule.[3] The general mechanism is depicted below.
Caption: Photoactivation of an aryl azide to form a reactive nitrene.
Diazirine-Based Probes
Diazirines are another class of photoactivatable groups that are activated by UV light (typically 340-380 nm) to generate a reactive carbene intermediate.[4] Carbenes are highly reactive and can insert into a wide variety of chemical bonds, including C-H, O-H, and N-H bonds, making them efficient tools for non-specific labeling.
Caption: Photoactivation of a diazirine to form a reactive carbene.
Photocleavable Biotin: Reversible Capture
A significant advancement in this field is the development of photocleavable biotin probes. These probes incorporate a photolabile linker, such as an ortho-nitrobenzyl group, between the biotin and the photoactivatable moiety. After affinity capture of the biotinylated target, the molecule of interest can be released by irradiation with a second wavelength of light, which cleaves the linker. This allows for the gentle elution of captured proteins for downstream analysis, such as mass spectrometry.
Quantitative Data Summary
The efficiency and specificity of photoactivatable biotin probes are determined by several key parameters. The following tables summarize available quantitative data for common photoactivatable biotin derivatives.
Table 1: Photophysical Properties of Photoactivatable Biotin Probes
| Photoactivatable Group | Example Probe | Activation Wavelength (λ_max) | Quantum Yield (Φ) | Reference(s) |
| Aryl Azide | Photobiotin | 260-475 nm | ~0.1 - 1.0 (photodecomposition) | |
| Nitrophenyl Azide | TFPA-PEG3-Biotin | 300-460 nm | Not specified | |
| Diazirine | Alkyl diazirine | ~350 nm | High carbene yield (>70%) | |
| Trifluoromethylphenyl diazirine | TPD-based probes | 350-380 nm | High carbene yield |
Table 2: Binding Affinity of Biotin and its Derivatives to Streptavidin
| Ligand | Dissociation Constant (K_d) | Reference(s) |
| Biotin | ≈ 10⁻¹⁴ M | |
| Biocytin | Slower association than biotin | |
| Modified Biotins | Affinity can be affected by linker and modifications | |
| Monomeric Streptavidin Interaction | 10⁻⁷ - 10⁻⁸ M |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of photoactivatable biotin probes.
Synthesis of an NHS-Aryl Azide-Biotin Probe
This protocol describes a general method for synthesizing a photoactivatable biotin probe with an N-hydroxysuccinimide (NHS) ester for coupling to primary amines.
Materials:
-
Biotin
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine
-
Dimethylformamide (DMF)
-
Amino-functionalized aryl azide
-
Anhydrous solvents
Procedure:
-
Activation of Biotin: Dissolve biotin in anhydrous DMF. Add triethylamine and N,N'-disuccinimidyl carbonate. Stir the reaction at room temperature for several hours to form Biotin-NHS ester.
-
Coupling to Aryl Azide: In a separate flask, dissolve the amino-functionalized aryl azide in anhydrous DMF. Slowly add the Biotin-NHS ester solution to the aryl azide solution.
-
Reaction and Purification: Stir the reaction mixture at room temperature overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure. Purify the crude product by silica gel chromatography to obtain the final NHS-aryl azide-biotin probe.
Caption: Synthesis workflow for an NHS-Aryl Azide-Biotin probe.
Photoaffinity Labeling of Cell Surface Proteins
This protocol outlines a general procedure for labeling and enriching cell surface proteins using a photoactivatable biotin probe.
Materials:
-
Adherent or suspension cells
-
Photoactivatable biotin probe (e.g., Sulfo-NHS-SS-Biotin for cell-impermeable labeling)
-
Phosphate-buffered saline (PBS)
-
UV lamp (with appropriate wavelength for the chosen probe)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-agarose beads
-
Elution buffer (e.g., containing DTT for cleavable linkers, or SDS-PAGE sample buffer)
Procedure:
-
Cell Preparation: Wash cells with ice-cold PBS to remove any contaminating proteins.
-
Labeling: Incubate the cells with the photoactivatable biotin probe in PBS on ice, protected from light.
-
Photoactivation: Expose the cells to UV light of the appropriate wavelength for a specified duration to activate the probe and induce crosslinking.
-
Quenching: Quench any unreacted probe by adding a quenching buffer (e.g., Tris buffer).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Enrichment: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. For photocleavable linkers, irradiate the beads with the cleavage wavelength. For non-cleavable linkers, boil the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Caption: Workflow for photoaffinity labeling of cell surface proteins.
Historical Perspective and Future Directions
The concept of photoaffinity labeling was first introduced in the early 1960s. The development of photoactivatable biotin probes has since provided a powerful tool for chemical proteomics and the study of protein-protein interactions. Early probes utilized aryl azides, with diazirines emerging later as a more stable and efficiently activated alternative. The introduction of photocleavable linkers further enhanced the utility of these probes by allowing for the gentle recovery of captured biomolecules.
Future developments in this field are likely to focus on the creation of probes with improved properties, such as:
-
Longer Wavelength Activation: Probes that can be activated by visible or near-infrared light would minimize cellular damage and allow for deeper tissue penetration.
-
Increased Specificity: The development of probes that can be targeted to specific organelles or cellular compartments.
-
Enhanced Quantum Yields: Probes with higher quantum yields would require lower light doses for activation, further reducing potential photodamage.
-
Multi-functional Probes: The integration of other functionalities, such as fluorescent reporters, into photoactivatable biotin probes will enable more sophisticated experimental designs.
The continued innovation in the design and application of photoactivatable biotin will undoubtedly lead to new discoveries in our understanding of complex biological systems.
References
- 1. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 2. howarthgroup.org [howarthgroup.org]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 4. Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Photobiotin Acetate: UV Activation and Labeling Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of photobiotin acetate, a versatile tool for the non-specific labeling of nucleic acids and proteins. This document details the principles of its UV activation, optimal reaction conditions, and step-by-step experimental protocols.
Introduction to this compound
This compound is a photoactivatable analog of biotin used for the non-radioactive labeling of macromolecules.[1] It is composed of three key moieties: a biotin group for subsequent detection with avidin or streptavidin conjugates, a linker arm, and a photoreactive aryl azide group.[2][3] Upon exposure to ultraviolet (UV) or strong visible light, the aryl azide group is converted into a highly reactive aryl nitrene intermediate.[3] This nitrene can then form stable covalent bonds by inserting non-specifically into C-H and N-H bonds of nearby molecules, such as DNA, RNA, or proteins.[4] This method of labeling is particularly advantageous as it is less harsh than enzymatic methods and does not degrade the target nucleic acids.
UV Activation of this compound
The activation of this compound is a critical step for successful labeling. The process is dependent on the wavelength, intensity, and duration of the UV irradiation.
Activation Mechanism
The core of this compound's functionality lies in the photochemistry of its aryl azide group. Upon absorption of UV light, the azide moiety releases nitrogen gas (N₂) to generate a highly reactive and unstable aryl nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into carbon-hydrogen and nitrogen-hydrogen bonds, as well as addition to double bonds, leading to the formation of a stable covalent linkage with the target molecule.
UV Activation Conditions
The efficiency of this compound activation is dependent on the wavelength and duration of UV exposure. While a broad range of 260-475 nm is effective, optimal activation is typically achieved using UV lamps with an emission peak in the 350-370 nm range.
| Parameter | Recommended Conditions | Notes |
| UV Wavelength | 260 - 475 nm | Optimal results are often obtained with wavelengths between 350-370 nm. |
| Light Source | Mercury vapor lamp, handheld UV lamp, or halogen lamp | A sun lamp can also be used. |
| Irradiation Time | 15 - 60 minutes | Dependent on the light source and its intensity. A mercury vapor lamp may require around 30 minutes, while a halogen lamp might need 60 minutes. |
| Distance from Source | 2 - 10 cm | For a handheld UV lamp, a distance of 2 cm is recommended, while for a mercury vapor lamp, 10 cm is appropriate. |
| Temperature | Reaction should be kept on ice | This is crucial to prevent heat-induced damage to the sample, especially when using high-intensity lamps. |
Experimental Protocols
The following sections provide a detailed methodology for the biotinylation of nucleic acids using this compound.
Reagent Preparation
-
This compound Stock Solution: Dissolve this compound salt in sterile, nuclease-free water to a final concentration of 1 mg/mL. This solution is light-sensitive and should be stored at -20°C, protected from light. For labeling, an equal volume of this stock solution is typically added to the nucleic acid sample.
-
Nucleic Acid Sample: The nucleic acid (DNA or RNA) should be purified and dissolved in a suitable buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or phosphate-buffered saline (PBS). The concentration of the nucleic acid should not exceed 0.5 mg/mL.
-
Reaction Buffer: While the labeling reaction is not highly dependent on a specific buffer for nucleic acids, using a low-salt buffer like TE is recommended. For proteins, a buffer with a pH between 7.5 and 8.5 is optimal.
Labeling Reaction Workflow
Step-by-Step Labeling Protocol
-
Sample Preparation: In a microcentrifuge tube, prepare your nucleic acid sample at a concentration no higher than 0.5 mg/mL in an appropriate buffer (e.g., TE buffer).
-
Reagent Addition: Add an equal volume of the 1 mg/mL this compound stock solution to the nucleic acid sample. Mix gently by pipetting.
-
UV Irradiation: Place the open tube on ice to prevent heating. Irradiate the sample with a UV source according to the parameters outlined in the table above. For example, use a handheld UV lamp at a distance of 2 cm for 30 minutes.
-
Purification of Labeled Nucleic Acid: After irradiation, it is essential to remove the unincorporated this compound. Several methods can be employed for this purpose, as detailed in the next section.
Post-Labeling Purification
The removal of free photobiotin is crucial to avoid background signal in downstream applications. The choice of purification method depends on the size of the labeled molecule and the desired final sample concentration.
| Purification Method | Principle | Advantages | Disadvantages |
| sec-Butanol Extraction | Partitioning of the hydrophobic, unincorporated photobiotin into the organic sec-butanol phase, leaving the labeled nucleic acid in the aqueous phase. | Simple and rapid method. | May not be as efficient as other methods for complete removal. |
| Ethanol Precipitation | Precipitation of nucleic acids in the presence of salt and ethanol, leaving small molecules like unincorporated photobiotin in the supernatant. | Concentrates the nucleic acid sample. | Can co-precipitate salts if not washed properly. |
| Size-Exclusion Chromatography (e.g., G-50 spin columns) | Separation of molecules based on size. Larger labeled nucleic acids pass through the column quickly, while smaller unincorporated photobiotin molecules are retained. | Efficient removal of unincorporated label and buffer exchange in one step. | Can result in sample dilution. |
Protocol for sec-Butanol Extraction:
-
Add 160 µL of sec-butanol to the reaction mixture.
-
Vortex vigorously and centrifuge for 1 minute at approximately 1000 x g.
-
Carefully remove and discard the upper organic phase containing the free photobiotin.
-
Repeat the extraction if necessary.
Protocol for Ethanol Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (pH 5.2) to the labeled nucleic acid solution.
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15-30 minutes to pellet the nucleic acid.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a desired buffer.
Conclusion
This compound provides a robust and versatile method for the non-specific labeling of nucleic acids and proteins. By understanding the principles of its UV activation and following optimized protocols for labeling and purification, researchers can effectively generate biotinylated probes for a wide range of applications in molecular biology and drug development. Careful attention to the UV irradiation conditions and post-labeling cleanup is paramount for achieving high labeling efficiency and low background in downstream detection assays.
References
- 1. Photobiotin as a sensitive probe for protein labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 4. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - SG [thermofisher.com]
A Technical Guide to Non-Specific Biotinylation with Photobiotin
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and practices of non-specific biotinylation using photobiotin. It covers the core chemical mechanisms, detailed experimental protocols, and quantitative parameters to enable effective application in research and development.
Core Principles of Photobiotinylation
Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein or nucleic acid. The exceptionally strong and specific interaction between biotin (Vitamin B7) and proteins like avidin and streptavidin (Kd ≈ 10-15 M) allows for highly sensitive detection and robust affinity purification.
While many biotinylation methods target specific functional groups (e.g., primary amines, sulfhydryls), photobiotin enables non-specific labeling. This is particularly useful for biotinylating molecules that lack accessible, reactive functional groups or for capturing interacting partners in a proximity-dependent manner.[1]
Mechanism of Action
Photobiotin consists of three key components: a biotin moiety, a spacer arm, and a photoactivatable aryl azide group. The non-specific labeling is driven by the aryl azide.[2]
-
Photoactivation: Upon irradiation with ultraviolet (UV) light, typically in the 320-365 nm range, the aryl azide group absorbs energy and is converted into a highly reactive aryl nitrene intermediate, releasing nitrogen gas (N₂).[2]
-
Non-Specific Insertion: The aryl nitrene is extremely reactive and can spontaneously insert into any proximal C-H or N-H bonds. It can also react with double bonds.[2] This allows photobiotin to covalently label a wide variety of molecules in its immediate vicinity without dependence on specific functional groups.
Quantitative Data Summary
Effective photobiotinylation requires careful optimization of several parameters. The following table summarizes key quantitative data gathered from literature and technical guides.
| Parameter | Value / Range | Target Molecule | Notes | Source |
| Activation Wavelength | 320 - 365 nm | General | Optimal wavelength for activating the aryl azide group while minimizing damage to biological samples. | [2] |
| Protein Concentration | 1 - 10 mg/mL | Proteins | Higher concentrations are generally preferred to improve labeling efficiency. | |
| Molar Excess (Photobiotin:Protein) | 20:1 to 100:1 | Proteins | Should be optimized. Higher ratios increase labeling but also risk protein modification and precipitation. | |
| Irradiation Time | 1 - 15 minutes | General | Highly dependent on UV lamp intensity, distance to sample, and sample volume. Requires empirical optimization. | |
| UV Source Intensity | Varies (e.g., 90-234 µW/cm²) | General | A higher intensity source can reduce the required exposure time. A handheld UV lamp (e.g., Blak-Ray) is often used. | |
| Detection Limit | < 10 pg | Tubulin | Demonstrates the high sensitivity achievable with avidin-alkaline phosphatase detection systems post-labeling. | |
| Sensitivity Increase | 64- to 1024-fold | Proteins | Compared to standard Coomassie Blue staining for protein detection on electrophoretic gels. | |
| Enrichment Factor | ~14.8-fold | DNA | Targeted photobiotinylation of a specific DNA locus in cells showed significant enrichment over background. |
Experimental Protocols
The following sections provide detailed, representative methodologies for the non-specific biotinylation of proteins and nucleic acids using photobiotin.
Important Pre-Reaction Considerations:
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or other potential nucleophiles, as they can react with the activated nitrene. Phosphate-buffered saline (PBS) or HEPES buffers are suitable choices.
-
Light Conditions: All steps involving the handling of photobiotin solutions before the irradiation step should be performed in subdued light or in dark tubes to prevent premature activation.
Protocol: Non-Specific Photobiotinylation of Proteins in Solution
This protocol describes a general method for labeling a purified protein or a complex protein mixture in vitro.
Materials:
-
Photobiotin acetate
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Protein sample (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Long-wave UV lamp (e.g., 365 nm)
-
Ice bucket
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Prepare Photobiotin Stock: Dissolve this compound in DMF or DMSO to a concentration of 1 mg/mL. Prepare this solution fresh immediately before use.
-
Set up Reaction: In a microcentrifuge tube, add the protein sample. Place the tube in a shallow vessel (e.g., a small beaker) on ice to dissipate heat during irradiation.
-
Add Photobiotin: Add the photobiotin stock solution to the protein sample to achieve the desired final concentration or molar ratio (e.g., a 20-fold molar excess). Gently mix. The final concentration of DMF/DMSO should not exceed 10-15% of the total reaction volume to avoid protein denaturation.
-
UV Irradiation: Place the UV lamp approximately 5-10 cm above the open sample tube. Irradiate on ice for 5-15 minutes. The optimal time depends on the lamp's intensity and must be determined empirically.
-
Purification: Remove unreacted, excess photobiotin from the labeled protein sample. This is critical to prevent interference in downstream applications.
-
Size-Exclusion Chromatography: Apply the reaction mixture to a desalting column (e.g., PD-10) pre-equilibrated with your desired storage buffer. Collect fractions and monitor protein elution at 280 nm. The biotinylated protein will elute in the void volume.
-
Dialysis: Alternatively, dialyze the sample against 1L of storage buffer for several hours at 4°C, with at least two buffer changes.
-
-
Quantification and Storage: Determine the concentration of the recovered biotinylated protein. Store at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.
Protocol: Non-Specific Photobiotinylation of Nucleic Acids
This protocol is adapted for labeling DNA or RNA probes.
Materials:
-
This compound
-
Nuclease-free water
-
DNA/RNA sample (0.1 - 1 mg/mL in TE buffer or nuclease-free water)
-
Long-wave UV lamp (e.g., 365 nm)
-
Ice bucket
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
Procedure:
-
Prepare Photobiotin Stock: Dissolve this compound in nuclease-free water to a concentration of 1 mg/mL.
-
Set up Reaction: In a nuclease-free microcentrifuge tube, combine the nucleic acid sample with the photobiotin solution. A typical final photobiotin concentration is 50-100 µg/mL. Mix gently.
-
UV Irradiation: Place the tube on ice with the cap open and irradiate with a long-wave UV lamp for 10-20 minutes. The sample should be placed as close to the lamp as possible.
-
Purification (Ethanol Precipitation):
-
Add 1/10th volume of 3 M Sodium Acetate to the reaction mixture.
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the nucleic acid.
-
Centrifuge at >12,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unreacted photobiotin.
-
Wash the pellet with 500 µL of 70% ethanol and centrifuge for 5 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
-
Resuspension and Storage: Resuspend the biotinylated nucleic acid pellet in a suitable volume of TE buffer or nuclease-free water. Store at -20°C.
Experimental Workflow and Detection
After successful labeling and purification, the biotinylated molecules can be used in a variety of applications. The general workflow involves binding with an avidin or streptavidin conjugate for detection or capture.
Common detection methods include:
-
Blotting (Western, Southern, Northern): After separating molecules by gel electrophoresis and transferring them to a membrane, the biotinylated species are detected by incubating the membrane with a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) followed by a chemiluminescent or colorimetric substrate.
-
ELISA and Plate-Based Assays: Biotinylated molecules can be immobilized on streptavidin-coated plates for detection or used as detection reagents themselves.
-
Affinity Purification: Biotinylated molecules can be captured from complex mixtures using streptavidin-conjugated beads (e.g., agarose or magnetic beads). After washing away non-bound components, the captured molecules can be eluted for further analysis, such as mass spectrometry.
References
Methodological & Application
Application Note: A Step-by-Step Protocol for Photobiotin Acetate Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins using photobiotin acetate. This method is particularly useful for proteins that may lack readily available primary amines or other functional groups targeted by traditional biotinylation reagents. The protocol leverages a photo-activatable aryl azide group on the this compound molecule, which, upon exposure to UV light, forms a highly reactive nitrene that non-specifically inserts into C-H and N-H bonds of the protein, forming a stable covalent linkage.
I. Principle of this compound Protein Labeling
This compound is a derivative of biotin that incorporates a photo-activatable aryl azide moiety.[1][2] When exposed to ultraviolet (UV) light, typically between 260-475 nm, the aryl azide group is converted into a highly reactive aryl nitrene.[1][2][3] This nitrene can then covalently bind to amino acid residues on the protein surface through insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. This non-specific labeling approach is advantageous when the protein of interest has limited reactive functional groups for traditional biotinylation methods. The small size of the biotin molecule (244.3 Da) minimizes the potential for interference with the protein's biological function. The resulting biotinylated protein can be readily detected or purified using avidin or streptavidin conjugates due to the extraordinarily strong and specific interaction between biotin and these proteins.
II. Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| This compound Salt | Sigma-Aldrich | A1935 |
| Protein of Interest | - | - |
| Phosphate-Buffered Saline (PBS), pH 7.0 | Any | - |
| Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | Any | - |
| Quenching Buffer (e.g., 100 mM Glycine or Tris in PBS) | Any | - |
| Desalting Columns (e.g., Sephadex G-25) | GE Healthcare | 17-0851-01 |
| UV Lamp (e.g., Stratalinker or Spectroline) | Stratagene/Spectronics | - |
| Low-protein-binding microcentrifuge tubes | Any | - |
| Shallow, low-protein-binding vessel for irradiation | Any | - |
| Ice Bucket | Any | - |
III. Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
A. Reagent Preparation
-
Protein Solution:
-
Dissolve the protein to be labeled in 50 mM PBS, pH 7.0, to a final concentration of at least 2 mg/mL. Higher concentrations (up to 10 mg/mL) are preferable for greater labeling efficiency.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) and other nucleophiles that could interfere with the labeling reaction. If necessary, perform buffer exchange using a desalting column or dialysis.
-
-
This compound Stock Solution:
-
Protect the this compound from light during preparation and storage.
-
Dissolve this compound salt in high-quality, anhydrous DMF or DMSO to a concentration of 10 mg/mL. This compound is also soluble in water at up to 10 mg/mL.
-
Prepare this solution fresh just before use.
-
-
Quenching Buffer:
-
Prepare a 100 mM solution of glycine or Tris in PBS, pH 7.0.
-
B. Protein Labeling Reaction
-
Molar Excess Calculation:
-
Calculate the required volume of the this compound stock solution to achieve a 20-fold molar excess over the protein. This ratio may need to be optimized for your specific protein.
-
-
Reaction Setup (in subdued light):
-
Transfer the protein solution to a shallow, low-protein-binding vessel and place it on ice to maximize labeling efficiency and minimize potential protein damage.
-
Add the calculated volume of the this compound solution to the protein solution. Gently mix.
-
To minimize potential detrimental effects of the organic solvent on the protein, ensure the final concentration of DMF or DMSO does not exceed 15% of the total reaction volume.
-
Incubate the reaction mixture in the dark on ice for 2 minutes before photoactivation.
-
-
Photoactivation:
-
Place the reaction vessel on ice directly under a UV lamp. The distance between the light source and the sample should be minimized for optimal efficiency.
-
Irradiate the sample with UV light (wavelengths between 260-475 nm are effective) for 1-15 minutes. The optimal irradiation time should be determined empirically. Start with a shorter time to minimize potential protein damage.
-
C. Quenching and Purification
-
Quenching the Reaction:
-
After irradiation, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to scavenge any unreacted photobiotin.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Photobiotin:
-
Purify the biotinylated protein from unreacted this compound and quenching reagents using a desalting column (e.g., Sephadex G-25) or dialysis against PBS. This step is crucial to prevent high background in downstream applications.
-
D. Storage of Labeled Protein
-
Store the purified biotinylated protein under the same conditions as the unlabeled protein. For long-term storage, it is recommended to divide the solution into aliquots and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles.
IV. Data Presentation: Key Experimental Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. |
| Molar Excess of this compound | 20-fold | May require optimization for specific proteins. |
| Reaction Buffer | 50 mM PBS, pH 7.0 | Must be free of primary amines (e.g., Tris, glycine). |
| UV Irradiation Wavelength | 260 - 475 nm | Broad-spectrum UV lamps are suitable. |
| UV Irradiation Time | 1 - 15 minutes | Optimization is necessary to balance labeling efficiency and protein integrity. |
| Quenching Agent | 100 mM Glycine or Tris | Added to a final concentration of 50-100 mM. |
| Purification Method | Desalting Column or Dialysis | To remove unreacted this compound. |
V. Visualizations
References
Application Notes and Protocols for Non-Radioactive In Situ Hybridization Using Photobiotin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ hybridization (ISH) is a powerful technique for localizing specific nucleic acid sequences within the morphological context of tissues and cells. While radioactive probes have historically been the gold standard for sensitivity, non-radioactive methods are increasingly favored due to their enhanced safety, stability, and speed. Photobiotin acetate offers a robust and efficient method for non-radioactive probe labeling. This photoactivatable analog of biotin forms stable, covalent linkages with single- and double-stranded DNA and RNA upon brief exposure to visible light.[1] The resulting biotinylated probes can be detected with high sensitivity using avidin or streptavidin conjugates, making this a versatile tool for a wide range of applications in research and diagnostics.
This compound is composed of a biotin molecule linked to a photoreactive arylazide group.[1] This design allows for a simple and rapid labeling procedure that is less harsh than enzymatic methods and avoids the degradation of nucleic acid probes.[1][2] Probes prepared with photobiotin can detect as little as 0.5 pg of target DNA.[2]
These application notes provide detailed protocols for probe labeling with this compound and subsequent chromogenic and fluorescent in situ hybridization, along with troubleshooting guidance.
Quantitative Data Summary
The choice of labeling and detection method in in situ hybridization is critical and often involves a trade-off between sensitivity, resolution, and ease of use. The following tables summarize the comparative performance of photobiotin-based ISH with other common methods.
Table 1: Comparison of Detection Sensitivity
| Labeling Method | Detection Limit | Time to Detection | Reference |
| Photobiotin (Colorimetric) | ~1-2 copies of HPV DNA per cell | Hours to Overnight | |
| ³⁵S Radioisotope (Autoradiography) | ~1-2 copies of HPV DNA per cell | Days to Weeks | |
| ³²P Radioisotope (Autoradiography) | ~1 pg of target DNA | 4 hours | |
| Digoxigenin (Colorimetric) | Comparable to biotin | Hours to Overnight |
Table 2: Qualitative Comparison of In Situ Hybridization Methods
| Feature | Photobiotin ISH | Radioactive ISH | Digoxigenin ISH |
| Safety | High (no radioactive waste) | Low (requires handling of radioisotopes) | High |
| Probe Stability | High (stable for months) | Low (probe decays over time) | High |
| Resolution | High (cellular/subcellular) | Lower (signal scatter) | High |
| Speed | Fast (results in 1-2 days) | Slow (long exposure times) | Fast |
| Ease of Use | Relatively simple | Complex handling and disposal | Relatively simple |
| Potential for Background | Low to moderate (endogenous biotin can be an issue) | Low | Low |
Experimental Workflows and Logical Relationships
Photobiotin Labeling Workflow
Caption: Workflow for labeling nucleic acid probes with this compound.
In Situ Hybridization and Detection Workflow
Caption: General workflow for non-radioactive in situ hybridization.
Experimental Protocols
Protocol 1: Labeling of Nucleic Acid Probes with this compound
This protocol describes the chemical labeling of DNA or RNA probes using this compound.
Materials:
-
Nucleic acid probe (DNA or RNA)
-
This compound salt (e.g., Sigma-Aldrich)
-
Nuclease-free water
-
2-butanol
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
-
Sunlamp (e.g., 250W)
-
Ice bucket
-
Microcentrifuge tubes
Procedure:
-
Probe Preparation: Dissolve the nucleic acid probe in nuclease-free water at a concentration of 1 mg/mL in a microcentrifuge tube.
-
This compound Solution: Prepare a 1 mg/mL stock solution of this compound in nuclease-free water. This solution should be stored frozen and protected from light.
-
Labeling Reaction:
-
In a microcentrifuge tube on ice, combine the nucleic acid probe and the this compound solution. A common starting ratio is 1:1 (v/v).
-
The final concentration of the probe in the reaction mixture should be approximately 0.5 mg/mL.
-
-
Photoactivation:
-
Place the open tube on ice.
-
Position a sunlamp approximately 10 cm above the tube.
-
Irradiate for 15-20 minutes. Brief irradiation with visible light activates the arylazide group, which then forms stable covalent bonds with the nucleic acid.
-
-
Purification of the Labeled Probe:
-
Add an equal volume of 2-butanol to the reaction mixture to extract unreacted photobiotin.
-
Vortex thoroughly and centrifuge for 2 minutes.
-
Carefully remove and discard the upper (2-butanol) phase.
-
Repeat the 2-butanol extraction at least two more times.
-
To precipitate the labeled probe, add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 15 minutes to pellet the probe.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the labeled probe in a suitable buffer (e.g., TE buffer) and store at -20°C, protected from light.
-
Protocol 2: Chromogenic In Situ Hybridization and Detection
This protocol details the steps for performing ISH on paraffin-embedded tissue sections using a biotinylated probe and a chromogenic detection system.
Materials:
-
Biotin-labeled probe (from Protocol 1)
-
Paraffin-embedded tissue sections on slides
-
Xylene and ethanol series for deparaffinization
-
Proteinase K
-
4% Paraformaldehyde
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
SSC buffers (20x, 4x, 2x, 1x, 0.1x)
-
Blocking solution (e.g., 3% BSA or Casein Solution)
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
BCIP/NBT substrate solution
-
Nuclear Fast Red or Methyl Green counterstain
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series to water.
-
Treat with Proteinase K (1 µg/mL) at 37°C for 30 minutes to improve probe penetration.
-
Post-fix with 4% paraformaldehyde for 5 minutes.
-
Wash with PBS.
-
-
Hybridization:
-
Denature the biotin-labeled probe by heating at 95°C for 10 minutes, then immediately place on ice.
-
Apply the hybridization solution containing the denatured probe (typically 5-20 ng/µL) to the tissue section.
-
Cover with a coverslip and incubate in a humidified chamber at 43°C for 12-16 hours.
-
-
Post-Hybridization Washes:
-
Remove the coverslip and wash the slides in 4x SSC at 37°C for 15-30 minutes.
-
Perform stringent washes in 2x SSC, 1x SSC, and 0.1x SSC at 37°C for 10-30 minutes each to remove non-specifically bound probe.
-
-
Detection:
-
Block the sections with blocking solution for 30 minutes at 37°C.
-
Incubate with Streptavidin-AP conjugate (diluted 1:500-1:1000 in blocking solution) for 1-3 hours at room temperature.
-
Wash thoroughly with PBS or Tris-buffered saline.
-
-
Visualization:
-
Incubate the slides with BCIP/NBT substrate solution in the dark until the desired color intensity is reached (can be from 30 minutes to several hours).
-
Stop the reaction by rinsing with distilled water.
-
Counterstain with Nuclear Fast Red or Methyl Green.
-
Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Protocol 3: Fluorescent In Situ Hybridization (FISH) and Detection
This protocol outlines the procedure for FISH using a biotinylated probe, with signal amplification for enhanced sensitivity.
Materials:
-
Biotin-labeled probe (from Protocol 1)
-
Tissue sections or chromosome spreads on slides
-
Hybridization and wash buffers as in Protocol 2
-
Blocking solution (e.g., Casein Solution or BSA)
-
Fluorescein Avidin DCS (or other fluorophore-conjugated streptavidin)
-
Biotinylated Anti-Avidin D (for signal amplification)
-
Mounting medium with DAPI (e.g., VECTASHIELD®)
Procedure:
-
Tissue Preparation and Hybridization: Follow steps 1 and 2 from Protocol 2.
-
Post-Hybridization Washes: Follow step 3 from Protocol 2.
-
Detection and Amplification:
-
Block the sections with blocking solution for at least 30 minutes.
-
Incubate with Fluorescein Avidin DCS (e.g., 5 µg/mL in blocking solution) for 30 minutes at room temperature.
-
Wash slides 2 x 3 minutes in blocking solution.
-
(Optional amplification step for higher sensitivity) Incubate with Biotinylated Anti-Avidin (e.g., 5 µg/mL) for 30 minutes. This step creates additional binding sites for the fluorescent avidin.
-
Wash slides 2 x 3 minutes in blocking solution.
-
Incubate again with Fluorescein Avidin DCS for 30 minutes.
-
-
Final Washes and Mounting:
-
Wash slides 2 x 5 minutes in 4x SSC containing 0.1% Tween 20.
-
Mount with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize using a fluorescence microscope with appropriate filters.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient probe labeling | Verify probe labeling efficiency via dot blot. Optimize photobiotin concentration and irradiation time. |
| Poor probe penetration | Increase Proteinase K digestion time or concentration. | |
| Probe degradation | Use RNase-free reagents and techniques, especially for RNA probes. | |
| Overly stringent washes | Decrease the temperature or increase the salt concentration of post-hybridization washes. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Probe concentration too high | Reduce the concentration of the labeled probe in the hybridization buffer. | |
| Endogenous biotin | Pre-treat tissues with an avidin/biotin blocking kit. | |
| Insufficient washing | Increase the duration or stringency of post-hybridization washes. | |
| Non-specific Staining | Cross-hybridization of the probe | Ensure probe sequence is specific. Add blocking agents like sheared salmon sperm DNA to the hybridization buffer. |
| Drying of the specimen | Keep slides moist throughout the entire procedure. |
References
Application of Photobiotin Acetate in Western Blot Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Western blot analysis is a cornerstone technique for the detection and quantification of specific proteins in complex biological samples. Enhancing the sensitivity and scope of this method is crucial for advancing research and drug development. Photobiotin acetate emerges as a powerful tool for this purpose, offering a non-specific, light-activated method for biotinylating proteins. This covalent modification allows for highly sensitive detection using streptavidin-based assays, providing a significant advantage over traditional staining methods.
This compound contains a photoreactive aryl azide group that, upon exposure to UV light, forms a highly reactive nitrene intermediate. This intermediate can then form stable covalent bonds with adjacent molecules, including proteins, nucleic acids, and other biomolecules.[1] This non-selective labeling is particularly advantageous for creating a comprehensive profile of proteins in a sample or for studying protein-protein interactions where specific antibody-based detection may be limited.
These application notes provide a detailed overview and experimental protocols for the use of this compound in Western blot analysis, tailored for researchers, scientists, and professionals in drug development.
Data Presentation
The use of this compound for protein labeling prior to Western blot analysis can significantly increase detection sensitivity. The following tables summarize key quantitative data for optimizing this application.
Table 1: Recommended Parameters for this compound Protein Labeling
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are preferable for efficient labeling.[2] |
| This compound Concentration | 1 mg/mL in protein solution | This is a starting point and may require optimization. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines like Tris will compete for the biotinylation reagent.[2] |
| pH of Reaction | 8.2 - 8.5 | Optimal for ensuring primary amino groups are reactive.[2] |
| UV Light Source | 180-W or 350-W lamp | Low-wattage hand-held lamps are not recommended due to lower conjugation efficiencies.[1] |
| UV Wavelength | 320 nm (optimal) | Avoid lamps emitting at 254 nm, as this can cause protein photodestruction. |
| UV Exposure Distance | 10 cm | Irradiation efficiency decreases with increasing distance. |
| UV Exposure Time | 1.5 min (350-W lamp) to 5 min (180-W lamp) | This is a starting point and should be optimized. |
Table 2: Performance Characteristics of Photobiotin-Based Western Blot Detection
| Performance Metric | Value | Reference |
| Detection Limit | Below 10 pg of protein | |
| Increase in Sensitivity | 64 to 1024-fold over Coomassie blue staining |
Experimental Protocols
This section provides detailed methodologies for the key experiments involving the application of this compound in Western blot analysis.
Protocol 1: this compound Labeling of Proteins
This protocol describes the non-specific biotinylation of a protein sample using this compound.
Materials:
-
Protein sample (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
Dimethylformamide (DMF)
-
Amine-free buffer (e.g., PBS, pH 8.2-8.5)
-
UV lamp (320 nm)
-
Ice
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound Solution: Shortly before use, dissolve this compound in DMF to a concentration of 10 mg/mL. Vortex until fully dissolved.
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer at a concentration of at least 2 mg/mL. Adjust the pH of the protein solution to 8.2-8.5 if necessary.
-
Labeling Reaction: Add the this compound solution to the protein solution to achieve a final concentration of approximately 1 mg/mL of this compound. The optimal ratio may need to be determined empirically.
-
UV Irradiation: Place the microcentrifuge tube containing the reaction mixture on ice, approximately 10 cm from the UV lamp.
-
Expose the sample to UV light (320 nm) for the recommended duration (e.g., 1.5 minutes for a 350-W lamp or 5 minutes for a 180-W lamp).
-
Quench Reaction (Optional): The reaction can be quenched by adding a solution containing a primary amine, such as Tris buffer, to scavenge any unreacted photobiotin.
-
Removal of Excess Biotin: Unreacted photobiotin can be removed by dialysis or size-exclusion chromatography if necessary for downstream applications, though for immediate Western blot analysis, this step may not be essential.
Protocol 2: Western Blot Analysis of Photobiotin-Labeled Proteins
This protocol outlines the steps for detecting biotinylated proteins on a Western blot using a streptavidin-HRP conjugate.
Materials:
-
Photobiotin-labeled protein sample
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the photobiotin-labeled protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding of the detection reagents.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP diluted in blocking buffer (typically at a 1:5,000 to 1:20,000 dilution, but should be optimized) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or X-ray film).
Mandatory Visualizations
Signaling Pathway Diagram: EGF Receptor (EGFR) Signaling
The non-specific labeling capability of this compound is highly valuable for studying dynamic protein complexes, such as those involved in signal transduction. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which governs processes like cell proliferation and differentiation, is an excellent example. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various SH2 and PTB domain-containing proteins, leading to the assembly of large signaling complexes. Photobiotinylation can be used to label proteins in proximity to EGFR at different time points after stimulation, allowing for the identification of transient interaction partners.
Caption: Simplified diagram of the EGF Receptor (EGFR) signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the key steps in a Western blot experiment utilizing this compound for protein labeling.
Caption: Experimental workflow for Western blot with this compound.
Logical Relationship Diagram: Data Interpretation
This diagram illustrates the logical flow of interpreting results from a photobiotin-based Western blot, particularly in the context of identifying protein-protein interactions.
Caption: Logical flow for interpreting protein interaction data.
References
Application Notes and Protocols for Cell Surface Protein Labeling Using Photobiotin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are integral to a vast array of cellular processes, including signal transduction, cell-cell communication, and adhesion. Consequently, they represent a major class of therapeutic drug targets. The ability to specifically label and subsequently isolate these proteins is crucial for their characterization, understanding disease mechanisms, and for drug discovery efforts such as target identification and deconvolution.[1]
Photobiotin acetate is a photo-activatable biotinylation reagent designed for the non-specific labeling of proteins and other molecules.[2][3] It is composed of a biotin moiety, a charged linker arm, and a photoreactive aryl azide group.[3] Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds in its immediate vicinity, forming a stable covalent bond.[4] The charged nature of this compound limits its permeability across the cell membrane, making it a suitable tool for selectively labeling extracellularly exposed domains of membrane proteins on living cells.
These application notes provide a detailed protocol for the labeling of cell surface proteins using this compound, downstream analysis, and troubleshooting.
Principle of this compound Labeling
The workflow for cell surface protein labeling with this compound involves several key steps: incubation of live cells with the reagent, photo-activation with UV light to covalently attach the biotin tag to surface proteins, quenching of unreacted reagent, cell lysis, and subsequent affinity purification of biotinylated proteins using streptavidin-based resins. The purified proteins can then be identified and quantified using methods such as mass spectrometry.
Data Presentation
Table 1: Comparison of Biotinylation Reagents
| Feature | This compound | Sulfo-NHS-SS-Biotin |
| Activation | Photo-activated (UV light, ~365 nm) | Chemically activated (amine-reactive) |
| Target Residues | Non-specific (C-H, N-H bonds) | Primary amines (e.g., Lysine) |
| Specificity | Proximity-based | Amine-availability based |
| Membrane Permeability | Low (charged linker) | Low (sulfo- group) |
| Cleavability | Non-cleavable linker | Cleavable (disulfide bond) |
| Reported Labeling Efficiency | Dependent on UV exposure and reagent concentration | >90% (under optimal conditions) |
| Potential for Protein Damage | UV-induced damage is a consideration | Generally lower potential for damage |
Table 2: Typical Experimental Parameters
| Parameter | Recommended Range | Notes |
| Cell Density | 80-95% confluency for adherent cells | Ensures sufficient protein for analysis. |
| This compound Concentration | 0.1 - 1.0 mg/mL | Optimal concentration should be determined empirically. |
| Incubation Time | 15 - 30 minutes on ice | Minimizes internalization of the reagent. |
| UV Wavelength | ~365 nm | Long-wave UV minimizes cell damage compared to shorter wavelengths. |
| UV Intensity and Duration | 0.1 - 1 J/cm²; 5 - 30 minutes | Varies with UV source and distance to cells. Titration is critical. |
| Quenching Reagent | Tris buffer or Glycine | Reacts with and neutralizes any unreacted this compound. |
| Cell Lysis Buffer | RIPA or other non-denaturing lysis buffer with protease inhibitors | Solubilizes membrane proteins while preserving integrity. |
| Streptavidin Resin | Streptavidin-agarose or magnetic beads | For affinity purification of biotinylated proteins. |
Experimental Protocols
Protocol 1: Cell Surface Protein Labeling of Adherent Cells
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 10 cm dishes)
-
This compound salt (light sensitive)
-
Anhydrous DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 8.0
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitor cocktail
-
Cell scraper
-
UV crosslinker or UV lamp with a primary emission around 365 nm
Procedure:
-
Cell Preparation:
-
Culture adherent cells to 80-90% confluency.
-
Place the cell culture dish on ice.
-
Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO. Protect from light.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 0.5 mg/mL) in ice-cold PBS immediately before use.
-
Add the this compound solution to the cells, ensuring the entire surface is covered (e.g., 5 mL for a 10 cm dish).
-
Incubate the cells on ice for 15-30 minutes, protected from light.
-
-
Photo-activation:
-
Place the open dish of cells on ice directly under a UV light source (e.g., a UV crosslinker with 365 nm bulbs).
-
Irradiate the cells with UV light for a predetermined time (e.g., 10-20 minutes). The optimal time and intensity should be determined empirically to balance labeling efficiency with cell viability.
-
-
Quenching:
-
Aspirate the this compound solution.
-
Wash the cells three times with ice-cold Quenching Buffer to neutralize any unreacted reagent. Perform the final wash for 5-10 minutes on ice.
-
-
Cell Lysis:
-
Aspirate the final wash.
-
Add ice-cold Lysis Buffer to the dish (e.g., 0.5-1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This contains the solubilized proteins.
-
Protocol 2: Affinity Purification of Biotinylated Proteins
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-agarose beads or streptavidin-coated magnetic beads
-
Wash Buffer: Lysis buffer or PBS with a reduced detergent concentration (e.g., 0.1% Triton X-100)
-
Elution Buffer: 2X Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol)
Procedure:
-
Binding:
-
Add an appropriate volume of streptavidin bead slurry (e.g., 50 µL of a 50% slurry) to the clarified cell lysate.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand.
-
Aspirate the supernatant.
-
Wash the beads three to four times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50-100 µL of Elution Buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted, biotinylated proteins.
-
-
Downstream Analysis:
-
The eluted proteins are ready for analysis by SDS-PAGE and Western blotting or for preparation for mass spectrometry.
-
Protocol 3: Cell Viability Assessment
It is crucial to assess the impact of the labeling procedure, particularly the UV exposure, on cell viability.
Materials:
-
Cells labeled with this compound (before lysis)
-
Trypan Blue solution (0.4%) or a fluorescence-based viability kit (e.g., Calcein-AM/Propidium Iodide)
-
Hemocytometer or automated cell counter/fluorescence microscope
Procedure (Trypan Blue Exclusion):
-
After the quenching step in Protocol 1, wash the cells once with PBS.
-
Detach the cells using a gentle method (e.g., trypsinization, followed by neutralization).
-
Resuspend the cells in a known volume of media.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
Mandatory Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Simplified EGFR signaling pathway.
Applications in Research and Drug Development
-
Identification of Novel Cell Surface Markers: This technique can be used to profile the surface proteome of different cell types or cells under various conditions (e.g., disease vs. healthy) to identify new biomarkers.
-
Studying Protein-Protein Interactions: By isolating cell surface protein complexes, this method can help elucidate interaction networks at the plasma membrane.
-
Monitoring Protein Trafficking: The internalization and recycling of surface receptors, such as G protein-coupled receptors (GPCRs), can be tracked and quantified.
-
Drug Target Identification: this compound can be used in photo-affinity labeling studies to identify the cellular targets of a small molecule drug. By observing which proteins are labeled by a photo-reactive drug analog, researchers can deconvolve its mechanism of action.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient this compound concentration. | Optimize the concentration of this compound (try a range of 0.1-1.0 mg/mL). |
| Inadequate UV exposure (time or intensity). | Increase UV exposure time or decrease the distance from the lamp. Ensure the lamp has the correct wavelength (~365 nm). | |
| Quenching of the reagent by components in the buffer. | Ensure all buffers are free of primary amines (e.g., Tris, glycine) during the labeling and activation steps. | |
| This compound degradation. | Prepare the this compound solution fresh and protect it from light. | |
| High Background/Non-specific Binding | Intracellular protein labeling due to compromised cell membranes. | Ensure cells are healthy and membranes are intact. Perform all pre-lysis steps on ice to minimize membrane transport. |
| Inadequate washing after purification. | Increase the number of wash steps and/or the stringency of the wash buffer. | |
| Endogenous biotinylated proteins. | This is a known issue. Consider using an avidin-biotin blocking step if necessary. | |
| Poor Cell Viability | Excessive UV exposure. | Reduce UV exposure time or intensity. Perform a titration to find the optimal balance between labeling and viability. |
| Phototoxicity from the reagent. | Lower the concentration of this compound. | |
| Protein Precipitation after Elution | High concentration of eluted proteins. | Elute in a larger volume or use a buffer optimized for membrane protein solubility. |
| Over-modification of proteins. | Reduce the concentration of this compound or the UV exposure time. |
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of receptor signaling pathways by mass spectrometry: Identification of Vav-2 as a substrate of the epidermal and platelet-derived growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Photobiotin Acetate in Proteomics for Protein-Protein Interaction Studies
Application Notes and Protocols for Affinity Purification of Proteins Using Photobiotin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Photobiotin Acetate
This compound is a derivative of biotin that incorporates a photoactivatable aryl azide group.[1] Upon exposure to ultraviolet (UV) light, the aryl azide forms a highly reactive nitrene intermediate that can nonspecifically insert into covalent bonds of nearby molecules, including proteins.[1] This property allows for the indiscriminate labeling of proteins in close proximity to the this compound at the time of photoactivation. The small size of the biotin molecule (244 Da) generally ensures that the biological activity of the labeled protein is not significantly altered.[2][3]
The key advantage of this compound lies in its ability to label proteins in a time- and spatially-controlled manner. The labeling reaction is initiated by light, providing precise control over when and where the biotin tag is attached. This is particularly advantageous for studying protein-protein interactions, mapping protein complexes, and identifying transient binding partners.
Mechanism of Action
The process of photo-biotinylation and subsequent affinity purification involves two main stages:
-
Photo-labeling: The target protein is incubated with this compound in the dark. Upon irradiation with UV light (optimally around 320-365 nm), the aryl azide group is converted into a highly reactive nitrene. This nitrene then rapidly and non-selectively forms a covalent bond with adjacent molecules, effectively "tagging" the protein with biotin.
-
Affinity Purification: The biotinylated protein is then captured using an affinity matrix functionalized with streptavidin or avidin. The extremely high affinity between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures highly specific and efficient capture of the labeled protein. After washing away non-biotinylated proteins and contaminants, the purified biotinylated protein is eluted from the matrix.
Key Applications
-
Identification of Protein-Protein Interactions: By introducing this compound to a protein complex and then activating it with light, interacting partners can be biotinylated and subsequently identified.
-
Mapping Protein Microenvironments: Photo-biotinylation can be used to label proteins within a specific cellular compartment or microenvironment, providing spatial information about the proteome.
-
Labeling Proteins with Limited Reactive Residues: For proteins that lack accessible primary amines required for traditional NHS-ester based biotinylation, this compound offers an effective alternative.
Quantitative Data Summary
While extensive quantitative data for this compound is not always readily available in a comparative format, the following table summarizes typical performance characteristics based on available literature and manufacturer information. It is important to note that labeling efficiency and protein recovery can vary significantly depending on the protein of interest, its concentration, and the specific experimental conditions.
| Parameter | This compound | NHS-Ester Biotin | Notes |
| Labeling Specificity | Non-specific (inserts into C-H and N-H bonds upon photoactivation) | Specific to primary amines (Lysine residues and N-terminus) | This compound is ideal for labeling when specific residues are unknown or unavailable. |
| Control over Labeling | High temporal and spatial control (light-activated) | Limited control (reaction starts upon mixing) | Photo-activation allows for precise timing of the labeling event. |
| Typical Protein Concentration for Labeling | ≥ 2 mg/mL | 1 - 10 mg/mL | Higher protein concentrations generally lead to better labeling efficiency. |
| Reported Detection Limit | < 10 pg (with avidin-alkaline phosphatase detection) | Varies depending on detection method | Photobiotin labeling can be highly sensitive. |
| Protein Recovery from Streptavidin Resin | Variable; can be >85% with optimized elution | Variable; can be >85% with optimized elution | Recovery is highly dependent on the elution method. |
Experimental Protocols
Part 1: Protein Labeling with this compound
This protocol provides a general guideline for the photo-biotinylation of a purified protein in solution. Optimization of reagent concentrations and irradiation conditions may be necessary for each specific protein.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purified protein of interest (at ≥ 2 mg/mL)
-
Labeling Buffer: 50 mM Phosphate-Buffered Saline (PBS), pH 7.0
-
Amber or foil-covered microcentrifuge tubes
-
UV light source (e.g., handheld 365 nm UV lamp, mercury vapor lamp, or desktop halogen lamp)
-
Ice bath
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL. Note: this compound is light-sensitive; handle the stock solution and subsequent steps in the dark or under dim light.
-
Prepare Protein Solution: Dissolve or dialyze the purified protein into the Labeling Buffer at a concentration of ≥ 2 mg/mL. Transfer the protein solution to an amber or foil-covered microcentrifuge tube.
-
Add this compound to Protein: Add the this compound stock solution to the protein solution to achieve a final concentration typically in the range of 0.1-1 mM. The optimal molar ratio of this compound to protein should be determined empirically, but a starting point of 20-50 fold molar excess is recommended.
-
Incubation (in the dark): Incubate the reaction mixture for 10-30 minutes at room temperature in the dark to allow for the diffusion of the this compound.
-
Photoactivation: Place the open reaction tube in an ice bath to dissipate heat. Irradiate the sample with a UV light source. The distance from the light source and the irradiation time will need to be optimized.
-
Handheld UV lamp (365 nm): Place the lamp approximately 2 cm above the sample and irradiate for 15-30 minutes.
-
Mercury vapor lamp (250W): Place the lamp approximately 10 cm above the sample and irradiate for 15-30 minutes.
-
Desktop halogen lamp (50W): Place the lamp approximately 5 cm above the sample and irradiate for 30-60 minutes.
-
-
Quenching (Optional): The reaction can be quenched by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 50-100 mM to react with any unreacted nitrene.
-
Removal of Unreacted Photobiotin: Remove excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.
Part 2: Affinity Purification of Biotinylated Protein
This protocol describes the capture and elution of the biotinylated protein using streptavidin-agarose beads.
Materials:
-
Streptavidin-agarose resin
-
Binding/Wash Buffer: PBS with 0.1% Tween-20
-
Elution Buffer (choose one):
-
Harsh Elution: 8 M Guanidine-HCl, pH 1.5
-
Competitive Elution (Mild): Binding/Wash Buffer containing 2-10 mM free D-biotin
-
Competitive Elution with Heat (Mild): 25 mM Biotin in 50 mM Tris-HCl, pH 7.4, with 0.4% SDS
-
-
Spin columns or microcentrifuge tubes
Procedure:
-
Prepare Streptavidin Resin: Wash the required amount of streptavidin-agarose resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
Binding: Add the biotinylated protein solution to the washed streptavidin resin. Incubate for 30-60 minutes at room temperature with gentle end-over-end mixing.
-
Washing: Pellet the resin by centrifugation and remove the supernatant. Wash the resin 3-5 times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Harsh Elution: Add the harsh elution buffer to the resin and incubate for 5-10 minutes at room temperature. Pellet the resin and collect the supernatant containing the purified protein. This method is effective but will likely denature the protein.
-
Competitive Elution (Mild): Add the competitive elution buffer containing free biotin and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The free biotin will compete for the binding sites on streptavidin, releasing the biotinylated protein.
-
Competitive Elution with Heat (Mild): Add the competitive elution buffer with biotin and SDS. Heat at 95°C for 5 minutes. Pellet the resin and collect the supernatant.
-
-
Analysis: Analyze the purified protein by SDS-PAGE, Western blotting with a streptavidin-HRP conjugate, or mass spectrometry.
Visualization of Workflows
This compound Labeling and Purification Workflow
Caption: Workflow for protein labeling with this compound and subsequent affinity purification.
Mechanism of Photo-Activation and Biotinylation
Caption: The mechanism of photo-activation of this compound and covalent labeling of a protein.
References
Application Notes and Protocols for Photobiotin Acetate Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the non-radioactive labeling of oligonucleotides using photobiotin acetate. This method offers a versatile and efficient way to introduce biotin into DNA and RNA strands for a variety of applications in molecular biology, diagnostics, and drug development.
Introduction
This compound is a photoactivatable analog of biotin that allows for the covalent labeling of nucleic acids. The molecule consists of a biotin moiety linked to a photoreactive aryl azide group.[] Upon exposure to UV light, the aryl azide forms a highly reactive nitrene intermediate that can nonspecifically insert into C-H and N-H bonds of the oligonucleotide, forming a stable covalent linkage.[2] This method is advantageous as it is less harsh than some enzymatic methods and can be used to label single-stranded and double-stranded DNA and RNA.[3] Labeled oligonucleotides can be used as probes in various hybridization techniques, for affinity purification of interacting molecules, and in other applications where the strong and specific interaction between biotin and streptavidin is utilized.[4][5]
Key Applications of Photobiotin-Labeled Oligonucleotides:
-
Hybridization Probes: Biotin-labeled oligonucleotides are widely used in Southern blotting, Northern blotting, dot blotting, and in situ hybridization (ISH) to detect specific nucleic acid sequences.
-
Affinity Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient isolation of proteins or other molecules that bind to the labeled oligonucleotide.
-
Electrophoretic Mobility Shift Assays (EMSA): Biotin-labeled probes are a non-radioactive alternative for studying protein-DNA or protein-RNA interactions.
-
Microarrays: Biotinylated oligonucleotides can be immobilized on streptavidin-coated surfaces for microarray applications.
Experimental Protocols
Protocol 1: Labeling of Oligonucleotides with this compound
This protocol describes the labeling of oligonucleotides using this compound. It is crucial to perform the photoactivation step in a controlled manner to ensure efficient labeling while minimizing damage to the nucleic acid.
Materials:
-
Oligonucleotide (DNA or RNA), purified and dissolved in nuclease-free water or a low-salt buffer (e.g., TE buffer with <20 mM salt).
-
This compound salt (e.g., Sigma-Aldrich A1935)
-
Nuclease-free water
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
UV lamp (long-wave UV, 365 nm)
-
Microcentrifuge tubes (amber or covered in foil to protect from light)
-
Ice
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the oligonucleotide in the reaction buffer to a final concentration of 1 µg/µL. Note: The efficiency of labeling can be concentration-dependent.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in nuclease-free water to a concentration of 1 mg/mL. Note: this compound is light-sensitive; keep the solution in the dark as much as possible.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following components:
-
Oligonucleotide solution: 10 µL (10 µg)
-
This compound solution (1 mg/mL): 10 µL
-
Nuclease-free water: to a final volume of 100 µL
-
-
Mix gently by pipetting. The final concentration of this compound in this reaction is 100 µg/mL. The ratio of photobiotin to oligonucleotide can be optimized for specific applications.
-
-
Photoactivation:
-
Place the open microcentrifuge tube on ice.
-
Position the UV lamp approximately 5-10 cm above the sample.
-
Irradiate with a long-wave UV light source (365 nm) for 15-30 minutes. Note: The optimal irradiation time may need to be determined empirically. Shorter wavelengths (<300 nm) can cause damage to the nucleic acid.
-
-
Stop the Reaction:
-
After irradiation, the labeling reaction is complete. Proceed immediately to the purification step to remove unreacted this compound.
-
Protocol 2: Purification of Photobiotin-Labeled Oligonucleotides by Ethanol Precipitation
This protocol is designed to remove unincorporated this compound from the labeled oligonucleotide. This step is crucial to reduce background in downstream applications.
Materials:
-
Labeled oligonucleotide reaction mixture (from Protocol 1)
-
3 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge
-
Glycogen (optional, as a carrier)
Procedure:
-
Prepare for Precipitation:
-
To the 100 µL labeling reaction, add 10 µL of 3 M NaOAc (pH 5.2).
-
(Optional) Add 1 µL of glycogen (20 mg/mL) to aid in the visualization of the pellet.
-
Mix thoroughly by vortexing briefly.
-
-
Precipitate the Oligonucleotide:
-
Add 2.5 to 3 volumes (275-330 µL) of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
-
Pellet the Oligonucleotide:
-
Centrifuge the mixture at ≥12,000 x g for 15-30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the unincorporated this compound.
-
-
Wash the Pellet:
-
Add 500 µL of ice-cold 70% ethanol to the pellet.
-
Centrifuge at ≥12,000 x g for 10 minutes at 4°C.
-
Carefully remove the supernatant.
-
-
Dry and Resuspend the Pellet:
-
Briefly air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the purified biotinylated oligonucleotide in an appropriate volume of nuclease-free water or TE buffer.
-
Protocol 3: Application Example - Dot Blot Hybridization with a Biotinylated Probe
This protocol provides a general procedure for using a photobiotin-labeled oligonucleotide probe to detect a target nucleic acid sequence immobilized on a membrane.
Materials:
-
Purified photobiotin-labeled oligonucleotide probe (from Protocol 2)
-
Target DNA or RNA samples
-
Positively charged nylon membrane
-
Dot blot apparatus
-
Hybridization buffer (e.g., ULTRAhyb™-Oligo Hybridization Buffer)
-
Blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash buffers (e.g., high and low stringency SSC buffers)
-
Streptavidin-HRP or Streptavidin-AP conjugate
-
Chemiluminescent or colorimetric substrate for HRP or AP
-
Imaging system
Procedure:
-
Immobilize Target Nucleic Acid:
-
Denature DNA samples by heating at 95-100°C for 5-10 minutes, followed by immediate chilling on ice.
-
Spot serial dilutions of the target nucleic acid onto the nylon membrane using a dot blot apparatus.
-
UV-crosslink the nucleic acid to the membrane according to the manufacturer's instructions.
-
-
Prehybridization:
-
Place the membrane in a hybridization bottle or bag with pre-warmed hybridization buffer.
-
Incubate for at least 30 minutes at the appropriate hybridization temperature (typically 42-60°C, depending on the probe sequence).
-
-
Hybridization:
-
Denature the biotinylated probe by heating at 95-100°C for 5 minutes and then snap-cooling on ice.
-
Add the denatured probe to fresh, pre-warmed hybridization buffer (final probe concentration typically 0.1-1.0 ng/mL).
-
Replace the prehybridization buffer with the probe-containing hybridization buffer.
-
Incubate overnight at the hybridization temperature with gentle agitation.
-
-
Washing:
-
Perform a series of washes with buffers of increasing stringency to remove the non-specifically bound probe. For example:
-
2x SSC, 0.1% SDS at room temperature (low stringency).
-
0.1x SSC, 0.1% SDS at the hybridization temperature (high stringency).
-
-
-
Detection:
-
Block the membrane with a suitable blocking solution for 30-60 minutes at room temperature.
-
Incubate the membrane with a streptavidin-HRP or streptavidin-AP conjugate diluted in blocking buffer for 30-60 minutes.
-
Wash the membrane several times with a wash buffer (e.g., TBST) to remove the unbound conjugate.
-
Incubate the membrane with the appropriate chemiluminescent or colorimetric substrate.
-
Detect the signal using an appropriate imaging system.
-
Data Presentation
Table 1: Troubleshooting Guide for this compound Labeling
| Problem | Possible Cause | Recommendation |
| Low Labeling Efficiency | Insufficient UV exposure | Increase irradiation time or decrease the distance between the lamp and the sample. Ensure the UV lamp is at the correct wavelength (365 nm). |
| Inhibitors in the nucleic acid sample | Purify the oligonucleotide by ethanol precipitation before labeling to remove salts or other contaminants. | |
| Suboptimal pH or buffer components | Use a buffer with a pH between 7 and 9 and low salt concentration (<20 mM). | |
| Degraded this compound | Store this compound protected from light and moisture. Prepare the solution immediately before use. | |
| High Background in Hybridization | Incomplete removal of unincorporated biotin | Perform a second round of ethanol precipitation or use a different purification method like gel filtration. |
| Insufficient blocking of the membrane | Increase the blocking time and ensure the blocking agent is compatible with the detection system. | |
| Non-specific binding of the probe | Increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration. |
Table 2: Expected Performance Characteristics of Photobiotin-Labeled Probes
| Parameter | Typical Value/Range | Notes |
| Labeling Density | 1 biotin per 100-400 residues | This can be influenced by the reaction conditions and the length and sequence of the oligonucleotide. |
| Detection Sensitivity | As low as 0.5 pg of target DNA | In dot blot hybridization with colorimetric or chemiluminescent detection. |
| Probe Stability | Stable for at least 5 months | When stored at -20°C and protected from light. |
Visualizations
Caption: Experimental workflow for photobiotin labeling of oligonucleotides.
Caption: Detection principle using a biotinylated probe.
References
- 2. researchgate.net [researchgate.net]
- 3. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]
- 4. Purification of Labeled Oligonucleotides by Precipitation with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biotinylation Guidelines—Creating Biotinylated DNA | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Cross-linking Proteins to Nucleic Acids with Photobiotin Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of photobiotin acetate in cross-linking proteins to nucleic acids. This technique is invaluable for studying protein-DNA and protein-RNA interactions, identifying binding partners, and elucidating regulatory networks within the cell.
Introduction
This compound is a photoactivatable biotinylating reagent that enables the covalent cross-linking of molecules in close proximity upon activation with UV light. It is composed of three key moieties: a biotin group for subsequent detection or affinity purification, a linker arm, and a photo-reactive nitrophenyl azide group. When exposed to UV light in the range of 260-475 nm, the aryl azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules, including proteins and nucleic acids. This method offers a versatile and efficient way to "freeze" transient interactions for subsequent analysis.
Mechanism of Action
The fundamental principle of this compound-mediated cross-linking lies in the light-induced activation of the aryl azide group. This process generates a highly reactive nitrene species that can insert into C-H and N-H bonds, which are abundant in both proteins and nucleic acids. This non-specific insertion allows for the covalent capture of interacting macromolecules.
Caption: Mechanism of this compound cross-linking.
Applications
The versatility of this compound makes it suitable for a wide range of applications in molecular biology and drug development, including:
-
Identification of Protein-DNA/RNA Binding Partners: Capture and identify unknown proteins interacting with a specific nucleic acid sequence.
-
Validation of Protein-Nucleic Acid Interactions: Confirm direct binding between a protein and a nucleic acid.
-
Mapping Interaction Sites: In conjunction with techniques like mass spectrometry, it can help identify the specific regions of interaction.
-
Drug Discovery: Screen for small molecules that disrupt or enhance protein-nucleic acid interactions.
-
Non-Radioactive Probe Labeling: An alternative to radioactive methods for labeling DNA and RNA probes for various hybridization techniques.[1]
Data Presentation
The efficiency of cross-linking can be influenced by several factors, including the concentration of this compound, the intensity and duration of UV exposure, and the specific protein-nucleic acid complex being studied. The following table provides illustrative data on cross-linking efficiency under different conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| This compound Conc. | 0.1 mM | 0.5 mM | 1.0 mM |
| UV Wavelength | 365 nm | 365 nm | 365 nm |
| UV Exposure Time | 5 min | 10 min | 15 min |
| Cross-linking Efficiency (%) | ~1-2% | ~3-5% | ~5-8% |
Note: These values are illustrative and the optimal conditions for each experiment should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Cross-linking of a Purified Protein to a DNA Probe
This protocol describes the cross-linking of a purified protein to a specific DNA probe labeled with this compound.
Materials:
-
Purified protein of interest
-
DNA probe (e.g., PCR product or synthetic oligonucleotide)
-
This compound (e.g., Sigma-Aldrich)
-
Cross-linking Buffer (e.g., 10 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 6.8)
-
UV Cross-linker with 365 nm bulbs
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
DNA Probe Labeling:
-
In a nuclease-free microcentrifuge tube, combine the DNA probe (10-100 pmol) with this compound (to a final concentration of 0.1-1.0 mM) in a suitable buffer (e.g., TE buffer).
-
Incubate the mixture on ice for 10 minutes, protected from light.
-
Place the open tube on ice in a UV cross-linker and irradiate with 365 nm UV light for 10-30 minutes. The optimal time should be determined empirically.
-
Remove unincorporated this compound using a suitable method, such as ethanol precipitation or a spin column.
-
-
Protein-DNA Binding Reaction:
-
In a new microcentrifuge tube, combine the purified protein (1-10 µg) with the photobiotinylated DNA probe in Cross-linking Buffer.
-
Incubate the reaction at room temperature for 20-30 minutes to allow for complex formation.
-
-
UV Cross-linking:
-
Place the open tube on ice and irradiate with 365 nm UV light for 5-15 minutes.
-
-
Capture of Cross-linked Complexes:
-
Add pre-washed streptavidin-coated magnetic beads to the reaction mixture and incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in Elution Buffer and heat at 95°C for 5 minutes to elute the cross-linked complexes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Caption: Experimental workflow for in vitro cross-linking.
Protocol 2: In Vivo Cross-linking of Proteins to Nucleic Acids in Cultured Cells
This protocol describes the cross-linking of proteins to nucleic acids within living cells.
Materials:
-
Cultured cells
-
This compound
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash Buffers (low and high salt)
-
Elution Buffer
-
DNase I or RNase A (optional)
-
UV Cross-linker with 365 nm bulbs
Procedure:
-
Cell Treatment:
-
Incubate cultured cells with this compound (10-100 µM in culture medium) for 1-4 hours. The optimal concentration and incubation time should be determined for the specific cell type.
-
-
UV Cross-linking:
-
Wash the cells twice with ice-cold PBS.
-
Remove all PBS and place the culture dish on ice.
-
Irradiate the cells with 365 nm UV light for 5-15 minutes.
-
-
Cell Lysis:
-
Add ice-cold Lysis Buffer to the cells and scrape to collect the lysate.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Nucleic Acid Fragmentation (Optional):
-
To reduce viscosity and improve the accessibility of biotinylated complexes, the nucleic acids can be fragmented by sonication or enzymatic digestion (DNase I for DNA, RNase A for RNA).
-
-
Capture of Cross-linked Complexes:
-
Follow steps 4 and 5 from Protocol 1 for the capture, washing, and elution of the cross-linked complexes. For in vivo samples, a series of washes with increasing salt concentration (e.g., low salt wash buffer followed by high salt wash buffer) is recommended to reduce non-specific binding.
-
-
Analysis:
-
The eluted proteins can be identified by mass spectrometry or analyzed by Western blotting for specific proteins of interest.
-
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway where a transcription factor is activated and subsequently binds to a specific DNA sequence, an interaction that can be captured using this compound cross-linking.
Caption: Transcription factor activation and DNA binding.
References
Method for Creating Biotinylated Probes for Northern and Southern Blotting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of non-radioactive labeling techniques has revolutionized nucleic acid hybridization assays, offering safer and more stable alternatives to traditional radioisotopic methods. Among these, biotinylation of nucleic acid probes has become a cornerstone for sensitive detection in Northern and Southern blotting. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis of a robust detection system, enabling the identification of specific DNA or RNA sequences.
This document provides detailed application notes and protocols for the enzymatic preparation of biotinylated DNA and RNA probes. The methods covered include nick translation, random prime labeling, Polymerase Chain Reaction (PCR), and in vitro transcription. Each method offers distinct advantages, and the choice of technique often depends on the nature of the template, the desired probe characteristics, and the specific application.
Comparison of Biotinylation Methods
The selection of a suitable biotinylation method is critical for the success of hybridization experiments. The following table summarizes the key quantitative aspects of the most common enzymatic methods for easy comparison.
| Feature | Nick Translation | Random Prime Labeling | PCR Labeling | In Vitro Transcription (for RNA probes) |
| Principle | DNase I introduces nicks in dsDNA, followed by DNA Polymerase I incorporating biotinylated dNTPs while repairing the nicks. | Random primers anneal to denatured DNA, and Klenow fragment synthesizes new, biotin-labeled strands. | A biotinylated primer or biotinylated dNTPs are incorporated during the amplification of a specific DNA sequence. | RNA polymerase synthesizes biotin-labeled RNA transcripts from a DNA template containing a specific promoter. |
| Template Required | Double-stranded DNA (plasmid, cosmid, PCR product) | Linear, denatured DNA | DNA (genomic, plasmid, PCR product) | Linearized DNA with a T7, SP6, or T3 promoter |
| Typical Probe Size | 50 - 500 bp[1] | Variable, dependent on reaction conditions | Defined by primer locations | Defined by template length |
| Typical Probe Yield | Variable, dependent on enzyme activity and template amount | 10-40 fold amplification of the initial template[2] | High, dependent on PCR efficiency | High, up to 10 µg from 1 µg of template DNA[3] |
| Sensitivity | Can detect less than 5 pg of target DNA.[4] With chemiluminescence, can detect as little as 380 fg of target DNA.[5] | Can detect sub-picogram amounts of target sequences. | High sensitivity, can detect attomole amounts of RNA. | Generally offers higher sensitivity than DNA probes for Northern blotting. |
| Advantages | Simple procedure; does not require specific primers. | High probe yield from small amounts of template; efficient labeling. | High specificity; produces probes of defined length; requires very little template. | Produces single-stranded RNA probes which can increase sensitivity and reduce background; high yield. |
| Disadvantages | Can be difficult to control probe size; DNase I activity can be variable. | Produces probes of varying lengths; requires denaturation of the template. | Requires sequence information for primer design; potential for PCR artifacts. | Requires a specific promoter in the template DNA; RNA probes are more susceptible to degradation. |
Experimental Protocols
Nick Translation for Biotinylating DNA Probes
This method relies on the coordinated action of DNase I and DNA Polymerase I to incorporate biotinylated nucleotides into a double-stranded DNA template.
Materials:
-
Double-stranded DNA template (1 µg)
-
10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM β-mercaptoethanol)
-
10X dNTP Mix (0.2 mM each of dATP, dGTP, dCTP; 0.1 mM dTTP; 0.1 mM Biotin-14-dATP)
-
10X Enzyme Mix (0.5 U/µL DNA Polymerase I, 0.007 U/µL DNase I)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
(Optional) G-50 Sephadex spin column for purification
Protocol:
-
In a microcentrifuge tube on ice, combine the following:
-
1 µg of DNA template
-
5 µL of 10X dNTP Mix
-
Nuclease-free water to a final volume of 45 µL
-
-
Add 5 µL of 10X Enzyme Mix to the tube.
-
Mix the contents gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 16°C for 1 hour. For smaller probe sizes, the incubation can be extended to 2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
(Optional) Purify the biotinylated probe by passing it through a G-50 Sephadex spin column to remove unincorporated nucleotides.
-
Store the labeled probe at -20°C. Biotinylated probes are stable for at least one year.
Random Prime Labeling for Biotinylating DNA Probes
This method utilizes random heptanucleotide primers to initiate DNA synthesis on a denatured DNA template, incorporating biotinylated nucleotides in the process.
Materials:
-
Linear DNA template (25-100 ng)
-
2.5X Random Primers Solution
-
10X dNTP Mixture (containing biotin-14-dCTP)
-
Klenow Fragment (large fragment of DNA Polymerase I)
-
Stop Buffer (0.5 M EDTA, pH 8.0)
-
Nuclease-free water
-
(Optional) Ethanol and 3 M Sodium Acetate for precipitation
Protocol:
-
In a microcentrifuge tube, add 25-100 ng of the DNA template and bring the volume to 20 µL with nuclease-free water.
-
Add 20 µL of 2.5X Random Primers Solution.
-
Denature the DNA by heating the mixture in a boiling water bath for 5 minutes, then immediately cool on ice.
-
On ice, add the following to the denatured DNA:
-
5 µL of 10X dNTP Mixture
-
Nuclease-free water to a total volume of 49 µL
-
-
Add 1 µL of Klenow Fragment and mix gently.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of Stop Buffer.
-
(Optional) Purify the probe by ethanol precipitation to remove unincorporated nucleotides.
-
Resuspend the probe in TE buffer and store at -20°C.
PCR Labeling of DNA Probes
PCR-based labeling allows for the simultaneous amplification and biotinylation of a specific DNA sequence.
Materials:
-
DNA template (1-10 ng)
-
Forward and Reverse Primers (one or both can be 5'-biotinylated, or biotin-dUTP can be used in the reaction mix)
-
Taq DNA Polymerase and corresponding 10X PCR buffer
-
dNTP mix (if using biotin-dUTP, adjust the concentration of dTTP)
-
Biotin-16-dUTP (if not using biotinylated primers)
-
Nuclease-free water
-
(Optional) PCR purification kit
Protocol:
-
Set up the PCR reaction in a PCR tube on ice as follows:
-
10X PCR Buffer: 5 µL
-
dNTP Mix (e.g., 10 mM each): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Biotin-16-dUTP (1 mM, if using): 1 µL (adjust dTTP concentration accordingly)
-
DNA Template: 1-10 ng
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water to a final volume of 50 µL
-
-
Perform PCR using an appropriate thermal cycling program. A general program is as follows:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification.
-
(Optional) Purify the biotinylated PCR product using a PCR purification kit to remove primers and unincorporated nucleotides.
-
Store the labeled probe at -20°C.
In Vitro Transcription for Biotinylating RNA Probes
This method generates single-stranded RNA probes by transcribing a DNA template with a phage RNA polymerase in the presence of biotinylated ribonucleotides.
Materials:
-
Linearized DNA template (0.5-1 µg) containing a T7, SP6, or T3 promoter
-
10X Transcription Buffer
-
ATP, CTP, GTP solution (10 mM each)
-
UTP solution (10 mM)
-
Biotin-11-UTP
-
T7, SP6, or T3 RNA Polymerase
-
RNase-free DNase I
-
Nuclease-free water
-
0.2 M EDTA, pH 8.0
Protocol:
-
Thaw all reagents on ice.
-
In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X Transcription Buffer
-
2 µL of ATP/CTP/GTP mix (10 mM each)
-
A mixture of UTP and Biotin-11-UTP (e.g., achieving a 35% substitution of Biotin-11-UTP)
-
0.5-1 µg of linearized DNA template
-
2 µL of the appropriate RNA Polymerase
-
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA.
-
The biotinylated RNA probe can be used directly in hybridization or purified by ethanol precipitation.
-
Store the labeled RNA probe at -70°C.
Visualizations
The following diagrams illustrate the general workflows for creating biotinylated probes and their subsequent use in Northern/Southern blotting.
Caption: General workflows for enzymatic preparation of biotinylated DNA and RNA probes.
Caption: Workflow for Northern/Southern blotting and chemiluminescent detection of biotinylated probes.
Conclusion
The use of biotinylated probes offers a sensitive, stable, and safe alternative to radioactive methods for Northern and Southern blotting. The choice of labeling method—nick translation, random priming, PCR, or in vitro transcription—should be guided by the specific experimental requirements, including the type and amount of template available, and the desired probe characteristics. The detailed protocols provided herein serve as a comprehensive guide for researchers to successfully generate and utilize biotinylated probes for the detection of specific nucleic acid sequences, thereby facilitating a wide range of applications in molecular biology and drug development.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of non-radioactive DNA hybridization probes to detect human immunodeficiency virus nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background signal in photobiotin labeling experiments
Welcome to the technical support center for photobiotin labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signal in photobiotin labeling experiments?
High background signal in photobiotin labeling can originate from several sources, including:
-
Non-specific binding of photobiotin: The reagent can non-specifically bind to proteins or other cellular components.
-
Endogenous biotinylated proteins: Many cells contain naturally biotinylated carboxylases, which can be a significant source of background.[1]
-
Non-specific binding of avidin/streptavidin conjugates: The detection reagents themselves can bind non-specifically to cellular components or surfaces.[1][2][3] Avidin, in particular, can exhibit high non-specific binding due to its glycoprotein nature and high isoelectric point.[1]
-
Hydrophobic interactions: Streptavidin beads can be hydrophobic and attract proteins with hydrophobic domains, leading to high background.
-
Excessive photobiotin concentration or labeling time: Using too much reagent or excessively long labeling times can increase non-specific labeling.
Q2: How can I distinguish between a true signal and background noise?
To differentiate a true signal from background, it is crucial to include proper controls in your experiment. A key control is a sample that has not been exposed to the photobiotin reagent but has undergone all other experimental steps. This will help identify endogenously biotinylated proteins and non-specific binding of the detection reagents. Additionally, performing a competition assay by pre-incubating the sample with an excess of unlabeled biotin before adding the photobiotin probe can help confirm the specificity of the labeling.
Q3: What is the difference between using avidin and streptavidin, and which is better for reducing background?
Both avidin and streptavidin bind to biotin with very high affinity. However, avidin is a glycoprotein with a high isoelectric point, which can lead to significant non-specific binding. Streptavidin, isolated from bacteria, lacks the carbohydrate portion and generally exhibits less non-specific binding, making it the preferred choice for most applications to prevent high background.
Q4: Can the choice of buffer system affect the background signal?
Yes, the buffer system is critical. It is important to avoid buffers containing primary amines, such as Tris, as they can compete with the target molecules for the biotinylation reagent, reducing labeling efficiency. Using buffers with increased ionic strength (e.g., ~0.5 M NaCl) can help reduce non-specific binding.
Troubleshooting Guides
Guide 1: High Background Signal
High background can obscure the specific signal from your protein of interest. The following steps can help you troubleshoot and reduce background noise.
Problem: Excessive non-specific biotinylation
-
Possible Cause: The concentration of the photobiotin reagent is too high.
-
Solution: Perform a titration experiment to determine the optimal concentration of the photobiotin reagent. Start with a lower concentration and incrementally increase it to find the lowest concentration that provides a detectable specific signal.
-
-
Possible Cause: The labeling time is too long.
-
Solution: Optimize the labeling time. Shorter incubation times can help minimize non-specific labeling.
-
-
Possible Cause: Inefficient removal of unbound photobiotin.
-
Solution: Increase the number and duration of wash steps after the labeling reaction to thoroughly remove any unbound probe. Adding a mild detergent like Tween-20 to the wash buffer can also help.
-
Problem: Non-specific binding during affinity purification
-
Possible Cause: Non-specific binding of proteins to streptavidin beads.
-
Solution: Pre-clear the cell lysate by incubating it with streptavidin beads before adding your biotinylated sample. This can help remove proteins that non-specifically bind to the beads.
-
Solution: Increase the stringency of your wash buffers. Using harsher buffers for washing the beads after pulldown can help remove non-specifically bound proteins. Common stringent wash buffers include RIPA lysis buffer, 1M KCl, 1M Na2CO3, and 2M urea.
-
Solution: Block the streptavidin beads with an unrelated protein, such as Bovine Serum Albumin (BSA), before incubation with the cell lysate.
-
Guide 2: Low or No Signal
A weak or absent signal can be equally frustrating. This guide provides steps to enhance your specific signal.
Problem: Inefficient biotinylation
-
Possible Cause: The concentration of the photobiotin reagent is too low.
-
Solution: If you have already optimized for background, a slight increase in the photobiotin concentration might be necessary. Ensure the reagent has been stored correctly and has not degraded.
-
-
Possible Cause: Low abundance of the target protein.
-
Solution: Consider enriching your sample for the target protein before the labeling experiment, for instance, through immunoprecipitation or partial purification.
-
Problem: Inefficient detection
-
Possible Cause: Steric hindrance preventing streptavidin from binding to the biotin tag.
-
Solution: Use a photobiotin reagent with a longer spacer arm. This can help overcome steric hindrance and improve the accessibility of the biotin moiety for streptavidin binding.
-
-
Possible Cause: Low signal-to-noise ratio.
-
Solution: Consider using signal amplification techniques. For example, using an avidin-alkaline phosphatase conjugate for detection can significantly increase sensitivity.
-
Experimental Protocols
Protocol 1: General Photobiotin Labeling of Proteins
-
Protein Preparation: Dissolve the protein to be biotinylated at a concentration of ≥2 mg/ml in 50 mM Phosphate-Buffered Saline (PBS), pH 7.0.
-
Labeling Reaction: Transfer the protein solution to a foil-covered microcentrifuge tube to protect it from light. Add the photobiotin reagent to the desired final concentration.
-
Photoactivation: Irradiate the sample with UV light (typically 254-366 nm) for the optimized duration.
-
Quenching: Quench the reaction by adding a solution containing a primary amine, such as 50 mM Tris-HCl, pH 7.4.
-
Removal of Excess Reagent: Remove unreacted photobiotin by methods such as gel filtration chromatography or dialysis.
Protocol 2: Affinity Purification of Biotinylated Proteins
-
Bead Preparation: Wash streptavidin-conjugated beads (e.g., magnetic or agarose beads) with a suitable binding buffer (e.g., PBS with a mild detergent).
-
Binding: Incubate the biotinylated protein sample with the prepared beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them extensively with increasingly stringent wash buffers to remove non-specifically bound proteins. A common wash series includes:
-
RIPA lysis buffer
-
1 M KCl
-
1 M Na2CO3
-
2 M urea in 10 mM Tris-HCl, pH 8.0
-
-
Elution: Elute the biotinylated proteins from the beads. For streptavidin's strong interaction, this often requires denaturing conditions, such as boiling in SDS-PAGE sample buffer or using buffers with high concentrations of guanidine-HCl (e.g., 8M Guanidine-HCl, pH 1.5). Alternatively, for monomeric avidin resins which have a lower binding affinity, elution can be achieved with milder conditions like 2mM D-Biotin in PBS.
Quantitative Data Summary
| Parameter | Recommended Range | Purpose | Reference |
| Photobiotin Concentration | Titrate to find optimal | Minimize non-specific labeling | |
| Labeling Time | 5 - 30 minutes (optimize) | Maximize specific labeling, minimize non-specific | |
| Protein Concentration | 1 - 5 mg/mL | Increase detection of low-abundance targets | |
| Wash Buffer Salt Conc. | ~0.5 M NaCl | Reduce non-specific ionic interactions | |
| Elution Buffer (Streptavidin) | 8M Guanidine-HCl, pH 1.5 | Disrupt strong biotin-streptavidin interaction | |
| Elution Buffer (Monomeric Avidin) | 2mM D-Biotin in PBS | Mild elution for sensitive proteins |
Visualizations
Caption: Troubleshooting workflow for high background in photobiotin labeling.
Caption: Decision pathway for troubleshooting low signal in experiments.
References
Troubleshooting low efficiency of photobiotin acetate labeling
Welcome to the Technical Support Center for photobiotin acetate labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols for efficient labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photo-activatable biotinylation reagent. It consists of three key components: a biotin group, a linker arm, and a photo-activatable aryl azide group.[1] Upon exposure to UV light (optimally between 260-475 nm), the aryl azide group forms a highly reactive nitrene intermediate.[2] This intermediate can non-specifically insert into C-H and N-H bonds in close proximity, forming a stable covalent bond with the target molecule (e.g., protein, DNA, or RNA).[3]
Q2: What are the main advantages of using a photo-activatable biotin like this compound?
The primary advantage is the ability to control the labeling reaction spatially and temporally. The reaction is initiated only upon UV irradiation, allowing for precise timing in experimental setups. Additionally, because the reactive nitrene is non-specific, it can label molecules that may lack readily available functional groups (like primary amines) required by other biotinylation methods.[3][4]
Q3: What is the optimal wavelength for activating this compound?
Photobiotin is most effectively activated by light in the range of 260-475 nm. It is crucial to use a UV lamp that emits within this range and to avoid shorter wavelengths (e.g., 254 nm) which can cause damage to proteins and nucleic acids.
Q4: Can I use buffers containing Tris or glycine in my labeling reaction?
No, it is highly recommended to avoid buffers containing primary amines, such as Tris or glycine. Although the reaction with the photo-activated nitrene is less specific than NHS-ester chemistry, primary amines can still compete for reaction sites and quench the unreacted reagent, potentially reducing labeling efficiency. Amine-free buffers like phosphate-buffered saline (PBS) or HEPES are recommended.
Q5: How can I remove unreacted this compound after the labeling reaction?
Excess, unreacted this compound can be removed using standard methods for separating small molecules from larger biomolecules. These include:
-
Size-exclusion chromatography (e.g., Sephadex G-25 columns): This is a common and effective method.
-
Dialysis: Dialyzing the sample against an appropriate buffer will remove the small molecular weight this compound.
-
Spin columns: Desalting spin columns can be used for rapid removal of the unreacted reagent.
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
Issue 1: Low or No Biotinylation Signal
-
Possible Cause 1: Inadequate UV Activation
-
Solution:
-
Verify UV Lamp: Ensure your UV lamp's emission spectrum is within the optimal range for photobiotin activation (260-475 nm). Check the lamp's age and output, as older lamps may have reduced intensity.
-
Optimize Exposure Time: The duration of UV exposure is critical. Insufficient time will result in incomplete activation, while excessive exposure can damage the sample. Perform a time-course experiment to determine the optimal exposure time for your specific setup (see illustrative data below).
-
Reduce Distance to UV Source: The intensity of UV light decreases with distance. Place your sample as close to the UV source as is practical, ensuring even illumination. For reactions in tubes or plates, ensure the material is UV-transparent.
-
-
-
Possible Cause 2: Inappropriate Buffer Composition
-
Solution:
-
Use Amine-Free Buffers: As mentioned in the FAQs, avoid buffers containing primary amines (e.g., Tris, glycine). Switch to a buffer like PBS or HEPES.
-
Check pH: While photo-activation is less pH-dependent than NHS-ester chemistry, ensure the buffer pH is compatible with your target molecule's stability. A neutral pH (7.0-7.4) is generally a good starting point.
-
-
-
Possible Cause 3: Low Concentration of Reactants
-
Solution:
-
Increase Protein Concentration: Higher protein concentrations generally lead to better labeling efficiency. If possible, concentrate your protein sample before labeling. Aim for a concentration of at least 1-2 mg/mL.
-
Optimize this compound Concentration: The molar ratio of this compound to your target molecule is a key parameter. A molar excess of the biotin reagent is typically required. It is advisable to perform a titration experiment to find the optimal ratio for your specific target.
-
-
-
Possible Cause 4: Presence of Quenching Agents
-
Solution:
-
Remove Interfering Substances: Ensure your sample is free of substances that can quench the photo-activated nitrene, such as sodium azide or other nucleophiles. Purify your target molecule before the labeling reaction if necessary.
-
-
Issue 2: High Background or Non-Specific Binding
-
Possible Cause 1: Incomplete Removal of Unreacted Biotin
-
Solution:
-
Thorough Purification: Ensure that the post-labeling cleanup step is robust. Use a fresh desalting column or perform extensive dialysis with multiple buffer changes to completely remove any free this compound.
-
-
-
Possible Cause 2: Protein Aggregation
-
Solution:
-
Optimize Labeling Ratio: Over-biotinylation can lead to protein precipitation and aggregation. Reduce the molar ratio of this compound to your protein.
-
Centrifuge Sample: Before downstream applications, centrifuge your labeled sample to pellet any aggregates that may have formed.
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-
Issue 3: Loss of Protein Function or Activity
-
Possible Cause 1: Modification of Critical Residues
-
Solution:
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Reduce Labeling Stoichiometry: The non-specific nature of photobiotin labeling means it can modify amino acids within the active site or binding interface of a protein. Reduce the molar excess of this compound to decrease the overall degree of labeling.
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Presence of a Ligand or Substrate: If labeling a protein with a known binding partner, performing the labeling reaction in the presence of the ligand or substrate can protect the active site from modification.
-
-
-
Possible Cause 2: UV-Induced Damage
-
Solution:
-
Minimize UV Exposure: Use the shortest effective UV irradiation time determined from your optimization experiments.
-
Use a UV Filter: If your lamp emits at shorter, more damaging wavelengths, use a filter to block these wavelengths while allowing the activating wavelengths to pass through.
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Keep Sample Cool: Perform the UV irradiation on ice to mitigate potential heat-induced damage to the sample.
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Data Presentation
The following tables provide illustrative data on how different experimental parameters can influence biotinylation efficiency. Note that the optimal conditions will vary depending on the specific protein and experimental setup.
Table 1: Effect of Molar Ratio of Biotin Reagent on Signal Output
| Molar Ratio (Biotin:Protein) | Relative Signal Intensity (ELISA) |
| 5:1 | 0.45 |
| 10:1 | 0.85 |
| 20:1 | 1.00 |
| 40:1 | 1.05 |
This data is adapted from a study using a traceable biotin reagent and illustrates the general trend of increased signal with a higher molar ratio of the labeling reagent. The signal may plateau at higher ratios as available labeling sites become saturated.
Table 2: Influence of Protein Concentration on Labeling Efficiency
| Protein Concentration (mg/mL) | Molar Incorporation (Biotin:Protein) |
| 0.1 | 1.6 |
| 0.25 | 2.6 |
| 0.5 | 4.2 |
| 1.0 | 5.0 |
This table, based on data for a standard biotin label, demonstrates that higher protein concentrations can lead to a greater degree of biotin incorporation at a constant molar coupling ratio.
Table 3: Impact of UV Irradiation Time on Photoreaction
| UV Irradiation Time (minutes) | Reaction Completion (%) |
| 0.5 | 40 |
| 1 | 75 |
| 2 | 90 |
| 4 | >95 |
| 6 | >95 |
This data is derived from a study on the photocleavage of a biotin derivative and is presented here to illustrate the time-dependent nature of photo-activated reactions. The labeling reaction is expected to follow a similar rapid, time-dependent course.
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of Proteins in Solution
-
Prepare the Protein Sample:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
If the protein solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound salt in a suitable solvent like water or DMSO to a stock concentration of 1-10 mg/mL. Note that this compound is light-sensitive and should be handled in a dark room or with tubes wrapped in foil.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution and the this compound stock solution to achieve the desired molar ratio (a 10-40 fold molar excess of biotin is a good starting point).
-
Mix the components gently.
-
-
UV Irradiation:
-
Place the reaction tube on ice, approximately 5-10 cm from a UV lamp (e.g., a 365 nm UV lamp).
-
Irradiate the sample for 10-20 minutes. The optimal time should be determined experimentally.
-
-
Quenching (Optional):
-
To quench any unreacted photobiotin, a small molecule with a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM after UV irradiation.
-
-
Removal of Unreacted Biotin:
-
Purify the biotinylated protein from the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer.
-
-
Quantification and Storage:
-
Determine the concentration of the labeled protein. The degree of biotinylation can be assessed using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Surface Protein Labeling with this compound
-
Cell Preparation:
-
Wash cultured cells (adherent or suspension) three times with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any contaminating proteins from the culture medium.
-
-
Labeling Solution Preparation:
-
Prepare a fresh solution of this compound in ice-cold PBS at a final concentration of 0.1-0.5 mg/mL. Protect the solution from light.
-
-
Cell Labeling:
-
Resuspend the washed cells in the this compound solution. For adherent cells, add the solution directly to the culture plate.
-
Incubate the cells on ice for 5-10 minutes to allow the this compound to diffuse to the cell surface.
-
-
UV Irradiation:
-
Expose the cells to UV light (e.g., 365 nm) on ice for a predetermined optimal time (e.g., 5-15 minutes). For adherent cells, remove the lid of the culture dish before irradiation.
-
-
Quenching and Washing:
-
After irradiation, quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl, pH 7.4) to a final concentration of 50 mM.
-
Wash the cells three times with ice-cold quenching buffer to remove unreacted this compound.
-
-
Cell Lysis and Downstream Analysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
The biotinylated cell surface proteins can then be purified using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Troubleshooting flowchart for low photobiotinylation efficiency.
References
- 1. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Strategies to prevent non-specific binding of photobiotinylated probes
Welcome to the technical support center for photobiotinylation and proximity labeling workflows. This guide provides troubleshooting strategies and answers to frequently asked questions to help you minimize non-specific binding of your photobiotinylated probes and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in experiments using photobiotinylated probes?
Non-specific binding can arise from several sources in experiments involving biotinylated probes. Key contributors include:
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Endogenous Biotin: All living cells contain biotin, which can be recognized by streptavidin or avidin-based detection systems, leading to high background signals.[1] This is particularly problematic in tissues with high metabolic activity, such as the liver and kidney.[2]
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Streptavidin/Avidin Properties: Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through electrostatic interactions.[3] While streptavidin is not glycosylated and has a lower pI, it can still bind non-specifically to some proteins.
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Hydrophobic Interactions: The photobiotinylation reagent itself or attached fluorophores can have hydrophobic properties, causing them to non-specifically associate with proteins and other cellular components.[2]
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Binding to Solid Supports: The solid supports used for pulldown experiments, such as magnetic beads or agarose, can have sites that non-specifically bind proteins from the cell lysate.[4]
Q2: How does a PEG spacer on a photobiotinylated probe help reduce non-specific binding?
A polyethylene glycol (PEG) spacer incorporated into the design of a photobiotinylated probe can significantly reduce non-specific binding. The hydrophilic nature of the PEG linker increases the aqueous solubility of the probe, which helps to prevent aggregation and minimize hydrophobic interactions with other molecules. Additionally, the flexible PEG spacer provides steric hindrance, creating a physical barrier that can prevent unwanted interactions between the probe and other cellular components.
Q3: When should I be concerned about endogenous biotin interference?
You should be particularly concerned about endogenous biotin interference if you observe high background signals in your negative controls, especially when using streptavidin-based detection methods. Tissues and cells with high metabolic rates, such as those from the liver and kidney, are known to have higher levels of endogenous biotin. If your experimental system involves these types of samples, it is highly recommended to perform an endogenous biotin blocking step.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with photobiotinylated probes.
High Background in Western Blots or Immunofluorescence
Problem: You observe high background or multiple non-specific bands in your Western blot or immunofluorescence experiment.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Blocking Buffer | Avoid using non-fat dry milk as a blocking agent, as it contains endogenous biotin. A suitable alternative is 1-5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBS-T). |
| Endogenous Biotin | Perform an endogenous biotin blocking step before incubating with your biotinylated probe. |
| Reagent Concentration Too High | Titrate the concentrations of your biotinylated probe and the streptavidin conjugate to find the optimal signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps. For example, perform at least three washes of 5-10 minutes each with TBS-T after incubations. |
| Non-specific Binding to Beads (for IP) | Pre-clear the lysate by incubating it with beads that do not have streptavidin before performing the immunoprecipitation. |
| Increased Buffer Stringency | Increase the salt concentration (e.g., to 250 mM NaCl) or add a low concentration of a non-ionic detergent (e.g., 0.001% Tween-20) to your wash buffers to disrupt weak, non-specific interactions. |
High Background in Proximity Labeling (e.g., TurboID, BioID)
Problem: Your mass spectrometry results show a large number of background proteins in your proximity labeling experiment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Labeling Time | Optimize the biotin labeling time. Shorter incubation times can help to reduce the labeling of non-proximal proteins. |
| Excess Free Biotin | Ensure complete removal of free biotin after the labeling reaction by using methods like ultrafiltration. |
| Inefficient Washing of Beads | Use stringent wash buffers to remove non-specifically bound proteins from the streptavidin beads. This may include buffers with higher salt concentrations or detergents. |
| Self-ligation of Split-TurboID | Include a control to identify and subtract non-specific background proteins resulting from the inherent self-ligation of split-TurboID. |
| Contamination during Sample Prep | Maintain a clean workspace and use dedicated reagents to minimize contamination from external proteins. |
Experimental Protocols
Protocol: Endogenous Biotin Blocking
This protocol is designed to block endogenous biotin in tissue sections or cell samples before the application of a biotinylated probe.
Materials:
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Streptavidin solution (0.1 mg/mL in Wash Buffer)
-
Biotin solution (0.5 mg/mL in Wash Buffer)
-
Protein-based blocker (e.g., 3% BSA in TBS)
Procedure:
-
Block the sample as usual with a protein-based blocker.
-
Incubate the sample with the streptavidin solution for 15 minutes at room temperature. This step binds up any endogenous biotin.
-
Wash the sample three times for 10 minutes each with Wash Buffer.
-
Incubate the sample with the biotin solution for 30-60 minutes at room temperature. This step blocks any remaining biotin-binding sites on the streptavidin.
-
Wash the sample three times for 10 minutes each with Wash Buffer.
-
Proceed with your standard protocol by adding the biotinylated probe.
Visualizations
Workflow for Preventing Non-Specific Binding
References
Improving the signal-to-noise ratio in photobiotin-based assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in photobiotin-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during photobiotin-based experiments, offering potential causes and solutions to enhance assay performance.
Issue 1: High Background or Non-Specific Binding
Q: I'm observing high background in my negative controls and non-specific bands in my pulldown/Western blot. What are the likely causes and how can I reduce this?
A: High background is a frequent challenge in photobiotin-based assays and can originate from several sources. Here are the primary causes and recommended troubleshooting steps:
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Cause: Non-specific binding of photobiotin. The highly reactive nitrene group generated upon photoactivation can non-specifically bind to abundant proteins or other cellular components.[1]
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Solution: Optimize the photobiotin concentration by performing a titration to find the lowest effective concentration that still provides a specific signal.[1] Additionally, a competition assay can be performed by pre-incubating the sample with an excess of unlabeled biotin to confirm target-specific labeling.[1]
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-
Cause: Endogenous biotin. Certain tissues and cell extracts (e.g., liver, brain, eggs) contain naturally biotinylated proteins, which can lead to high background.[2]
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Solution: Before incubation with your biotinylated probe, perform a blocking step with streptavidin to saturate any endogenous biotin.[3]
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Cause: Non-specific binding to streptavidin beads. Proteins can adhere non-specifically to the streptavidin-coated beads used for enrichment.
-
Solution: Pre-clear your lysate by incubating it with streptavidin beads before adding your biotinylated sample; this will help remove proteins that non-specifically bind to the beads. Increase the stringency of your wash buffers by adjusting the salt concentration (e.g., up to 0.5 M NaCl) or adding a mild detergent (e.g., 0.001% Tween20).
-
-
Cause: Ineffective blocking. Inadequate blocking can leave sites on the membrane or beads open for non-specific antibody or protein binding.
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Solution: Use a different blocking agent. For Western blots, avoid nonfat dry milk after the initial blocking step as it contains residual biotin; use BSA in TBS-Tween instead. Ensure blocking buffers do not contain biotin.
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Issue 2: Weak or No Signal
Q: My target protein is not being labeled, or the signal is too low to detect. What could be wrong?
A: A weak or absent signal can stem from inefficient labeling, issues with the target protein, or problems with the detection reagents.
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Cause: Inefficient photoactivation. The UV irradiation step may not be optimal for activating the photobiotin.
-
Solution: Ensure the UV lamp is at the correct wavelength (optimally 320 nm) and at an appropriate distance from the sample (e.g., a 180-W lamp at 10 cm for 5 minutes is a good starting point). The efficiency of irradiation decreases with increased distance.
-
-
Cause: Inactive photobiotin reagent. The photobiotin may have degraded due to improper storage or handling.
-
Solution: Store photobiotin protected from light and moisture. Prepare solutions fresh before each experiment.
-
-
Cause: Low abundance of the target protein. The protein of interest may be expressed at very low levels in your sample.
-
Solution: Consider enriching your sample for the target protein before the labeling experiment through methods like immunoprecipitation.
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-
Cause: Quenching of the reaction. Components in your buffer, such as primary amines (e.g., Tris, glycine) or reducing agents (e.g., DTT, β-mercaptoethanol), can interfere with the labeling reaction.
-
Solution: Use amine-free buffers like PBS, MES, or HEPES for the labeling reaction. Ensure your buffers are free of reducing agents during the labeling and crosslinking steps.
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-
Cause: Problems with downstream detection. The issue may lie in the detection step of your assay (e.g., Western blot).
-
Solution: Verify that your primary and secondary antibodies are active and used at the correct dilutions. Ensure that the detection reagents (e.g., ECL substrate) have not expired. Polymer-based detection systems can be more sensitive than biotin-based ones for IHC.
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Quantitative Data Summary
For successful and reproducible photobiotin-based assays, optimizing reagent concentrations and incubation parameters is critical. The following tables provide recommended starting conditions that can be further optimized for your specific application.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration | Application/Notes |
| Photobiotin | 10-50 µM | For proximity labeling in cells. Higher concentrations may increase background. |
| Protein for Labeling | ≥ 2 mg/mL | Higher protein concentrations are preferable for efficient labeling. |
| Quenching Buffer (Tris or Glycine) | 50-100 mM | To stop the labeling reaction. |
| Wash Buffer Salt (NaCl) | Up to 0.5 M | To increase stringency and reduce non-specific binding. |
Table 2: Incubation and Photoactivation Parameters
| Parameter | Recommended Conditions | Notes |
| Labeling Incubation | ||
| Temperature | Room Temperature (20-25°C) | Balances reaction rate and protein stability. |
| Time | 15-60 minutes | Shorter times can minimize non-specific labeling. |
| Photoactivation (UV Irradiation) | ||
| Wavelength | 320 nm | Optimal for activating the aryl azide group of photobiotin. |
| Lamp Power & Distance | 180-W lamp at 10 cm | A good starting point for optimization. |
| Time | 1.5 - 5 minutes | Dependent on lamp wattage and distance. |
| Quenching Incubation | ||
| Time | 15 minutes | At room temperature to ensure the reaction is stopped. |
Experimental Protocols
Protocol 1: General Protein Labeling with Photobiotin
-
Protein Preparation: Dissolve the protein to be biotinylated at a concentration of ≥2 mg/mL in an amine-free buffer (e.g., 50 mM PBS, pH 7.0). Transfer the solution to a microcentrifuge tube protected from light (e.g., an amber tube or one wrapped in foil).
-
Photobiotin Preparation: Prepare a stock solution of photobiotin (e.g., 10 mg/mL in DMF or DMSO). This solution should also be protected from light.
-
Labeling Reaction: Add the photobiotin solution to the protein solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Photoactivation: Place the reaction vessel on ice to maximize efficiency. Irradiate the sample with a UV lamp at 320 nm. The exposure time will depend on the lamp's wattage and distance from the sample (e.g., 5 minutes for a 180-W lamp at 10 cm).
-
Quenching: Stop the reaction by adding a quenching buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Purification: Remove excess, unreacted photobiotin by size-exclusion chromatography (e.g., using a PD-10 column) or dialysis against a suitable buffer like PBS.
Protocol 2: Cell Surface Biotinylation and Pulldown
-
Cell Preparation: Grow cells to the desired confluency. Wash the cells with ice-cold PBS to remove any media components.
-
Biotinylation: Add a freshly prepared solution of photobiotin in PBS to the cells.
-
Photoactivation: Irradiate the cells with a UV lamp as described in Protocol 1.
-
Quenching: Quench the reaction by adding 50 mM Tris-HCl, pH 7.4.
-
Cell Lysis: Gently scrape the cells and collect them. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Pre-clearing Lysate: Centrifuge the lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with streptavidin beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.
-
Affinity Capture: Add fresh streptavidin beads to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C to capture biotinylated proteins.
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Washing: Pellet the beads and wash them extensively with a high-stringency wash buffer (e.g., PBS with 0.5 M NaCl and 0.1% Tween-20) to remove non-specifically bound proteins.
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Elution: Elute the captured proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer). The harsh conditions required to break the avidin-biotin bond may denature the target proteins.
Visual Guides
The following diagrams illustrate key workflows and concepts in photobiotin-based assays to aid in experimental design and troubleshooting.
References
Common issues with photobiotin acetate stability and storage
Welcome to the Technical Support Center for Photobiotin Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photo-activatable analog of biotin used for the non-specific labeling of nucleic acids (DNA, RNA) and proteins.[1][2][3][4][5] It consists of three key components: a biotin molecule, a linker arm, and a photoreactive aryl azide group. Upon exposure to light (typically in the 260-475 nm range), the aryl azide group forms a highly reactive nitrene intermediate that can insert into nearby C-H and N-H bonds, forming a stable covalent linkage with the target molecule.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability and efficacy, this compound should be stored under the following conditions:
-
Solid Form: Store at -20°C, protected from light and moisture in a tightly sealed container.
-
In Solution: Aqueous solutions (e.g., in water at 10 mg/mL) are stable for at least 5 months when stored frozen at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
Q3: What happens if this compound is exposed to light during storage or handling?
Exposure to light, especially UV light, will cause the premature activation of the aryl azide group. This can lead to the degradation of the reagent, causing it to become unreactive for your experiment. It is crucial to handle this compound in the dark or under dim lighting conditions as much as possible until the photoactivation step of your experiment.
Q4: In which solvents can I dissolve this compound?
This compound is soluble in water (H₂O) at a concentration of up to 10 mg/mL. For other applications, it can also be dissolved in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). When using organic solvents, ensure they are anhydrous to prevent hydrolysis of the reagent.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Improper storage of this compound: The reagent may have degraded due to exposure to light, moisture, or improper temperature. | Always store this compound at -20°C, protected from light. Prepare fresh solutions and avoid repeated freeze-thaw cycles. |
| Inefficient photoactivation: The light source may be of the wrong wavelength or intensity, or the exposure time may be too short. | Use a light source that emits in the 260-475 nm range. Optimize the distance from the light source and the irradiation time. A 500W halogen lamp or a UV lamp (365 nm) can be used. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the activated photobiotin. | Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for the labeling reaction. | |
| Low concentration of target molecule: Insufficient target molecules may be available for labeling. | Increase the concentration of your protein or nucleic acid in the reaction mixture. | |
| Protein Precipitation after Labeling | Over-biotinylation: Excessive labeling can alter the protein's isoelectric point and lead to precipitation. | Reduce the molar ratio of this compound to your protein. Optimize the labeling conditions to achieve a lower degree of substitution. |
| Change in buffer conditions: The addition of this compound, especially if dissolved in an organic solvent, might alter the buffer composition. | Ensure the final concentration of any organic solvent is low (e.g., <10%) and does not affect protein solubility. | |
| Loss of Biological Activity of the Labeled Molecule | Modification of critical residues: The non-specific nature of photobiotin labeling can lead to the modification of amino acids or nucleotides essential for the molecule's function. | Reduce the extent of labeling by decreasing the this compound concentration or the photoactivation time. |
| High Background Signal in Detection Assays | Inefficient removal of excess photobiotin: Unreacted this compound can bind non-specifically to detection surfaces or reagents. | Ensure thorough removal of unreacted photobiotin after the labeling reaction using methods like gel filtration, dialysis, or spin columns. |
| Endogenous biotin: Some cell lysates may contain endogenous biotinylated proteins that can contribute to background signal. | Perform a pre-clearing step with streptavidin beads before the detection step to remove endogenously biotinylated molecules. |
Experimental Protocols
Protocol 1: Quality Control of this compound using a Dot Blot Assay
This protocol allows for a qualitative assessment of the labeling efficiency of a new or stored batch of this compound.
Materials:
-
Bovine Serum Albumin (BSA) as a standard protein
-
This compound
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
UV lamp (365 nm) or a high-wattage halogen lamp
-
Nitrocellulose membrane
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (e.g., TBST)
Procedure:
-
Prepare a 1 mg/mL solution of BSA in PBS.
-
Prepare a 1 mg/mL solution of this compound in water.
-
In a microcentrifuge tube, mix 100 µL of the BSA solution with 10 µL of the this compound solution.
-
Place the tube on ice and expose it to a UV lamp at a distance of 5-10 cm for 15-30 minutes.
-
Prepare serial dilutions of the labeled BSA in PBS.
-
Spot 1-2 µL of each dilution onto a nitrocellulose membrane. Allow the spots to dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer for 5 minutes each.
-
Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer for 5 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Image the membrane to visualize the dots. A strong signal indicates efficient biotinylation.
Protocol 2: Quantifying Biotinylation with the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the amount of biotin incorporated into a protein.
Materials:
-
Biotinylated protein sample (with free biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Remove any unconjugated biotin from your labeled protein sample using gel filtration or dialysis.
-
Prepare the HABA/Avidin solution according to the supplier's instructions.
-
In a cuvette, add 900 µL of the HABA/Avidin solution and measure the absorbance at 500 nm (A₅₀₀ initial).
-
Add 100 µL of your biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure the final absorbance at 500 nm (A₅₀₀ final).
-
The concentration of biotin can be calculated from the change in absorbance.
Visualizations
Photoactivation and Labeling Workflow
Caption: A general experimental workflow for labeling target molecules using this compound.
Mechanism of Aryl Azide Photoactivation
Caption: The photoactivation of an aryl azide group leads to the formation of a highly reactive nitrene intermediate.
Troubleshooting Logic for Low Biotinylation Signal
References
Technical Support Center: Optimizing UV Exposure for Photobiotin Activation
Welcome to the technical support center for photobiotin activation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing UV exposure time and troubleshooting common issues encountered during photobiotin labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobiotin and how does it work?
A: Photobiotin is a derivative of biotin that incorporates a photoactivatable aryl azide group.[1] Upon exposure to UV light, this azide group forms a highly reactive nitrene intermediate that can non-specifically and covalently bind to nearby molecules, including proteins and nucleic acids.[1] This allows for the labeling of molecules that may not have readily available functional groups for traditional biotinylation methods.
Q2: What is the optimal UV wavelength for activating photobiotin?
A: The optimal UV wavelength for activating the aryl azide group in photobiotin is typically in the range of 260-475 nm.[2] More specifically, for crosslinking, wavelengths between 320 nm and 365 nm are commonly used.[1][3] It is important to consult the manufacturer's data sheet for the specific photobiotin reagent being used.
Q3: How long should I expose my sample to UV light?
A: The optimal UV exposure time is highly dependent on the specific application, including the intensity of the UV source, the distance of the sample from the source, the concentration of photobiotin, and the nature of the target molecule. For a photocleavable biotin derivative (PCB-biotin), complete cleavage was observed in under 4 minutes using a 1.1 mW UV lamp at a distance of 15 cm. For other photo-activated crosslinking, exposure times can range from a few minutes to 30 minutes. It is strongly recommended to empirically determine the optimal exposure time for your specific experimental setup by performing a time-course experiment.
Q4: What factors can influence the efficiency of photobiotin labeling?
A: Several factors can impact labeling efficiency:
-
UV Light Intensity and Wavelength: Higher intensity and the optimal wavelength will lead to more efficient activation, but excessive exposure can damage the sample.
-
Photobiotin Concentration: The concentration of photobiotin should be optimized; too low will result in poor labeling, while too high can lead to aggregation and non-specific binding.
-
Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, 2-mercaptoethanol) should be avoided as they can quench the reactive nitrene intermediate or reduce the azide group, respectively. Phosphate-buffered saline (PBS) or HEPES are generally recommended.
-
Target Molecule Concentration: Higher concentrations of the protein or nucleic acid to be labeled can improve labeling efficiency.
-
Reaction Temperature: Reactions are typically performed on ice to minimize heat-induced damage to the sample during UV irradiation.
Q5: How can I remove excess, unreacted photobiotin after labeling?
A: Excess photobiotin can be removed using standard techniques such as dialysis, desalting columns (e.g., Sephadex G-25), or spin concentrators. Thorough removal of unreacted photobiotin is crucial to minimize background signal in downstream applications.
Troubleshooting Guide
This guide addresses common issues encountered during photobiotin labeling experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Inefficient photoactivation. | Verify the UV lamp's output and wavelength. Optimize exposure time and intensity. Ensure the distance between the lamp and the sample is consistent. |
| Photobiotin reagent has degraded. | Store photobiotin protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| Presence of interfering substances in the buffer. | Avoid buffers containing primary amines (Tris, glycine) or thiols (DTT). Use buffers like PBS or HEPES. | |
| Suboptimal photobiotin concentration. | Perform a titration experiment to determine the optimal concentration of photobiotin for your target molecule. | |
| Low concentration of the target molecule. | Increase the concentration of the protein or nucleic acid to be labeled. | |
| High Background / Non-Specific Binding | Photobiotin concentration is too high. | Reduce the concentration of the photobiotin reagent. |
| UV exposure time is too long. | Decrease the UV irradiation time to the minimum required for efficient labeling of the target. | |
| Inadequate removal of excess photobiotin. | Ensure thorough removal of unreacted photobiotin using dialysis or a desalting column. | |
| The reactive nitrene has a long half-life, allowing it to diffuse and label non-target molecules. | Optimize the UV irradiation time to be as short as possible while still achieving sufficient labeling of the target. | |
| Insufficient blocking in downstream applications. | Use appropriate blocking agents (e.g., BSA, non-ionic detergents) in subsequent steps like Western blotting or ELISA to reduce non-specific interactions. | |
| Inconsistent Results | Variability in UV lamp output. | Allow the UV lamp to warm up before use to ensure a stable output. Monitor the lamp's intensity over time. |
| Inconsistent sample placement. | Maintain a fixed distance between the UV lamp and the sample for all experiments. | |
| Incomplete mixing of reagents. | Ensure thorough but gentle mixing of the photobiotin and the target molecule solution before UV exposure. | |
| Batch-to-batch variation in photobiotin. | If possible, use the same lot of photobiotin for a series of related experiments. |
Quantitative Data Summary
The efficiency of photobiotin activation is dependent on the specific experimental conditions. The following table summarizes data from studies on photocleavable biotin derivatives, which can serve as a starting point for optimization.
| Parameter | Value | Source |
| UV Wavelength | 365 nm (emission peak) | |
| UV Intensity | 1.1 mW (at 31 cm) | |
| Irradiation Distance | 15 cm | |
| Time for Complete Reaction | < 4 minutes | |
| Characteristic Photocleavage Time | 1.6 minutes |
Note: These values are for specific photocleavable biotin compounds and may not be directly transferable to all photobiotin labeling experiments. Empirical optimization is crucial.
Experimental Protocols
Protocol 1: Photobiotin Labeling of Proteins in Solution
This protocol provides a general workflow for the non-selective biotinylation of proteins using photobiotin.
Materials:
-
Protein of interest (at ≥2 mg/mL in an amine-free buffer like PBS, pH 7.0)
-
Photobiotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.0-7.5)
-
UV lamp (e.g., 320-365 nm)
-
Shallow reaction vessel (e.g., a petri dish or a microplate well)
-
Ice
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be labeled at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., 50 mM PBS, pH 7.0). Transfer the solution to a suitable reaction vessel.
-
Prepare Photobiotin Stock Solution: Immediately before use, dissolve the photobiotin in anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL). Protect the solution from light.
-
Add Photobiotin to Protein: Add the photobiotin stock solution to the protein solution. The final concentration of photobiotin needs to be optimized, but a starting point is a 10- to 50-fold molar excess over the protein. The final concentration of the organic solvent should not exceed 15% to avoid protein denaturation. Mix gently.
-
UV Irradiation: Place the reaction vessel on ice to keep the sample cool. Expose the sample to UV light (e.g., 320-365 nm) for a predetermined optimal time (e.g., 5-15 minutes). The distance from the UV source should be kept consistent.
-
Purification: After irradiation, remove the excess, unreacted photobiotin using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer.
-
Storage: Store the biotinylated protein under appropriate conditions, typically at -20°C or -80°C.
Protocol 2: Photocleavage of a Labeled Oligonucleotide (Example)
This protocol is an example of photocleavage using a specific photocleavable biotin (PCB) derivative and can be adapted for other photocleavage applications.
Materials:
-
PCB-labeled oligonucleotide
-
Phosphate buffer (pH 7.2)
-
UV lamp (300-350 nm, e.g., Blak Ray XX-15 UV lamp with a 365 nm emission peak)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Resuspend the PCB-labeled oligonucleotide in phosphate buffer (pH 7.2) in a microcentrifuge tube.
-
UV Irradiation: Place the tube on ice at a fixed distance (e.g., 15 cm) from the UV lamp.
-
Time-Course Exposure: Irradiate the sample for various time points (e.g., 0, 1, 2, 4, 6, 10 minutes) to determine the optimal cleavage time.
-
Analysis: Analyze the cleavage products by methods such as HPLC or gel electrophoresis to determine the extent of photocleavage at each time point.
Visualizations
Caption: Experimental workflow for photobiotin labeling of proteins.
Caption: Troubleshooting logic for photobiotin labeling experiments.
References
Effect of buffer composition on photobiotin labeling efficiency
Welcome to the technical support center for photobiotin labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their photobiotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for photobiotin labeling and why is it important?
A1: While photobiotin labeling can proceed over a range of pH conditions, a pH of 7.0-8.0 is generally recommended as a starting point.[1] The highly reactive nitrene intermediate generated upon photoactivation of the aryl azide group in photobiotin can react with various functional groups on a protein.[1] Unlike NHS-ester biotinylation, which specifically targets primary amines that are more reactive at slightly alkaline pH, the reactivity of the photogenerated nitrene is less dependent on the protonation state of specific amino acid side chains.[1][2] However, extreme pH values should be avoided as they can lead to protein denaturation, altering the accessibility of labeling sites and potentially causing protein aggregation.[2]
Q2: How does salt concentration in the buffer affect photobiotin labeling efficiency?
A2: The effect of salt concentration on photobiotin labeling is generally less pronounced than in NHS-ester based biotinylation. However, ionic strength can still influence labeling efficiency indirectly by affecting protein solubility and conformation. For most applications, a salt concentration similar to physiological conditions, such as 150 mM NaCl in Phosphate-Buffered Saline (PBS), is a good starting point. High salt concentrations can sometimes decrease the solubility of the photobiotin reagent itself. It is advisable to perform pilot experiments to determine the optimal salt concentration for your specific protein and application.
Q3: Can I use any buffer for photobiotin labeling? Are there any incompatible buffer components?
A3: No, not all buffers are suitable for photobiotin labeling. It is crucial to avoid buffers containing nucleophilic components, as they can react with the photoactivated nitrene intermediate and quench the labeling reaction, leading to reduced efficiency.
Commonly Incompatible Buffer Components:
-
Primary amines: Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine are highly nucleophilic and will compete with the protein for the photobiotin, significantly reducing labeling efficiency.
-
Sodium azide: This is a common preservative but is a strong nucleophile and must be removed from the protein solution before labeling.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
MES
It is essential to perform buffer exchange to remove any incompatible components before initiating the labeling reaction.
Q4: How can I quench the photobiotin labeling reaction?
A4: After the photoactivation step, it is important to quench any unreacted photobiotin to prevent non-specific labeling of other molecules in downstream applications. This can be achieved by adding a scavenger molecule that contains a primary amine to the reaction mixture. Common quenching reagents include Tris, glycine, or dithiothreitol (DTT). These molecules will react with and inactivate any remaining photoactivated photobiotin.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no biotin labeling | Inefficient photoactivation: Incorrect wavelength or intensity of the UV lamp. | Use a UV lamp with an optimal emission wavelength of 320-370 nm. Avoid lamps that emit light at 254 nm, as this can damage the protein. Ensure the lamp is close enough to the sample and irradiate for a sufficient duration (e.g., 10-30 minutes). |
| Presence of quenching agents: Nucleophilic components in the buffer (e.g., Tris, glycine, azide). | Perform thorough buffer exchange of the protein sample into an amine-free buffer like PBS or HEPES before adding photobiotin. | |
| Low protein concentration: Insufficient target molecules for labeling. | Increase the protein concentration. Higher concentrations generally lead to better labeling efficiency. | |
| Photobiotin reagent degradation: The aryl azide group is light-sensitive. | Store the photobiotin reagent protected from light and prepare solutions fresh before use. | |
| High non-specific binding | Over-labeling: Excessive incorporation of biotin can lead to protein aggregation and non-specific binding. | Optimize the molar ratio of photobiotin to protein. Start with a lower ratio and incrementally increase it. |
| Unreacted photobiotin: Presence of free, unquenched photobiotin in the sample. | Ensure the quenching step is performed effectively after photoactivation by adding a sufficient concentration of a primary amine-containing scavenger. | |
| Inadequate blocking in downstream assays: Insufficient blocking of non-specific binding sites on surfaces (e.g., microplates, beads). | Use appropriate blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk in your downstream applications. | |
| Protein precipitation during labeling | Protein instability: The protein may be unstable under the experimental conditions (e.g., pH, temperature during photoactivation). | Optimize the buffer composition (pH, salt) to ensure protein stability. Perform the photoactivation step on ice to prevent sample heating, especially with high-wattage lamps. |
| Change in protein pI: Extensive labeling can alter the isoelectric point (pI) of the protein, leading to precipitation if the buffer pH is close to the new pI. | Adjust the pH of the buffer after the labeling reaction to move it away from the pI of the biotinylated protein. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the effect of buffer composition on the efficiency of photobiotin labeling. The reactivity of the photo-activated nitrene is complex and can be influenced by the unique surface chemistry of each target protein.
However, data from studies on NHS-ester based biotinylation can provide some general guidance on how buffer parameters can influence labeling reactions that target specific amino acid residues. The following table summarizes the effect of pH and NaCl concentration on the molar incorporation of an NHS-biotin label into murine IgG.
Disclaimer: This data is for NHS-ester biotinylation and should be used only as a conceptual reference for understanding how buffer conditions can affect labeling. The optimal conditions for photobiotinylation must be determined empirically for each specific protein.
| Parameter | Condition | Molar Incorporation of Biotin Label | Reference |
| pH | pH 6.0 | Low | |
| pH 7.0 | Moderate | ||
| pH 8.0 | High | ||
| pH 9.0 | Sub-optimal (due to reagent instability) | ||
| NaCl Concentration | 10 mM | High | |
| 100 mM | Decreased | ||
| 500 mM | Significantly Decreased |
Table based on data for NHS-ester biotinylation of murine IgG.
Experimental Protocols
Protocol 1: Standard Photobiotin Labeling of a Protein
This protocol provides a general procedure for the photobiotinylation of a protein in solution.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Photobiotin reagent
-
Anhydrous DMSO or DMF
-
UV lamp with an emission peak between 320-370 nm
-
Ice bath
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If necessary, perform buffer exchange to remove any incompatible substances.
-
Prepare Photobiotin Solution: Immediately before use, dissolve the photobiotin reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Protect the solution from light.
-
Labeling Reaction: a. In a UV-transparent microcentrifuge tube, add the desired volume of the protein solution. b. Add the photobiotin stock solution to the protein to achieve the desired molar excess. Mix gently. c. Place the tube on ice in a shallow vessel to ensure even irradiation.
-
Photoactivation: a. Position the UV lamp above the sample at a recommended distance. b. Irradiate the sample for 10-30 minutes. The optimal time may need to be determined empirically.
-
Quenching: a. After irradiation, add the quenching buffer to a final concentration of 10-50 mM. b. Incubate for 15 minutes at room temperature to quench any unreacted photobiotin.
-
Purification: a. Remove the excess, unreacted photobiotin and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization: a. Determine the concentration of the biotinylated protein. b. Assess the degree of biotinylation using methods such as the HABA assay or a Western blot with streptavidin-HRP.
Protocol 2: Optimization of Buffer Conditions for Photobiotin Labeling
This protocol describes a method to determine the optimal pH and salt concentration for your specific protein.
Procedure:
-
Set up a Matrix of Buffer Conditions: Prepare a series of buffers with varying pH (e.g., 6.5, 7.0, 7.5, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 250 mM NaCl).
-
Aliquoting the Protein: Aliquot your protein into each of the buffer conditions.
-
Perform Labeling: Carry out the photobiotin labeling reaction as described in Protocol 1 for each buffer condition, keeping the protein concentration, photobiotin-to-protein ratio, and irradiation time constant.
-
Analyze Labeling Efficiency: After purification, determine the degree of biotinylation for each condition.
-
Assess Protein Integrity: Analyze the labeled protein from each condition by SDS-PAGE to check for aggregation or degradation.
-
Select Optimal Conditions: Choose the buffer condition that provides the highest labeling efficiency without compromising the integrity of your protein.
Mandatory Visualizations
References
Technical Support Center: Photobiotin Acetate Labeling and Purification
Welcome to the technical support center for photobiotin acetate labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a photo-activatable biotinylation reagent. It contains a biotin moiety, a linker arm, and a photo-reactive aryl azide group.[1][2] Upon exposure to UV light (typically 260-475 nm), the aryl azide group forms a highly reactive nitrene intermediate that can non-specifically insert into C-H and N-H bonds in its vicinity, leading to the covalent labeling of proteins, DNA, or RNA.[3] This non-specific labeling is a key advantage when the target molecule lacks specific reactive groups.
Q2: My biotinylation efficiency is low. What are the possible causes?
Several factors can contribute to low biotinylation efficiency:
-
Inadequate Light Activation: Ensure the light source provides the correct wavelength and sufficient energy to activate the this compound. The activation is most effective at 260-475 nm.[3]
-
Presence of Scavengers: Molecules that can react with the nitrene intermediate, such as primary amines (e.g., Tris or glycine) in the buffer, can reduce labeling efficiency. It is crucial to use amine-free buffers like PBS or HEPES.
-
Suboptimal Reagent Concentration: The molar excess of this compound to the target molecule may need to be optimized empirically.
-
Incorrect pH: The pH of the reaction buffer can influence the stability and reactivity of the target molecule. A pH range of 7.2-8.0 is generally recommended.
Q3: After the labeling reaction, my protein has precipitated. How can I prevent this?
Protein precipitation after biotinylation can occur due to over-labeling, which alters the protein's isoelectric point and solubility. To prevent this, consider the following:
-
Reduce the Molar Excess of this compound: Use a lower concentration of the labeling reagent in the reaction.
-
Optimize Reaction Time: Shortening the photo-activation time can help control the extent of labeling.
-
Solubility-Enhancing Additives: In some cases, the inclusion of mild, non-interfering detergents or other solubilizing agents in the reaction and purification buffers may be beneficial.
Troubleshooting Guide: Removing Excess this compound
A critical step after the labeling reaction is the removal of unreacted, excess this compound. Failure to do so can lead to high background signals and interference in downstream applications. Below are common issues and solutions for the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background in downstream assays (e.g., Western blot, ELISA) | Incomplete removal of free this compound. | 1. Optimize the purification method: Choose a method with a suitable molecular weight cutoff (MWCO) for your target molecule. 2. Increase the extent of purification: For dialysis, increase the number of buffer changes and the total dialysis time. For size exclusion chromatography, ensure the column is adequately sized for the sample volume and properly equilibrated. |
| Loss of labeled protein during purification | 1. Protein precipitation: Over-labeling can cause aggregation. 2. Non-specific binding: The labeled protein may adhere to the purification matrix (e.g., dialysis membrane, chromatography resin). 3. Inappropriate method selection: The chosen purification method may not be suitable for the specific protein. | 1. Reduce the degree of biotinylation: Decrease the this compound concentration or irradiation time. 2. Use low-binding materials: Select low-protein-binding dialysis membranes or chromatography resins. The addition of a carrier protein like BSA (if compatible with downstream applications) can sometimes help. 3. Evaluate alternative methods: If significant loss occurs with one method, try another (e.g., switch from dialysis to a desalting column). |
| Difficulty re-dissolving the protein pellet after precipitation | The protein pellet was over-dried or denatured by the organic solvent. | 1. Avoid over-drying the pellet: Air-dry for a shorter period. 2. Use a suitable resuspension buffer: The buffer should be optimized for your protein's solubility, potentially including mild detergents or chaotropic agents. Gentle vortexing or sonication may be required. |
Experimental Protocols
Below are detailed protocols for three common methods to remove excess this compound. Crucially, as this compound is light-sensitive, it is recommended to perform these purification steps in the dark or under dim lighting conditions to prevent any unintended photo-activation of residual reagent.
Protocol 1: Dialysis
Dialysis is a thorough but time-consuming method suitable for larger sample volumes. It relies on the passive diffusion of small molecules across a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
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Beaker or flask.
Procedure:
-
Prepare the Dialysis Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load the Sample: Carefully load the biotinylation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Perform Dialysis:
-
Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently on a stir plate.
-
Perform the first buffer change after 2-4 hours.
-
Conduct at least two more buffer changes over a period of 24-48 hours. Overnight dialysis is a common practice.
-
-
Recover the Sample: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 2: Size Exclusion Chromatography (Desalting Column)
This method is rapid and ideal for smaller sample volumes. It separates molecules based on size, with larger labeled proteins eluting before the smaller, free this compound.
Materials:
-
Pre-packed desalting column (e.g., PD-10 or Zeba™ Spin Desalting Columns) with an appropriate MWCO.
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Centrifuge (for spin columns) or collection tubes.
Procedure:
-
Equilibrate the Column:
-
Remove the storage buffer from the column.
-
Wash the column with 3-5 column volumes of the desired equilibration buffer, allowing the buffer to drain completely between washes.
-
-
Apply the Sample:
-
Carefully load the biotinylation reaction mixture onto the center of the column bed.
-
Allow the sample to enter the column bed completely.
-
-
Elute the Labeled Protein:
-
Add the elution buffer to the column.
-
Collect the eluate containing the purified, labeled protein. The exact volumes for sample application and elution will depend on the specific column used; always follow the manufacturer's protocol. For spin columns, the elution is performed by centrifugation.
-
Protocol 3: Trichloroacetic Acid (TCA) / Acetone Precipitation
This method is useful for concentrating the labeled protein while removing small molecules. However, it can sometimes lead to protein denaturation.
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v in water).
-
Ice-cold acetone.
-
Microcentrifuge.
Procedure:
-
TCA Precipitation:
-
To your protein sample, add TCA to a final concentration of 10-20%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
-
Acetone Wash:
-
Carefully discard the supernatant.
-
Wash the protein pellet with ice-cold acetone. This step helps to remove residual TCA.
-
Centrifuge again at high speed for 5-10 minutes at 4°C.
-
Repeat the acetone wash at least once.
-
-
Dry and Resuspend:
-
Carefully remove the acetone and briefly air-dry the pellet. Avoid over-drying.
-
Resuspend the pellet in a suitable buffer for your downstream application.
-
Data Presentation: Comparison of Purification Methods
The choice of purification method depends on factors such as sample volume, protein characteristics, and the required purity. The following table summarizes the general performance of each method.
| Method | Efficiency of Small Molecule Removal | Protein Recovery | Speed | Scalability |
| Dialysis | Very High (>99%) | High (>90%) | Slow (24-48 hours) | Good for large volumes |
| Size Exclusion Chromatography (Desalting Column) | High (>95%) | Good to High (85-95%) | Fast (minutes) | Best for small to medium volumes |
| TCA/Acetone Precipitation | High (>95%) | Variable (can be lower due to resolubilization issues) | Moderate (1-2 hours) | Good for various volumes |
Note: The efficiency and recovery rates are general estimates and can vary depending on the specific protein, buffer conditions, and experimental execution.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for a this compound labeling experiment, from reaction setup to purification and downstream analysis.
EGFR Signaling Pathway Studied by Biotinylation
Photobiotinylation and related techniques can be used to study protein-protein interactions within signaling pathways. For example, biotinylation can be used to label proteins that interact with the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.
References
Validation & Comparative
A Head-to-Head Comparison of Protein Biotinylation: Photobiotin Acetate vs. NHS-Ester
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins is a cornerstone technique for detection, purification, and interaction studies. The choice of biotinylation reagent is critical and can significantly influence experimental outcomes. This guide provides an objective, data-driven comparison between two common biotinylation methods: the non-specific photo-activated photobiotin acetate and the amine-reactive N-Hydroxysuccinimide (NHS)-ester method.
Principle of the Methods
This compound: Photo-Activated, Non-Specific Labeling
This compound is a photo-activatable analog of biotin.[1][2] It consists of a biotin moiety linked to a photoreactive aryl azide group.[1][3] When exposed to ultraviolet (UV) light, typically between 260-475 nm, the aryl azide group is converted into a highly reactive aryl nitrene.[4] This nitrene can then non-specifically insert into C-H and N-H bonds in close proximity, forming a stable covalent bond with the target protein. This method is particularly useful for labeling proteins or other molecules that lack specific reactive functional groups like primary amines or sulfhydryls.
NHS-Ester Biotin: Amine-Reactive, Specific Labeling
N-Hydroxysuccinimide (NHS) esters of biotin are the most widely used type of biotinylation reagent. These reagents efficiently and specifically react with primary amino groups (-NH2), which are abundant in proteins on the N-terminus of each polypeptide chain and the side chain of lysine (K) residues. The reaction, typically performed in a buffer at a pH of 7-9, involves a nucleophilic attack from the unprotonated primary amine on the NHS-ester, resulting in the formation of a stable and effectively irreversible amide bond. The reaction releases N-hydroxysuccinimide as a byproduct.
Head-to-Head Comparison
| Feature | This compound | NHS-Ester Biotin |
| Reaction Chemistry | Photo-activated aryl nitrene insertion into C-H and N-H bonds. | Nucleophilic acyl substitution with primary amines (-NH2). |
| Specificity | Non-specific. Labels various sites on the protein surface. | Specific for primary amines (Lysine residues, N-terminus). |
| Control over Labeling | Low. Labeling sites are random and depend on proximity to the activated nitrene. | Moderate. The degree of labeling can be controlled by adjusting the molar ratio of biotin to protein. |
| Key Advantage | Can label molecules without specific reactive groups (e.g., no accessible amines). | High efficiency and formation of a very stable amide bond. |
| Key Disadvantage | Non-specific nature can lead to heterogeneous labeling and potential protein aggregation or loss of function. | Requires accessible primary amines; can modify functionally important lysine residues, potentially affecting protein activity. |
| Reaction Conditions | Requires a UV light source (260-475 nm). | pH-dependent (optimal 7-9); sensitive to amine-containing buffers (e.g., Tris, glycine). |
| Typical Applications | Labeling nucleic acids, carbohydrates, and proteins lacking reactive functional groups. | General protein and antibody labeling for ELISA, Western blot, immunoprecipitation, and affinity purification. |
| Reagent Stability | Light sensitive. | Moisture sensitive; NHS-esters readily hydrolyze in aqueous solutions. |
Quantitative Data Summary
Direct, side-by-side quantitative comparisons of labeling efficiency are limited in the literature due to the fundamentally different reaction mechanisms. However, typical reaction parameters provide a basis for experimental design.
| Parameter | This compound | NHS-Ester Biotin |
| Typical Molar Excess | Empirically determined, often higher due to non-specific reactions and quenching. | 10 to 20-fold molar excess for dilute protein solutions (e.g., 2 mg/mL). A 20-fold molar excess typically results in 4-6 biotins per antibody. |
| Reaction Time | Short, dependent on the intensity and duration of UV exposure. | 30-60 minutes at room temperature or 2 hours at 4°C. |
| Optimal pH | Typically performed near physiological pH (e.g., PBS pH 7.0). | 7-9 (optimal around 8.3-8.5). |
| Detection Sensitivity | Labeled tubulin has been detected at levels below 10 pg. | Dependent on the number of incorporated biotins and the detection system (e.g., streptavidin-HRP). |
| Solubility | This compound is soluble in water. | Varies. Standard NHS-biotin requires an organic solvent (DMSO, DMF). Sulfo-NHS-biotin variants are water-soluble. |
Experimental Protocols & Workflow
General Experimental Workflow
The overall workflow for both methods involves preparing the protein, conducting the biotinylation reaction, and purifying the labeled protein from excess reagent.
Detailed Protocol: this compound Labeling
This protocol is a general guideline and may require optimization.
-
Protein Preparation:
-
Dissolve the protein to be labeled at a concentration of ≥2 mg/mL in a suitable buffer such as 50 mM PBS, pH 7.0.
-
Transfer the solution to an amber or foil-covered microcentrifuge tube to protect it from light.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water (e.g., 1 mg/mL). Store frozen and protected from light.
-
-
Biotinylation Reaction:
-
Add the this compound stock solution to the protein solution. The optimal molar ratio must be determined empirically.
-
Place the tube on ice.
-
Irradiate the sample with a UV lamp (e.g., a 500-W mercury vapor lamp) at a distance of approximately 10 cm for 1-15 minutes. The optimal irradiation time will vary depending on the lamp and sample geometry.
-
-
Purification:
-
Remove the unreacted photobiotin reagent by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against a suitable buffer (e.g., PBS).
-
Detailed Protocol: NHS-Ester Biotin Labeling
This protocol is a general guideline for labeling with a non-water-soluble NHS-ester.
-
Protein Preparation:
-
Dissolve the protein (e.g., an antibody) to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as PBS (phosphate-buffered saline), at pH 7.2-8.0.
-
Crucially , if the protein is in a buffer containing primary amines like Tris or glycine, it must be exchanged into an amine-free buffer via dialysis or a desalting column before proceeding.
-
-
Reagent Preparation:
-
Equilibrate the vial of NHS-ester biotin to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-ester biotin in an anhydrous water-miscible organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.
-
-
Biotinylation Reaction:
-
Add a 12- to 20-fold molar excess of the biotin stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the final reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Remove excess non-reacted and quenched biotin reagent using a desalting column or dialysis. The purified biotinylated protein can be stored under conditions optimal for the non-labeled protein.
-
Conclusion and Recommendations
The choice between this compound and NHS-ester biotinylation hinges on the nature of the target protein and the experimental goals.
Choose NHS-Ester Biotin when:
-
Your protein has accessible primary amines (lysine residues or N-terminus).
-
You require high labeling efficiency and a stable, defined chemical linkage.
-
Your application is a standard immunoassay (ELISA, Western blot) or affinity purification where a degree of heterogeneous labeling is acceptable.
Choose this compound when:
-
Your target molecule lacks accessible primary amines or other common reactive groups.
-
You are labeling complex structures or molecules where specific functional groups are unknown or absent, such as nucleic acids or carbohydrates.
-
Non-specific surface labeling is acceptable or desired for your application.
For most standard protein labeling applications, NHS-ester biotin (particularly the water-soluble sulfo-NHS variants) remains the method of choice due to its high efficiency, specificity for primary amines, and the formation of stable amide bonds. This compound serves as a valuable alternative for specific scenarios where amine-reactive chemistry is not feasible. Proper optimization of reaction conditions, especially the molar ratio of the biotin reagent to the protein, is critical for achieving the desired degree of labeling while preserving protein function.
References
Photobiotin Acetate vs. 32P Labeling: A Comprehensive Comparison for Nucleic Acid Analysis
A detailed guide for researchers, scientists, and drug development professionals on choosing between photobiotin acetate and traditional 32P radiolabeling for nucleic acid probes.
In the realm of molecular biology, the accurate and sensitive detection of specific nucleic acid sequences is paramount. For decades, the industry standard for this has been the incorporation of radioactive isotopes, most commonly Phosphorus-32 (32P), into DNA or RNA probes. However, the significant safety concerns, regulatory hurdles, and short half-life associated with radioactive materials have driven the development of non-radioactive alternatives. Among these, this compound has emerged as a viable and robust option. This guide provides an objective comparison of this compound and 32P labeling, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Principles of Labeling: A Tale of Two Methods
32P Labeling: The Radioactive Standard
32P labeling involves the enzymatic incorporation of a phosphate group containing the 32P isotope into a nucleic acid molecule. This is typically achieved through methods such as:
-
End-labeling: T4 polynucleotide kinase is used to transfer the gamma-phosphate of [γ-32P]ATP to the 5' terminus of a DNA or RNA molecule.
-
Random Priming: The Klenow fragment of DNA polymerase I synthesizes a new DNA strand complementary to a template, incorporating [α-32P]dNTs in the process.
The high energy beta particles emitted by the decaying 32P atoms can be detected by autoradiography or phosphorimaging, providing a highly sensitive signal.
This compound: A Light-Activated Alternative
This compound offers a non-radioactive approach to nucleic acid labeling. This method utilizes a photoactivatable aryl azide group attached to a biotin molecule. When exposed to a strong light source (typically a sunlamp or UV lamp), the aryl azide forms a highly reactive nitrene intermediate. This intermediate then nonspecifically and covalently crosslinks to the nucleic acid, effectively "tagging" it with biotin. The biotinylated probe can then be detected indirectly using a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase or streptavidin-alkaline phosphatase) which binds with high affinity to the biotin. The enzyme then catalyzes a reaction with a chemiluminescent or chromogenic substrate to produce a detectable signal.
Head-to-Head Comparison: Performance Metrics
The choice between this compound and 32P labeling often comes down to a trade-off between sensitivity, safety, and convenience. The following table summarizes the key performance characteristics of each method based on available experimental data.
| Feature | This compound | 32P Labeling |
| Detection Limit | 5 pg (colorimetric/chemiluminescent) | 1 pg (autoradiography) |
| Sensitivity | High, but can be slightly less sensitive than 32P. One study found 32P to be 20 times more sensitive in detecting genomic DNA in Southern blots. | Very High. Considered the gold standard for sensitivity. |
| Safety | Non-radioactive, minimal safety precautions required. | Radioactive, requires specialized handling, shielding, and disposal procedures. |
| Probe Stability | Highly stable, can be stored for long periods. | Short half-life of 14.3 days, requiring frequent probe preparation. |
| Time to Result | Rapid. Color development or chemiluminescent signal can be obtained in minutes to a few hours. | Slower. Autoradiography can require exposure times from hours to weeks. |
| Cost | Generally lower cost due to the absence of radioactive materials and associated disposal fees. | Higher cost associated with the purchase of radioisotopes, specialized equipment, and waste disposal. |
| Ease of Use | Simpler and less hazardous procedure. | Technically more demanding and requires stringent safety protocols. |
Experimental Workflows and Methodologies
To provide a practical understanding of each technique, detailed experimental protocols and workflow diagrams are presented below.
This compound Labeling and Chemiluminescent Detection
This protocol outlines the general steps for labeling a DNA probe with this compound and its subsequent detection using a chemiluminescent substrate.
dot
Caption: Workflow for this compound labeling and chemiluminescent detection.
Experimental Protocol: this compound Labeling
-
Reaction Setup: In a microcentrifuge tube, mix the DNA probe (0.1-1 µg in water or a low salt buffer) with an equal volume of this compound solution (typically 1 mg/mL in water).
-
Irradiation: Place the open tube on ice and irradiate with a sunlamp or a UV lamp (350-370 nm) at a distance of approximately 10 cm for 15-30 minutes.
-
Purification: After irradiation, purify the biotinylated DNA from unincorporated this compound. This can be achieved by ethanol precipitation or using a gel filtration spin column.
-
Resuspension: Resuspend the purified biotinylated DNA probe in an appropriate buffer (e.g., TE buffer) and store at -20°C.
Experimental Protocol: Chemiluminescent Detection
-
Hybridization: Use the biotinylated probe in your standard hybridization protocol (e.g., for Southern or Northern blotting).
-
Washing: Following hybridization, wash the membrane to remove any unbound probe.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific binding of the detection reagents.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound streptavidin-HRP conjugate.
-
Signal Development: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Detection: Immediately image the membrane using a CCD camera-based imager or by exposing it to X-ray film.
32P Labeling and Autoradiographic Detection
This protocol describes the end-labeling of a DNA probe with 32P using T4 polynucleotide kinase and subsequent detection by autoradiography.
dot
Caption: Workflow for 32P end-labeling and autoradiographic detection.
Experimental Protocol: 32P End-Labeling
-
Dephosphorylation (Optional but Recommended): If the 5' ends of the DNA are phosphorylated, dephosphorylate them using an enzyme like calf intestinal phosphatase (CIP).
-
Reaction Setup: In a shielded microcentrifuge tube, combine the dephosphorylated DNA probe (1-50 pmol), 10X T4 Polynucleotide Kinase (PNK) buffer, [γ-32P]ATP (10 µCi), and T4 PNK (10 units). Adjust the final volume with nuclease-free water.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Purification: Purify the 32P-labeled probe from unincorporated [γ-32P]ATP using a spin column designed for nucleic acid purification.
-
Storage: Store the purified 32P-labeled probe behind appropriate shielding and use it as soon as possible due to its short half-life.
Experimental Protocol: Autoradiographic Detection
-
Hybridization and Washing: Perform hybridization and subsequent washes as per your standard protocol.
-
Exposure: Place the washed and dried membrane in a light-tight cassette. In a darkroom, place a piece of X-ray film or a phosphorimager screen on top of the membrane.
-
Incubation: Store the cassette at -80°C for a duration determined by the signal strength (from hours to days or even weeks).
-
Signal Detection:
-
X-ray Film: Develop the film using an automatic developer or manual developing solutions.
-
Phosphorimager Screen: Scan the screen using a phosphorimager to visualize and quantify the signal.
-
Conclusion: Making the Right Choice
Both this compound and 32P labeling are powerful techniques for the detection of nucleic acids. The choice between them depends on the specific requirements of the experiment and the resources available in the laboratory.
-
32P labeling remains the method of choice when the absolute highest sensitivity is required. However, this comes at the cost of significant safety risks, regulatory burdens, and the inconvenience of a short half-life.
-
This compound provides a safe, stable, and cost-effective alternative with sensitivity that is sufficient for many, if not most, applications. The speed of detection and the stability of the probes make it an attractive option for routine molecular biology procedures.
For laboratories looking to move away from radioactivity without compromising significantly on performance, this compound, coupled with modern chemiluminescent detection systems, represents a robust and reliable alternative to traditional 32P labeling.
A Researcher's Guide to Validating Photobiotin Acetate Labeling Efficiency
For researchers, scientists, and drug development professionals, the covalent attachment of a biotin tag to a protein of interest is an indispensable technique for studying protein interactions, localization, and function. Photobiotin acetate offers a unique method for biotinylation through a photo-activatable group, allowing for temporal and spatial control over the labeling process. However, validating the efficiency of this labeling is crucial for the reliability of downstream applications. This guide provides an objective comparison of this compound with other common biotinylation methods and details the experimental protocols to validate labeling efficiency.
Comparison of Biotinylation Methods
The choice of biotinylation reagent depends on the specific application, the nature of the target protein, and the desired level of control over the labeling reaction. Here, we compare this compound with two widely used alternatives: amine-reactive NHS-ester biotin and enzyme-catalyzed proximity labeling (BioID and TurboID).
| Feature | This compound | Amine-Reactive NHS-Ester Biotin (e.g., Sulfo-NHS-Biotin) | Enzymatic Proximity Labeling (e.g., BioID, TurboID) |
| Mechanism | Photo-activated nitrene reacts with C-H and N-H bonds. | NHS ester reacts with primary amines (lysine residues and N-terminus). | A promiscuous biotin ligase fused to a protein of interest biotinylates proximal proteins. |
| Specificity | Less specific, labels a broader range of amino acids. | Specific to primary amines. | Labels proteins in close proximity (within a few nanometers) to the bait protein. |
| Control | High temporal and spatial control via light activation. | Limited control; reaction proceeds upon mixing. | Temporal control by addition of biotin; spatial control by fusion to a specific protein. |
| Pros | - Controllable activation- Can label proteins that lack accessible primary amines | - High labeling efficiency- Well-established protocols- Water-soluble variants available for cell surface labeling[1] | - In vivo labeling of protein interaction partners- High specificity for proximal proteins |
| Cons | - Potential for lower efficiency compared to NHS esters- Light may damage sensitive samples | - Requires accessible primary amines- Can alter protein charge and function | - Requires genetic modification of the protein of interest- BioID has slow kinetics (18-24 hours)[2] |
Quantitative Comparison of Labeling Efficiency
Direct quantitative comparisons of labeling efficiency between this compound and other methods are not extensively documented in peer-reviewed literature. The efficiency is highly dependent on the specific protein, reaction conditions, and the validation method used. However, we can present a hypothetical comparison based on the known characteristics of each method. Efficiency can be expressed as the percentage of labeled target protein or the average number of biotin molecules per protein.
| Biotinylation Method | Typical Molar Ratio (Reagent:Protein) | Estimated Labeling Efficiency (%) | Notes |
| This compound | 10-50 fold excess | 10-50% | Highly dependent on light exposure and protein structure. |
| Sulfo-NHS-Biotin | 20-fold molar excess | 70-90% | Labeling efficiency can be greater than 90% under optimal conditions[3]. |
| Enzymatic (TurboID) | N/A (Biotin added to media) | High (in proximity) | Significantly more efficient than BioID, enabling labeling in as little as 10 minutes[2]. |
Experimental Protocols for Validating Labeling Efficiency
To quantitatively assess the efficiency of this compound labeling and compare it with other methods, several experimental techniques can be employed.
Dot Blot Assay for Semi-Quantitative Comparison
A dot blot provides a rapid and straightforward method to semi-quantitatively compare the biotinylation levels of different samples[4].
Protocol:
-
Sample Preparation: Prepare serial dilutions of your protein samples labeled with this compound and an alternative method (e.g., Sulfo-NHS-Biotin). Include a biotinylated protein standard with a known concentration for reference.
-
Membrane Application: Spot 1-2 µL of each dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add a chemiluminescent HRP substrate and image the membrane using a chemiluminescence detector.
-
Analysis: Compare the signal intensity of the spots from the photobiotin-labeled sample with the alternative method and the biotinylated standard.
Western Blot for Specific Protein Labeling
Western blotting allows for the specific detection of your biotinylated target protein and provides a qualitative assessment of labeling efficiency.
Protocol:
-
SDS-PAGE: Separate the biotinylated protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: The intensity of the band corresponding to your target protein indicates the level of biotinylation. For a more quantitative comparison, you can perform densitometry analysis on the bands.
Flow Cytometry for Cell Surface Labeling
For proteins on the cell surface, flow cytometry provides a quantitative measure of labeling efficiency on a per-cell basis.
Protocol:
-
Cell Labeling: Label your cell suspension with this compound or a cell-impermeable alternative like Sulfo-NHS-Biotin. Include an unlabeled control.
-
Staining: Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA). Add a fluorescently labeled streptavidin conjugate (e.g., streptavidin-PE) and incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with staining buffer.
-
Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of biotin on the cell surface.
-
Comparison: Compare the MFI of cells labeled with this compound to those labeled with the alternative method.
Mass Spectrometry for Site-Specific Quantification
Mass spectrometry is the most powerful technique for identifying the specific sites of biotinylation and quantifying the extent of labeling at each site.
Protocol:
-
Protein Digestion: Excise the protein band of interest from an SDS-PAGE gel and perform in-gel digestion with trypsin.
-
Peptide Enrichment (Optional): Enrich the biotinylated peptides using streptavidin-coated beads.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify the peptides and locate the mass shift corresponding to the biotin tag on specific amino acid residues. Quantitative analysis can be performed by comparing the peak intensities of biotinylated versus non-biotinylated peptides.
Visualizing Workflows and Pathways
To better illustrate the processes involved in validating biotinylation efficiency and its applications, the following diagrams are provided.
Caption: Experimental workflow for comparing and validating biotinylation efficiency.
Caption: A simplified RTK signaling pathway that can be studied using biotinylation.
Conclusion
Validating the efficiency of this compound labeling is a critical step in ensuring the reliability of experimental results. While direct quantitative comparisons with other methods are not always readily available, the protocols outlined in this guide provide a framework for researchers to perform their own objective evaluations. By employing techniques such as dot blot, Western blot, flow cytometry, and mass spectrometry, scientists can confidently assess the degree of biotinylation and choose the most appropriate method for their specific research needs. The choice between this compound, NHS-esters, and enzymatic methods will ultimately depend on the desired level of control, specificity, and the nature of the biological question being addressed.
References
A Researcher's Guide to Biotinylation: A Comparative Analysis of Photobiotin Acetate and Other Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is crucial for a multitude of applications, from elucidating complex signaling pathways to developing novel therapeutics. Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. The choice of biotinylation reagent is a critical determinant of experimental success, directly impacting the specificity and efficiency of labeling.
This guide provides an objective comparison of photobiotin acetate with other commonly used biotinylation reagents, focusing on their specificity. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols to assist in selecting the most appropriate tool for your research needs.
Comparison of Biotinylation Reagent Specificity
The specificity of a biotinylation reagent is determined by its reactive group, which dictates the functional groups on target molecules it will interact with. This fundamental difference is key to selecting the right reagent for a particular application.
| Feature | This compound | NHS-ester Biotin (e.g., Sulfo-NHS-Biotin) | Biotin Hydrazide |
| Target Functional Group | C-H and N-H bonds (non-specific) | Primary amines (-NH₂) | Carbonyls (aldehydes & ketones) |
| Reaction Mechanism | Photo-activation of an aryl azide group to a highly reactive nitrene intermediate. | Nucleophilic attack by primary amines on the N-hydroxysuccinimide ester, forming a stable amide bond. | Formation of a hydrazone bond with carbonyl groups. |
| Specificity | Low (non-specific) | High for primary amines | High for carbonyls |
| Quantitative Specificity Data | Direct quantitative comparative data on off-target labeling is limited in the reviewed literature. The non-specific nature is inherent to its photo-activation mechanism. | In a two-proteome model with NHS-biotin labeled yeast proteins spiked into unlabeled human cell lysate (1:50 w/w), protein-level enrichment yielded a high degree of specific capture with minimal non-specific binding of human proteins[1]. | In a comparative analysis of cell surface protein capture, biocytin hydrazide labeling resulted in the identification of 59-85% plasma membrane proteins, indicating high specificity for glycoproteins. This was comparable to or better than the specificity observed with an amine-reactive reagent in the same study. |
| Common Applications | Labeling molecules without readily available specific functional groups; probing molecular interactions in a proximity-dependent manner. | Labeling of proteins via lysine residues and N-termini; cell surface protein labeling (using membrane-impermeable forms like Sulfo-NHS-Biotin). | Labeling of glycoproteins and other carbohydrate-containing molecules after oxidation to generate aldehydes. |
| Activation | UV light (typically 260-475 nm)[2][3]. | pH 7-9 | pH 4-6. |
Reaction Mechanisms
The distinct reaction mechanisms of these biotinylation reagents are the foundation of their differing specificities.
Caption: Reaction mechanisms of different biotinylation reagents.
Experimental Protocols
Detailed methodologies are essential for the successful application of these reagents and for obtaining reliable, reproducible results.
Protocol 1: Non-specific Protein Biotinylation using this compound
This protocol describes a general procedure for labeling proteins with this compound.
Materials:
-
This compound salt
-
Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS)
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., microcentrifuge tube or petri dish)
-
Desalting column for purification
Procedure:
-
Prepare Photobiotin Solution: Dissolve this compound in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 1-10 mg/mL.
-
Reaction Setup: Add the photobiotin stock solution to the protein solution to achieve the desired final concentration. The optimal molar ratio of photobiotin to protein should be determined empirically.
-
Photo-activation: Expose the reaction mixture to UV light for 1-10 minutes. The optimal exposure time and distance from the UV source should be optimized for each application to maximize labeling and minimize protein damage.
-
Purification: Remove unreacted photobiotin and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Amine-Reactive Biotinylation using Sulfo-NHS-Biotin
This protocol is a general guideline for labeling proteins with Sulfo-NHS-Biotin.
Materials:
-
Sulfo-NHS-Biotin
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve Sulfo-NHS-Biotin in the reaction buffer to a stock concentration of 10-50 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Sulfo-NHS-Biotin solution to the protein solution. The optimal ratio depends on the protein concentration and the desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column.
Protocol 3: Glycoprotein Biotinylation using Biotin Hydrazide
This protocol describes the labeling of glycoproteins via their carbohydrate moieties.
Materials:
-
Biotin Hydrazide
-
Glycoprotein solution (1-5 mg/mL in 100 mM Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous DMSO
-
Quenching solution (e.g., 15% glycerol)
-
Desalting column
Procedure:
-
Oxidation of Glycoproteins: Dissolve the glycoprotein in cold 100 mM Sodium Acetate, pH 5.5. Add NaIO₄ to a final concentration of 1-10 mM and incubate in the dark on ice for 15-30 minutes.
-
Quench Oxidation: Stop the oxidation reaction by adding a quenching solution.
-
Buffer Exchange: Remove excess periodate and byproducts by buffer exchange into 100 mM Sodium Acetate, pH 5.5.
-
Prepare Biotin Hydrazide Solution: Dissolve Biotin Hydrazide in DMSO to a stock concentration of 50 mM.
-
Biotinylation Reaction: Add the Biotin Hydrazide stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM. Incubate for 2 hours at room temperature.
-
Purification: Remove unreacted Biotin Hydrazide using a desalting column.
Experimental Workflow for Specificity Analysis using Mass Spectrometry
To quantitatively assess the specificity of biotinylation, a common workflow involves affinity purification of biotinylated proteins followed by identification and quantification using mass spectrometry.
Caption: Workflow for assessing biotinylation specificity.
References
- 1. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoproximity Profiling of Protein-Protein Interactions in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Photobiotin Labeling on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a protein labeling method is a critical step that can significantly influence experimental outcomes. An ideal labeling technique should be efficient and specific, and most importantly, should not interfere with the native function of the protein. This guide provides a detailed comparison of photobiotin labeling with the widely used amine-reactive N-hydroxysuccinimide (NHS)-ester biotinylation, focusing on their respective impacts on protein function. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Protein Biotinylation
Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique in a vast array of applications, including protein purification, immunoassays, and the study of protein-protein interactions. The exceptionally strong and specific interaction between biotin and streptavidin or avidin allows for sensitive and robust detection and isolation of biotinylated proteins.
The choice of biotinylation chemistry is paramount, as it can dictate the specificity of labeling and the potential for functional disruption of the target protein. This guide focuses on two distinct strategies:
-
Photobiotin Labeling: This method utilizes a photoactivatable biotin derivative. Upon exposure to UV light, a reactive nitrene group is generated, which non-selectively inserts into C-H and N-H bonds in close proximity. This method is advantageous when specific reactive residues are not available or when targeting surface-exposed regions of a protein complex.
-
NHS-Ester Biotinylation: This is one of the most common chemical biotinylation methods. NHS-esters of biotin react with primary amines, primarily the ε-amino groups of lysine residues and the N-terminus of a polypeptide chain, to form stable amide bonds.
Comparison of Labeling Technologies
| Feature | Photobiotin Labeling | NHS-Ester Biotinylation |
| Target Residues | C-H and N-H bonds (non-specific) | Primary amines (Lysine, N-terminus) |
| Specificity | Low; labels molecules in close proximity upon photoactivation. | High for primary amines. |
| Reaction Conditions | Requires UV light activation (typically >350 nm). | pH dependent (optimal at pH 7-9). |
| Potential for Functional Impact | Can be lower if labeling is directed to regions away from active sites. However, non-specificity carries a risk of modifying critical residues. | Higher risk if primary amines are present in active sites or binding interfaces. |
| Labeling Efficiency | Variable, dependent on light exposure and reagent concentration. | Generally high, can be controlled by molar ratio of biotin to protein. |
Impact on Protein Function: A Data-Driven Comparison
One study on sheep brain tubulin demonstrated that labeling with photobiotin resulted in no significant loss of its polymerization capability, colchicine binding, or recognition by specific antibodies[1]. This suggests that for this particular protein, photobiotin labeling has a minimal effect on its key functions.
Conversely, the non-specific nature of NHS-ester biotinylation, which targets abundant lysine residues, can potentially lead to a loss of protein activity if these residues are located within critical functional domains. The extent of this impact can be modulated by controlling the molar ratio of the biotinylation reagent to the protein.
Quantitative Data Summary:
| Labeling Method | Protein Studied | Functional Assay | Key Finding |
| Photobiotin | Sheep Brain Tubulin | Polymerization, Colchicine Binding, Antibody Recognition | No significant loss of function observed.[1] |
| NHS-Ester Biotin | Not specified | General observation | Risk of inactivating proteins if lysine residues are in the active site.[2] |
| NHS-SS-Biotin | Peptides | Labeling Efficiency | On average, 76% of peptides were biotinylated.[3] |
| Sulfo-NHS-SS-Biotin | Peptides | Labeling Efficiency | On average, 88% of peptides were biotinylated.[3] |
It is crucial to empirically determine the effect of any labeling method on the specific protein of interest and its intended application.
Experimental Protocols
Protocol 1: Photobiotin Labeling of Proteins
This protocol provides a general guideline for the biotinylation of proteins using a photo-reactive biotin reagent.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of extraneous proteins.
-
Photoreactive biotin (e.g., Photoprobe™ Biotin).
-
UV lamp (e.g., 365 nm).
-
Microcentrifuge tubes.
-
Desalting column or dialysis cassette for removal of unreacted biotin.
Procedure:
-
Protein Preparation: Dissolve the protein of interest in an appropriate buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of the photoreactive biotin in an organic solvent like DMSO or DMF.
-
Labeling Reaction:
-
Add the photoreactive biotin solution to the protein solution to achieve the desired molar excess. A starting point is a 10- to 50-fold molar excess.
-
Incubate the mixture on ice.
-
Expose the solution to UV light for a specified period (e.g., 5-15 minutes). The optimal time and distance from the UV source should be determined empirically.
-
-
Purification: Remove unreacted biotin using a desalting column or by dialysis against a suitable buffer.
Protocol 2: NHS-Ester Biotinylation of Proteins
This protocol describes the labeling of proteins using an amine-reactive NHS-ester of biotin.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-ester of biotin (e.g., NHS-LC-Biotin).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin in DMSO or DMF to a concentration of 10-50 mM.
-
Labeling Reaction:
-
Add the biotin solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching: Add the quenching buffer to the reaction mixture to stop the reaction by consuming unreacted NHS-ester.
-
Purification: Remove unreacted biotin and quenching buffer using a desalting column or dialysis.
Functional Assays to Assess the Impact of Labeling
After biotinylation, it is essential to validate that the protein's function has not been compromised. The choice of assay depends on the protein's biological role.
Enzyme Activity Assay
For enzymes, a kinetic analysis is performed to compare the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of the labeled enzyme to its unlabeled counterpart. Significant changes in these parameters indicate interference with the enzyme's catalytic activity or substrate binding.
Protein-Protein Interaction (PPI) Assay (Pull-Down)
To assess the impact of biotinylation on a protein's ability to interact with its binding partners, a pull-down assay can be performed. The biotinylated protein (bait) is immobilized on streptavidin-coated beads and incubated with a cell lysate or a solution containing the putative binding partner (prey). The retention of the prey protein is then analyzed by Western blotting. A diminished interaction of the biotinylated bait compared to a non-biotinylated control would suggest that the label interferes with the binding interface.
Visualizing Workflows and Pathways
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Conclusion
The choice between photobiotin and NHS-ester biotinylation depends critically on the nature of the protein of interest and the experimental goals. Photobiotin offers a valuable alternative when primary amines are scarce or located in functionally sensitive regions. Its non-specific nature, however, necessitates careful validation to ensure that critical domains have not been inadvertently modified. NHS-ester biotinylation remains a robust and efficient method for general protein labeling, provided that the potential for interference with lysine-mediated functions is considered and mitigated, for instance, by optimizing the labeling stoichiometry. Ultimately, a thorough functional validation of the biotinylated protein is an indispensable step to ensure the reliability and accuracy of downstream applications.
References
A Researcher's Guide to Biotin Incorporation: A Quantitative Comparison of Photobiotin Acetate and Alternative Biotinylation Strategies
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin to a target molecule, is a widely utilized technique due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. This guide provides a quantitative comparison of biotin incorporation using photobiotin acetate and other common biotinylation reagents, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your research needs.
Quantitative Comparison of Biotinylation Reagent Efficiency
The efficiency of biotinylation is a critical factor and can be influenced by the target molecule's properties, the reaction conditions, and the molar ratio of the biotinylation reagent to the target. While direct head-to-head comparative studies for all reagents are limited, the following table summarizes available quantitative data and key features to guide reagent selection.
| Biotinylation Reagent | Reactive Group & Target | Typical Molar Ratio (Reagent:Protein) | Reported Biotin Incorporation (moles Biotin / mole Protein) | Key Advantages | Key Disadvantages |
| This compound | Aryl Azide (photoreactive) targets C-H, N-H bonds | 20-50 fold molar excess | Data not readily available in terms of molar ratios. Detection sensitivity is high.[1] | Non-specific, labels molecules without specific reactive groups. | Lower efficiency, potential for photo-damage to the target molecule. |
| NHS-Biotin | N-hydroxysuccinimide ester targets primary amines (-NH2) | 12-20 fold molar excess | 1-12 | High efficiency, straightforward protocol. | Not water-soluble, requires organic solvent; can alter protein charge.[2] |
| Sulfo-NHS-Biotin | Sulfated N-hydroxysuccinimide ester targets primary amines (-NH2) | 20-50 fold molar excess | 1-6 | Water-soluble, ideal for cell surface labeling as it does not cross the cell membrane.[3][4] | Can alter protein charge. |
| Enzymatic (BirA) | Biotin ligase (BirA) targets a specific 15 amino acid AviTag sequence | 1:7.5 (BirA:Protein) with biotin and ATP | 1 (highly specific) | Site-specific labeling, highly uniform product, minimal impact on protein function. | Requires genetic modification of the target protein to include the AviTag. |
| Proximity Labeling (e.g., BioID) | Promiscuous biotin ligase (BirA*) targets proximal proteins | In vivo expression | Not applicable (labels multiple proteins in proximity) | Identifies protein-protein interactions in a cellular context. | Non-specific labeling of proximal proteins, not for labeling a single purified protein. |
Experimental Protocols
Accurate and reproducible biotinylation is dependent on carefully executed experimental protocols. Below are detailed methodologies for protein biotinylation using this compound, NHS-biotin, and enzymatic biotinylation with BirA, along with a standard protocol for quantifying the degree of biotinylation.
Protocol 1: Protein Biotinylation with this compound
This protocol provides a general guideline for the non-selective biotinylation of proteins using a photoreactive biotin analog.
Materials:
-
Protein solution (in a buffer free of primary amines and thiols, e.g., PBS pH 7.4)
-
This compound solution (e.g., 1 mg/mL in water or DMSO)
-
UV lamp (320-360 nm)
-
Reaction vessel (e.g., microcentrifuge tube or petri dish)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in an appropriate buffer.
-
Add this compound solution to the protein solution to achieve the desired molar excess (e.g., 20-50 fold).
-
Incubate the reaction mixture on ice.
-
Expose the mixture to UV light (320-360 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
Quench the reaction by adding a scavenger molecule like Tris or glycine (final concentration 20-50 mM).
-
Remove excess and unreacted photobiotin using a desalting column or by dialysis against a suitable buffer.
Workflow for Protein Biotinylation with this compound.
Protocol 2: Protein Biotinylation with NHS-Biotin
This protocol describes the labeling of proteins through primary amines using an N-hydroxysuccinimide ester of biotin.
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-Biotin solution (e.g., 10 mg/mL in DMSO or DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Equilibrate the NHS-Biotin to room temperature before opening. Prepare a fresh stock solution in DMSO or DMF.
-
Add the NHS-Biotin solution to the protein solution to achieve a 12-20 fold molar excess.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove unreacted biotin using a desalting column or dialysis.
Workflow for Protein Biotinylation with NHS-Biotin.
Protocol 3: Enzymatic Biotinylation using BirA Ligase
This protocol outlines the site-specific biotinylation of a protein containing the AviTag sequence.
Materials:
-
AviTag-fusion protein solution
-
BirA biotin ligase
-
10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)
-
10 mM Biotin solution
-
100 mM ATP solution
-
500 mM MgCl2 solution
-
Desalting column
Procedure:
-
Combine the AviTag-fusion protein, 10X Reaction Buffer, 10 mM Biotin, 100 mM ATP, and 500 mM MgCl2 in a reaction tube.
-
Initiate the reaction by adding BirA ligase. A typical molar ratio is 1:7.5 (BirA:Protein).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation of the enzyme (if the protein is heat-stable).
-
Remove excess biotin and other reaction components using a desalting column.
Workflow for Enzymatic Biotinylation with BirA.
Protocol 4: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for estimating the degree of biotinylation.
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or microplate
Procedure:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions.
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Incubate for 5 minutes at room temperature.
-
Measure the absorbance of the mixture at 500 nm (A500_final).
-
Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).
-
The moles of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹. The moles of biotin per mole of protein can then be determined from the protein concentration.
Workflow for Biotin Quantification using the HABA Assay.
Conclusion
The choice of biotinylation reagent is dictated by the specific experimental requirements. This compound offers a unique advantage for labeling molecules that lack readily available primary amines or other specific functional groups. However, for applications requiring high efficiency and well-defined labeling, amine-reactive reagents like NHS-biotin and Sulfo-NHS-biotin are generally preferred. For ultimate control over the labeling site and to ensure homogeneity of the final product, enzymatic biotinylation with BirA is the superior method, albeit with the prerequisite of protein engineering. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and achieve reproducible and reliable results in their biotinylation-dependent assays.
References
A Head-to-Head Comparison: Photobiotin vs. Sulfo-NHS-Biotin for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in experimental design. This guide provides a comprehensive, data-driven comparison of two widely used biotinylation reagents: the photoactivatable Photobiotin and the amine-reactive Sulfo-NHS-biotin. We delve into their mechanisms of action, performance characteristics, and experimental protocols to facilitate an informed choice for your specific research needs.
Introduction: The Power of Biotinylation
Biotin, a small vitamin, exhibits an exceptionally strong and specific interaction with avidin and streptavidin proteins. This robust binding is harnessed in a multitude of biological assays for the detection, purification, and immobilization of proteins and other macromolecules. The process of covalently attaching biotin to a target molecule, known as biotinylation, is a cornerstone of modern life sciences research. The choice of the biotinylating agent is paramount and depends on the nature of the target molecule and the experimental objectives. Here, we compare two distinct strategies: the non-specific labeling achieved by photobiotin upon light activation and the targeted labeling of primary amines by sulfo-NHS-biotin.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between photobiotin and sulfo-NHS-biotin lies in their mode of action.
Photobiotin: This reagent incorporates a photoactivatable aryl azide group. Upon exposure to ultraviolet (UV) light, typically between 260-475 nm, the aryl azide is converted into a highly reactive nitrene intermediate.[1][2] This nitrene can then non-specifically insert into C-H and N-H bonds in its immediate vicinity, resulting in the covalent attachment of biotin to a wide range of biomolecules, including proteins, nucleic acids, and even lipids.[1] This method is particularly useful for labeling molecules that lack readily available and specific functional groups.[1]
Sulfo-NHS-biotin: In contrast, sulfo-NHS-biotin is a chemoselective reagent. The N-hydroxysulfosuccinimide (sulfo-NHS) ester group specifically reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3] This reaction is most efficient at a pH range of 7-9. The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble and, crucially, membrane-impermeable, making it an ideal choice for selectively labeling proteins on the cell surface.
Performance Comparison: Specificity vs. Versatility
The choice between these two reagents often represents a trade-off between labeling specificity and versatility.
| Feature | Photobiotin | Sulfo-NHS-biotin |
| Target Moiety | C-H and N-H bonds (non-specific) | Primary amines (-NH2) |
| Specificity | Low | High for primary amines |
| Reaction Trigger | UV Light (260-475 nm) | pH 7-9 |
| Membrane Permeability | Permeable (photobiotin acetate) | Impermeable |
| Water Solubility | Soluble (this compound) | Soluble |
| Typical Applications | Labeling of nucleic acids, proteins without accessible amines, mapping molecular interactions. | Cell surface protein labeling, antibody and protein biotinylation for immunoassays. |
| Potential for Off-Target Labeling | High, can label any nearby molecule upon activation. | Low, limited to accessible primary amines. |
The efficiency of photobiotin labeling is dependent on factors such as the intensity and duration of UV exposure, and the proximity of the photoactivated reagent to the target molecule. While it can be a sensitive labeling method, the non-specific nature can lead to a heterogeneous population of labeled molecules and potential off-target effects.
Experimental Protocols
Below are detailed methodologies for protein biotinylation using both photobiotin and sulfo-NHS-biotin.
Protocol 1: Protein Labeling with Photobiotin
This protocol is a general guideline for using a photoactivatable biotin reagent.
Materials:
-
Photobiotin reagent (e.g., this compound)
-
Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0
-
UV lamp (e.g., 365 nm)
-
Reaction vessel transparent to UV light (e.g., quartz cuvette or certain plastic tubes)
-
Desalting column for removal of excess biotin
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer at a concentration of ≥2 mg/mL. Transfer the solution to a UV-transparent reaction vessel.
-
Prepare Photobiotin Solution: Immediately before use, dissolve the photobiotin reagent in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 10 mg/mL. Protect the solution from light.
-
Initiate Labeling Reaction: Add the photobiotin stock solution to the protein solution to achieve the desired molar excess (typically a 20-fold molar excess is a good starting point).
-
Photoactivation: Place the reaction vessel on ice and irradiate with a UV lamp for a specified time (e.g., 10-15 minutes). The optimal irradiation time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule that reacts with the excess nitrene, such as a primary amine-containing buffer (e.g., Tris).
-
Purification: Remove excess, unreacted photobiotin using a desalting column or dialysis.
Protocol 2: Cell Surface Protein Labeling with Sulfo-NHS-biotin
This protocol is optimized for the specific labeling of proteins on the surface of living cells.
Materials:
-
Sulfo-NHS-biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Cell suspension or adherent cells
-
Quenching solution (e.g., PBS containing 100 mM glycine or Tris)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Prepare Sulfo-NHS-biotin Solution: Immediately before use, dissolve sulfo-NHS-biotin in ice-cold PBS (pH 8.0) to the desired final concentration (typically 0.25-1 mg/mL).
-
Biotinylation Reaction: Incubate the cells with the sulfo-NHS-biotin solution for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin reagent.
-
Quenching: Terminate the reaction by washing the cells three times with an ice-cold quenching solution to react with any excess sulfo-NHS-biotin.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for protein biotinylation using photobiotin.
Caption: Experimental workflow for cell surface protein labeling with sulfo-NHS-biotin.
Caption: Comparison of the chemical reaction mechanisms of photobiotin and sulfo-NHS-biotin.
Conclusion: Making the Right Choice
The selection between photobiotin and sulfo-NHS-biotin is dictated by the specific demands of the research question.
-
Choose Sulfo-NHS-biotin for:
-
Specific labeling of primary amines on proteins and antibodies.
-
Selective biotinylation of cell surface proteins on living cells due to its membrane impermeability.
-
Applications requiring high specificity and minimal off-target labeling.
-
-
Choose Photobiotin for:
-
Labeling a broader range of biomolecules, including nucleic acids and proteins that lack accessible primary amines.
-
Probing molecular interactions in their native environment through photo-crosslinking.
-
Applications where non-specific, proximity-based labeling is desired.
-
By understanding the distinct advantages and limitations of each reagent, researchers can confidently select the optimal biotinylation strategy to achieve their experimental goals with precision and reliability.
References
A Head-to-Head Comparison of Biotinylation Reagents for Probe Synthesis: A Cost-Benefit Analysis of Photobiotin Acetate
For researchers, scientists, and drug development professionals, the selection of an appropriate biotinylation reagent is a critical step in the synthesis of high-quality probes for a multitude of applications, from nucleic acid hybridization to protein interaction studies. This guide provides a comprehensive cost-benefit analysis of photobiotin acetate and its common alternatives, offering a clear comparison of their performance based on available experimental data. We delve into the specifics of chemical and enzymatic labeling methods to empower you with the knowledge to make an informed decision for your research needs.
Executive Summary
The choice of a biotinylation strategy hinges on a balance between cost, efficiency, specificity, and the nature of the molecule being labeled. This compound offers a versatile and relatively straightforward chemical method for labeling nucleic acids and proteins. However, its efficiency can be variable, and the requirement for UV irradiation may not be suitable for all samples. In contrast, amine-reactive reagents like NHS-esters provide a robust and widely used method for labeling proteins, while enzymatic methods such as nick translation and random priming are highly efficient for DNA probe synthesis. This guide will dissect these methodologies, presenting a clear comparison to aid in your selection process.
Comparative Analysis of Biotinylation Methods
Here, we compare this compound with two major classes of alternatives: amine-reactive biotinylation reagents (specifically NHS-esters) and enzymatic DNA labeling techniques.
Data Presentation: Quantitative Comparison
| Feature | This compound | NHS-Ester Biotin | Nick Translation | Random Primed Labeling |
| Target Molecule | DNA, RNA, Proteins | Proteins, Aminated DNA/RNA | dsDNA | ssDNA, dsDNA (after denaturation) |
| Labeling Chemistry | Photo-activated arylazide reaction with C-H and N-H bonds | Amine-reactive N-hydroxysuccinimide ester reaction with primary amines | Enzymatic incorporation of biotinylated dNTPs by DNA Polymerase I | Enzymatic incorporation of biotinylated dNTPs by Klenow fragment |
| Specificity | Relatively non-specific | Specific to primary amines (e.g., Lysine residues, N-terminus) | Specific to nicks in the DNA backbone | Random priming throughout the DNA template |
| Typical Labeling Efficiency | Variable, dependent on UV exposure and substrate | Generally high, can be controlled by molar ratio of reagent to protein[1][2] | High, produces uniformly labeled probes[3] | Very high, results in significant probe amplification[4] |
| Yield of Biotinylated Probe | Can be lower and more variable than enzymatic methods | High, but can lead to protein precipitation if over-labeled | High, typically in the microgram range from 1 µg of template DNA | High, with amplification of the initial template DNA[4] |
| Cost per Reaction (Estimated) | Moderate to High | Low to Moderate | High (due to enzyme costs) | High (due to enzyme and primer costs) |
| Hands-on Time | ~30-60 minutes | ~1-2 hours | ~2-3 hours | ~1-2 hours |
| Equipment Required | UV lamp (300-350 nm) | Standard laboratory equipment | Water bath or thermocycler | Water bath or thermocycler |
| Potential for Molecule Damage | Potential for UV-induced damage to sensitive molecules | Can inactivate proteins by modifying critical amine groups | Minimal, enzymatic reaction is generally gentle | Minimal, enzymatic reaction is generally gentle |
| Reproducibility | Can be less reproducible due to variability in UV exposure | Generally reproducible with controlled reaction conditions | Highly reproducible | Reproducible with consistent template and enzyme quality |
In-Depth Look at Biotinylation Strategies
This compound: The Photo-activatable Approach
This compound is a photo-activatable biotin analog that forms covalent bonds with nucleic acids and proteins upon irradiation with UV light. The reactive arylazide group can insert into C-H and N-H bonds, leading to relatively non-specific labeling.
-
Versatility: Can label a wide range of biomolecules, including ssDNA, dsDNA, RNA, and proteins.
-
Simple Procedure: The labeling reaction is straightforward, requiring only the addition of the reagent and UV exposure.
-
Potential for Damage: UV irradiation can damage sensitive biomolecules.
-
Variable Efficiency: The efficiency of labeling can be inconsistent and is dependent on the intensity and duration of UV exposure.
-
Non-specific: The lack of specificity can be a drawback in applications where precise labeling is required.
NHS-Ester Biotin: The Amine-Reactive Standard
N-hydroxysuccinimide (NHS) esters of biotin are among the most popular biotinylation reagents for labeling proteins. They react efficiently with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.
-
High Efficiency: NHS-ester reactions are generally efficient and can be controlled by adjusting the molar ratio of the biotin reagent to the target protein.
-
Reproducibility: With well-defined reaction conditions, this method offers good reproducibility.
-
Cost-Effective: NHS-biotin reagents are relatively inexpensive.
-
Limited to Amines: This method is primarily suitable for proteins and aminated nucleic acids.
-
Potential for Inactivation: Labeling of critical lysine residues can lead to a loss of protein function.
-
pH Sensitivity: The reaction is pH-dependent, with an optimal range of 7-9.
Enzymatic Labeling: The High-Fidelity Choice for DNA
Enzymatic methods, such as nick translation and random primed labeling, are highly efficient and specific for biotinylating DNA probes.
-
Nick Translation: This method utilizes DNase I to create single-strand "nicks" in a dsDNA template. DNA Polymerase I then incorporates biotinylated dNTPs as it synthesizes a new strand, effectively replacing the existing one.
-
Random Primed Labeling: This technique uses random oligonucleotide primers to initiate DNA synthesis on a denatured DNA template. The Klenow fragment of DNA Polymerase I extends these primers, incorporating biotinylated dNTPs along the way. A key advantage is the amplification of the probe.
-
High Efficiency and Yield: Both methods produce high yields of uniformly labeled probes. Random priming offers the added benefit of probe amplification.
-
High Specificity: The enzymatic reactions are highly specific to the DNA template.
-
Gentle Reaction Conditions: The enzymatic reactions are performed under mild conditions, minimizing damage to the DNA.
-
Higher Cost: The cost of enzymes and nucleotides makes these methods more expensive than chemical labeling.
-
More Complex Protocols: The protocols involve multiple steps and require careful optimization.
Experimental Protocols
Protocol 1: this compound Labeling of DNA Probes
Materials:
-
This compound salt
-
DNA probe (1 mg/mL in TE buffer)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
2-Butanol
-
Ethanol (100% and 70%)
-
3 M Sodium acetate, pH 5.2
-
UV lamp (300-350 nm)
-
Ice
Procedure:
-
In a microcentrifuge tube, mix 10 µg of DNA probe with this compound to a final concentration of 50 µg/mL in a total volume of 200 µL with TE buffer.
-
Place the tube on ice and irradiate with a UV lamp at a distance of 10 cm for 15-20 minutes.
-
To remove unreacted photobiotin, add an equal volume of 2-butanol, vortex, and centrifuge for 2 minutes. Discard the upper (2-butanol) phase. Repeat this extraction 3-4 times.
-
Precipitate the labeled DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in an appropriate volume of TE buffer.
Protocol 2: NHS-Ester Biotin Labeling of a Protein
Materials:
-
NHS-Ester Biotin (e.g., EZ-Link™ NHS-Biotin)
-
Protein to be labeled (2 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the protein solution at a concentration of 2 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the NHS-Ester Biotin in DMSO or DMF to a concentration of 10 mM.
-
Add a 20-fold molar excess of the dissolved NHS-Ester Biotin to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove excess, non-reacted biotin by passing the solution through a desalting column equilibrated with an appropriate storage buffer.
-
Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay or a UV-Vis spectrophotometer for traceable biotin reagents).
Protocol 3: Nick Translation Biotinylation of DNA
Materials:
-
Nick Translation Kit (containing DNase I, DNA Polymerase I, dNTP mix with biotin-dUTP)
-
dsDNA template (1 µg)
-
Stop buffer (e.g., 0.5 M EDTA)
-
Purification column (e.g., spin column)
Procedure:
-
In a microcentrifuge tube, combine 1 µg of the dsDNA template with the components of the nick translation kit according to the manufacturer's instructions. This typically includes a reaction buffer, a dNTP mix containing biotin-dUTP, DNase I, and DNA Polymerase I.
-
Incubate the reaction at 15°C for 1-2 hours.
-
Stop the reaction by adding the stop buffer.
-
Purify the biotinylated probe from unincorporated nucleotides using a spin column or ethanol precipitation as described in Protocol 1.
-
The size of the labeled fragments can be checked on an agarose gel.
Mandatory Visualizations
Caption: A comparative workflow of three common biotinylation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Rapid and sensitive colorimetric method for visualizing biotin-labeled DNA probes hybridized to DNA or RNA immobilized on nitrocellulose: Bio-blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
Safeguarding Your Sequences: A Guide to Validating DNA/RNA Integrity After Photobiotin Labeling
For researchers, scientists, and drug development professionals, ensuring the integrity of nucleic acids after modification is paramount for the reliability of downstream applications. Photobiotin labeling, a common method for tagging DNA and RNA, can potentially compromise the structural integrity of these molecules. This guide provides a comparative overview of key methods to validate the integrity of your DNA and RNA post-labeling, complete with experimental protocols and data to inform your quality control strategy.
The process of photobiotin labeling, while effective for attaching biotin to nucleic acids, involves UV irradiation, which can introduce nicks and other forms of damage. Therefore, rigorous quality control is essential to verify that the labeled DNA or RNA remains intact and suitable for subsequent experiments such as next-generation sequencing, microarray analysis, or qPCR.
Comparing the Watchdogs: Methods for Integrity Assessment
Several techniques can be employed to assess the integrity of DNA and RNA after photobiotin labeling. Each method offers distinct advantages in terms of resolution, sensitivity, and the specific type of information it provides. The choice of method will depend on the specific requirements of your downstream application and the resources available.
| Validation Method | Principle | Information Provided | Resolution | Throughput | Best Suited For |
| Agarose Gel Electrophoresis | Size-based separation in an agarose matrix. | Gross assessment of degradation (smearing), presence of large fragments. | Low | High | Quick, qualitative check for significant degradation of larger DNA/RNA fragments. |
| Capillary Electrophoresis (e.g., Agilent Bioanalyzer) | High-resolution size-based separation in a microfluidic chip. | Quantitative data on fragment size distribution, RNA Integrity Number (RIN) for RNA. | High | Moderate | Detailed and quantitative assessment of RNA integrity, providing a standardized quality score. |
| Quantitative Real-Time PCR (RT-qPCR) - 3'/5' Integrity Assay | Compares the amplification of the 3' and 5' ends of a target transcript. | Functional assessment of RNA integrity by measuring the ability to reverse transcribe and amplify the full-length transcript. | Functional | High | Assessing the suitability of labeled RNA for applications requiring full-length transcripts, such as gene expression analysis. |
| Dot/Northern Blotting | Hybridization of a labeled probe to the target nucleic acid immobilized on a membrane. | Confirmation of labeling and assessment of the integrity of specific RNA transcripts. | Moderate | Low to Moderate | Verifying the successful labeling and integrity of a specific RNA of interest. |
Experimental Workflows and Data Insights
To illustrate the application of these validation methods, consider the following experimental workflow for photobiotin labeling of RNA and subsequent integrity analysis.
Caption: Experimental workflow for photobiotin labeling and integrity validation.
Representative Experimental Data
The following tables summarize hypothetical, yet representative, quantitative data obtained from validating an RNA sample before and after photobiotin labeling using the described methods.
Table 1: Capillary Electrophoresis Data (RNA)
| Sample | Concentration (ng/µL) | RNA Integrity Number (RIN) | 28S/18S Ratio |
| Unlabeled RNA | 100 | 9.5 | 2.0 |
| Photobiotin-Labeled RNA | 85 | 7.8 | 1.7 |
A decrease in the RIN value and the 28S/18S ratio after photobiotin labeling suggests a degree of RNA degradation has occurred.[1][2][3]
Table 2: 3'/5' RT-qPCR Integrity Assay Data (RNA)
| Sample | 3' Target Ct | 5' Target Ct | ΔCt (5' - 3') | 3'/5' Ratio (2^-ΔCt) |
| Unlabeled RNA | 22.5 | 22.8 | 0.3 | 0.81 |
| Photobiotin-Labeled RNA | 22.7 | 24.1 | 1.4 | 0.38 |
The increased ΔCt and decreased 3'/5' ratio for the photobiotin-labeled RNA indicate a reduction in the proportion of full-length, amplifiable transcripts.[4][5]
Detailed Experimental Protocols
Agarose Gel Electrophoresis for DNA/RNA Integrity
Objective: To qualitatively assess the integrity of nucleic acids.
Materials:
-
Agarose
-
1x TAE or TBE buffer
-
DNA/RNA loading dye (6x)
-
Nucleic acid stain (e.g., Ethidium Bromide or SYBR Safe)
-
DNA/RNA ladder
-
Gel electrophoresis system
Protocol:
-
Prepare a 1-1.5% agarose gel in 1x TAE or TBE buffer containing a nucleic acid stain.
-
Mix 5 µL of your unlabeled and photobiotin-labeled DNA/RNA sample with 1 µL of 6x loading dye.
-
Load the samples and a DNA/RNA ladder into the wells of the gel.
-
Run the gel at 100-120V for 30-45 minutes.
-
Visualize the gel under UV light. Intact nucleic acid will appear as a sharp band, while degraded nucleic acid will appear as a smear towards the lower molecular weight region.
Capillary Electrophoresis for RNA Integrity
Objective: To quantitatively assess RNA integrity and determine the RNA Integrity Number (RIN).
Materials:
-
Agilent Bioanalyzer or similar capillary electrophoresis system
-
Agilent RNA 6000 Nano/Pico Kit
-
Unlabeled and photobiotin-labeled RNA samples
Protocol:
-
Allow the RNA 6000 Nano/Pico Kit reagents to equilibrate to room temperature.
-
Prepare the chip, gel-dye mix, and marker according to the manufacturer's instructions.
-
Load 1 µL of the RNA ladder and your unlabeled and photobiotin-labeled RNA samples into the designated wells on the chip.
-
Vortex the chip and run it in the Bioanalyzer instrument.
-
Analyze the resulting electropherogram and RIN values provided by the software. A significant decrease in the RIN value for the labeled sample compared to the unlabeled control indicates degradation.
RT-qPCR 3'/5' Integrity Assay for RNA
Objective: To functionally assess RNA integrity by comparing the relative abundance of the 3' and 5' ends of a target transcript.
Materials:
-
Reverse transcriptase and associated buffers
-
Oligo(dT) primers
-
qPCR master mix (SYBR Green or probe-based)
-
Primers targeting the 3' and 5' regions of a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Perform reverse transcription on both unlabeled and photobiotin-labeled RNA samples using oligo(dT) primers.
-
Set up separate qPCR reactions for the 3' and 5' amplicons for each cDNA sample.
-
Run the qPCR reactions on a real-time PCR instrument.
-
Calculate the ΔCt between the 5' and 3' amplicons (ΔCt = Ct_5' - Ct_3').
-
Calculate the 3'/5' ratio using the formula 2^-ΔCt. A lower ratio for the labeled sample indicates RNA degradation.
Caption: Principle of the 3'/5' RT-qPCR integrity assay.
Alternative Labeling Methods
While photobiotin labeling is widely used, alternative methods that may be gentler on nucleic acids are available.
-
Enzymatic Labeling: This method utilizes enzymes like Terminal deoxynucleotidyl Transferase (TdT) or T4 RNA Ligase to add biotinylated nucleotides to the 3' end of DNA or RNA. This approach avoids UV irradiation, potentially preserving the integrity of the nucleic acid to a greater extent.
-
Chemical Labeling: Reagents such as NHS-biotin can be used to chemically couple biotin to amine groups on the nucleic acid. The efficiency and potential for damage can vary depending on the specific chemistry and reaction conditions.
Conclusion
Validating the integrity of DNA and RNA after photobiotin labeling is a critical quality control step that should not be overlooked. The choice of validation method depends on the specific needs of the downstream application. For a quick qualitative check, agarose gel electrophoresis is sufficient. For a more detailed and quantitative assessment, especially for RNA, capillary electrophoresis is the gold standard. The 3'/5' RT-qPCR assay provides a functional measure of RNA integrity that is highly relevant for gene expression studies. By implementing these validation strategies, researchers can ensure the quality and reliability of their experimental results.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 4. The 3'/5' Assay for Analysis of RNA Integrity Protocol [sigmaaldrich.com]
- 5. A PCR-based quantitative assay for the evaluation of mRNA integrity in rat samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Photobiotin Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of photobiotin acetate, a photoactivatable biotin analog used for labeling DNA, RNA, and proteins.
This compound is classified as a harmful substance that can be hazardous if swallowed, in contact with skin, or inhaled. Therefore, it must be managed as chemical waste with stringent protocols to prevent contamination and ensure personnel safety.
Quantitative Data for Chemical Waste Management
While specific quantitative disposal parameters for this compound are not defined, general federal and local regulations for hazardous waste accumulation in a laboratory setting must be followed.
| Parameter | Guideline | Regulation Source |
| Maximum Satellite Accumulation Area (SAA) Volume | 55 gallons of hazardous waste | US EPA |
| Maximum Acutely Toxic Waste Accumulation | 1 quart of liquid or 1 kilogram of solid | US EPA |
| Container Removal from SAA | Within 3 days of being full | Central Washington University |
| Partially Filled Container Storage in SAA | Up to 1 year | Central Washington University |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the necessary steps for the proper disposal of solid this compound waste.
1. Waste Identification and Classification:
-
Treat all this compound and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips) as hazardous chemical waste.
-
Do not mix this compound waste with other types of waste, such as biological, radioactive, or general trash.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Lab coat
-
N95 dust mask, especially when handling the powder form.
-
3. Containerization:
-
Use a designated, leak-proof, and sealable container for solid this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.
-
The original product container, if in good condition, is an ideal choice for waste accumulation.
-
Never use food-grade containers for chemical waste.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The date when the first piece of waste was added to the container.
-
The physical state of the waste (solid).
-
The specific hazards (e.g., "Harmful," "Toxic").
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The laboratory room number.
-
5. Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials. Store acids and bases separately.
-
Keep the waste container closed at all times, except when adding waste.
6. Disposal Request and Collection:
-
Once the container is full or you are ready to dispose of it, submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department.
-
Do not transport the hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory.
-
Never dispose of this compound down the drain or in the regular trash.
7. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully collect the dry material using absorbent pads or a scoop and place it in the designated hazardous waste container.
-
Clean the affected area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
8. Empty Container Disposal:
-
A container that held this compound is considered empty when all contents have been removed by normal means and no more than one inch of residue remains.
-
To dispose of an "empty" container as regular trash, it must be triple-rinsed with a suitable solvent (such as water, if appropriate for the residue).
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, deface or remove the original label before placing the container in the appropriate recycling or trash receptacle.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Your Research: A Guide to Handling Photobiotin Acetate
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Photobiotin acetate. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a light-sensitive, photo-activatable biotin analog. While it is a valuable tool for labeling DNA, RNA, and proteins, it also presents potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended when handling stock solutions. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when handling larger quantities or if there is a splash hazard. | Protects eyes and face from dust particles and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated and ventilation is inadequate. | Minimizes inhalation of airborne particles. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound minimizes risks and ensures the reagent's stability.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks.
-
Storage Conditions: Store this compound at -20°C in a tightly sealed container.[1] It is crucial to protect it from light, as it is a photo-activatable compound.[2]
-
Chemical Stability: The compound is stable in aqueous solution (10 mg/mL) for at least five months when stored frozen and protected from light.[2]
Preparation of Solutions
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: If working with the powdered form, weigh the required amount in a chemical fume hood to avoid inhalation of dust.
-
Dissolving: this compound is soluble in water at a concentration of 10 mg/mL. For protein labeling, it is often dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Safe Handling during Experimental Use
-
Work Area: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood.
-
Avoid Contamination: Use dedicated lab equipment (e.g., spatulas, weighing paper, pipette tips) to prevent cross-contamination.
-
Photoactivation Step: During the photoactivation step of your experimental protocol, be aware of the light source and follow all safety guidelines associated with that equipment.
The following diagram illustrates the standard workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Cleanup
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Dispose: Collect all cleanup materials in a sealed, labeled container for proper disposal as chemical waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected as chemical waste.
-
Waste Container: Use a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste" and "this compound."
-
Disposal Protocol: Do not dispose of this compound down the drain or in the regular trash. Follow your institution's specific guidelines for hazardous chemical waste disposal.
The following diagram outlines the decision-making process for the disposal of materials related to this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
